molecular formula C36H64N7O17P3S B15549883 (2R)-2-methyltetradecanoyl-CoA

(2R)-2-methyltetradecanoyl-CoA

Katalognummer: B15549883
Molekulargewicht: 991.9 g/mol
InChI-Schlüssel: KJEFZXSIQKASDI-MOTPQXBDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2R)-2-methyltetradecanoyl-CoA is a (2R)-2-methylacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2R)-2-methyltetradecanoic acid. It is a (2R)-2-methylacyl-CoA and a long-chain fatty acyl-CoA. It is a conjugate acid of a this compound(4-).

Eigenschaften

Molekularformel

C36H64N7O17P3S

Molekulargewicht

991.9 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-methyltetradecanethioate

InChI

InChI=1S/C36H64N7O17P3S/c1-5-6-7-8-9-10-11-12-13-14-15-24(2)35(48)64-19-18-38-26(44)16-17-39-33(47)30(46)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-29(59-61(49,50)51)28(45)34(58-25)43-23-42-27-31(37)40-22-41-32(27)43/h22-25,28-30,34,45-46H,5-21H2,1-4H3,(H,38,44)(H,39,47)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)/t24-,25-,28-,29-,30+,34-/m1/s1

InChI-Schlüssel

KJEFZXSIQKASDI-MOTPQXBDSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to (2R)-2-methyltetradecanoyl-CoA: Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-methyltetradecanoyl-CoA is a chiral, 2-methyl-branched long-chain fatty acyl-coenzyme A thioester. Its unique structure, featuring a methyl group at the alpha-carbon, precludes its metabolism through the conventional mitochondrial beta-oxidation pathway. Instead, it serves as a substrate for the peroxisomal beta-oxidation pathway, a critical metabolic route for the degradation of branched-chain fatty acids. Furthermore, emerging evidence indicates that this compound and related branched-chain fatty acyl-CoAs function as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that governs the expression of genes integral to lipid metabolism. This technical guide provides a comprehensive overview of the structure, physicochemical properties, metabolic fate, and signaling roles of this compound, offering valuable insights for researchers in metabolism, cellular signaling, and drug development.

Chemical Structure and Physicochemical Properties

This compound is comprised of a tetradecanoyl (myristoyl) carbon chain with a methyl group at the second carbon (the alpha-position) in the (R)-configuration. This acyl chain is linked via a thioester bond to coenzyme A.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundTetradecanoyl-CoA (for comparison)Notes
Molecular Formula C36H64N7O17P3SC35H62N7O17P3SThe addition of a methyl group increases the carbon and hydrogen count.
Molecular Weight 991.92 g/mol [1]977.9 g/mol Reflects the presence of the additional methyl group.
IUPAC Name S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propyl)amino]ethyl) (2R)-2-methyltetradecanethioateS-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propyl)amino]ethyl) tetradecanethioateThe IUPAC name specifies the stereochemistry at the alpha-carbon.
CAS Number 157478-87-03130-72-1Unique identifier for the specific chemical substance.
Melting Point Data not availableData not availableExpected to be a waxy solid at room temperature.
Boiling Point Data not availableData not availableNot applicable as it would likely decompose before boiling.
Water Solubility Predicted to be lowPredicted to be lowThe long hydrocarbon chain imparts significant hydrophobicity.

Biological Significance and Metabolic Pathway

The presence of a methyl group on the alpha-carbon of the fatty acyl chain prevents this compound from being a substrate for mitochondrial acyl-CoA dehydrogenases, thus blocking its entry into the conventional beta-oxidation spiral. Instead, it is metabolized in the peroxisomes through a specialized beta-oxidation pathway that can accommodate 2-methyl-branched fatty acids.

A pivotal enzyme in this pathway is α-methylacyl-CoA racemase (AMACR) . The initial dehydrogenase in the peroxisomal beta-oxidation of 2-methyl-branched acyl-CoAs is stereospecific for the (2S)-enantiomer. AMACR catalyzes the epimerization of this compound to its (2S)-diastereomer, thereby allowing for its subsequent degradation.

The metabolic pathway for this compound is outlined below:

metabolic_pathway cluster_peroxisome Peroxisome mol_R (2R)-2-methyl- tetradecanoyl-CoA mol_S (2S)-2-methyl- tetradecanoyl-CoA mol_R->mol_S AMACR mol_enoyl 2-methyl-trans-2- tetradecenoyl-CoA mol_S->mol_enoyl Branched-chain acyl-CoA oxidase mol_hydroxy (2S,3R)-2-methyl-3-hydroxy- tetradecanoyl-CoA mol_enoyl->mol_hydroxy Multifunctional protein 2 (Hydratase activity) mol_keto 2-methyl-3-keto- tetradecanoyl-CoA mol_hydroxy->mol_keto Multifunctional protein 2 (Dehydrogenase activity) mol_shorter Dodecanoyl-CoA mol_keto->mol_shorter Thiolase acetyl_coa Propionyl-CoA mol_keto->acetyl_coa Thiolase

Figure 1: Peroxisomal beta-oxidation of this compound.

Role in Cellular Signaling: PPARα Activation

Beyond its role as a metabolic intermediate, this compound, along with other branched-chain fatty acyl-CoAs, has been identified as a high-affinity ligand for the peroxisome proliferator-activated receptor alpha (PPARα).[2][3][4][5] PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of a suite of genes involved in lipid and glucose metabolism.

Upon binding of a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand (2R)-2-methyl- tetradecanoyl-CoA ppara PPARα ligand->ppara Binds ppre PPRE ppara->ppre Heterodimerizes with RXR and binds rxr RXR target_genes Target Genes (e.g., ACOX1, CPT1) ppre->target_genes Activates transcription mrna mRNA target_genes->mrna Transcription protein Metabolic Enzymes mrna->protein Translation protein->ligand Metabolic feedback

Figure 2: PPARα signaling pathway activated by this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methods for the synthesis and analysis of acyl-CoA esters can be adapted.

General Protocol for the Synthesis of Acyl-CoA Esters

A common method for the synthesis of acyl-CoA esters involves the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A. One such method utilizes N,N'-carbonyldiimidazole (CDI) for activation.[6]

Materials:

  • (2R)-2-methyltetradecanoic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Coenzyme A (free acid or lithium salt)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous triethylamine (B128534) (TEA)

  • Buffer (e.g., 0.1 M Tris-HCl, pH 7.5)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of the Carboxylic Acid: Dissolve (2R)-2-methyltetradecanoic acid in anhydrous THF. Add a molar excess (e.g., 1.5 equivalents) of CDI and stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours to form the acyl-imidazolide.

  • Preparation of Coenzyme A Solution: Dissolve coenzyme A in the reaction buffer. If using the lithium salt, ensure it is fully dissolved.

  • Thioesterification: Slowly add the activated acyl-imidazolide solution to the coenzyme A solution with vigorous stirring. The pH of the reaction mixture should be maintained around 7.5. The reaction is typically allowed to proceed for several hours at room temperature or overnight at 4°C.

  • Purification: The resulting this compound can be purified from the reaction mixture by reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer). The elution of the product can be monitored by UV absorbance at 260 nm (due to the adenine (B156593) moiety of coenzyme A).

  • Characterization: The purified product should be characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify its structure.

General Protocol for the Enzymatic Assay of α-Methylacyl-CoA Racemase (AMACR)

The activity of AMACR can be assayed by monitoring the conversion of the (2R)- to the (2S)-epimer. This can be achieved using chiral chromatography or by coupling the racemase reaction to a subsequent stereospecific enzymatic reaction.

Materials:

  • Purified α-methylacyl-CoA racemase (AMACR)

  • This compound (substrate)

  • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Quenching solution (e.g., perchloric acid or acetonitrile)

  • Chiral HPLC column or LC-MS/MS system

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a known concentration of this compound, and any necessary cofactors (though AMACR itself does not require cofactors).

  • Enzyme Addition: Initiate the reaction by adding a small amount of purified AMACR to the reaction mixture.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution.

  • Analysis: Analyze the reaction mixture for the formation of (2S)-2-methyltetradecanoyl-CoA. This can be done by:

    • Chiral HPLC: Separate the (2R)- and (2S)-epimers on a chiral stationary phase.

    • LC-MS/MS: Develop a method to distinguish and quantify the two epimers based on their retention times and mass fragmentation patterns.

  • Calculation of Activity: The rate of formation of the (2S)-epimer is used to calculate the specific activity of the enzyme.

Conclusion and Future Perspectives

This compound is a key metabolite at the intersection of branched-chain fatty acid metabolism and nuclear receptor signaling. Its degradation is essential for preventing the accumulation of potentially toxic branched-chain lipids, and its role as a PPARα agonist highlights its importance in regulating lipid homeostasis.

Future research should focus on several key areas:

  • Elucidation of Specific Physical Properties: Experimental determination of the physicochemical properties of this compound will provide a more complete understanding of its behavior in biological systems.

  • Development of Specific Assay Kits: The availability of specific and robust assay kits for this compound and AMACR activity would greatly facilitate research in this area.

  • Investigation of Downstream Signaling Events: A more detailed characterization of the downstream gene targets and physiological consequences of PPARα activation by this compound is warranted.

  • Therapeutic Potential: Given the link between AMACR and various cancers, and the role of PPARα in metabolic diseases, targeting the metabolism and signaling of this compound may represent a novel therapeutic strategy.

This in-depth guide provides a foundation for researchers and professionals working to unravel the complexities of branched-chain fatty acid metabolism and its implications for human health and disease.

References

(2R)-2-methyltetradecanoyl-CoA in cellular metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (2R)-2-methyltetradecanoyl-CoA in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a 2-methyl-branched-chain acyl-CoA thioester that plays a role in cellular lipid metabolism. Unlike straight-chain fatty acids, the presence of a methyl group at the α-carbon (C-2) position necessitates a specific metabolic pathway for its degradation. This technical guide provides a comprehensive overview of the cellular metabolism of this compound, including its biosynthesis, degradation via peroxisomal β-oxidation, and its potential role in cellular signaling. The guide also details experimental protocols for the analysis of this molecule and discusses its relevance in the context of metabolic diseases and drug development.

Introduction

Branched-chain fatty acids (BCFAs) are important components of cellular lipids in various organisms and are increasingly recognized for their roles in human health and disease.[1][2] Monomethyl BCFAs, such as 2-methyltetradecanoic acid, are found in various tissues and fluids and are derived from both diet and endogenous synthesis.[3] The activation of these fatty acids to their coenzyme A (CoA) esters is a prerequisite for their metabolism. This guide focuses specifically on the (2R)-enantiomer of 2-methyltetradecanoyl-CoA and its journey through cellular metabolic pathways.

Biosynthesis of 2-Methyl-branched-chain Fatty Acids

The biosynthesis of 2-methyl-branched-chain fatty acids in mammals is linked to the catabolism of branched-chain amino acids (BCAAs).[4][5] Specifically, intermediates from the degradation of isoleucine can serve as primers for the fatty acid synthase (FAS) system to generate odd-numbered anteiso-BCFAs. The synthesis of even-numbered 2-methyl BCFAs is less common in mammals but can occur through the incorporation of a propionyl-CoA starter unit, derived from the metabolism of several amino acids or odd-chain fatty acids, followed by elongation with malonyl-CoA and a final methylation step, although this pathway is not as well-characterized as in bacteria.

The initial substrates for BCFAs are branched-chain α-keto acids derived from BCAAs. These are decarboxylated to form branched-chain acyl-CoA primers, which are then elongated by the fatty acid synthase complex.[6]

G cluster_bcaa Mitochondrial BCAA Catabolism cluster_fas Cytosolic Fatty Acid Synthesis Isoleucine Isoleucine BCKA Branched-chain α-keto acid Isoleucine->BCKA BCAT BCAcylCoA Branched-chain acyl-CoA (e.g., 2-methylbutyryl-CoA) BCKA->BCAcylCoA BCKDH FAS Fatty Acid Synthase (FASN) BCAcylCoA->FAS Primer BCFA Branched-chain fatty acid FAS->BCFA MalonylCoA Malonyl-CoA MalonylCoA->FAS Elongation

Biosynthesis of Branched-Chain Fatty Acids.

Peroxisomal β-Oxidation of this compound

The degradation of 2-methyl-branched-chain fatty acids occurs primarily in the peroxisomes via a modified β-oxidation pathway.[7][8] The methyl group at the C-2 position prevents the direct action of the mitochondrial β-oxidation machinery.

Activation and Transport

2-methyltetradecanoic acid is first activated to its CoA ester, this compound, by an acyl-CoA synthetase. This activation is crucial for its subsequent metabolism. Studies in human liver have shown that the activation of the (2R)-isomer is about three times faster than that of the (2S)-isomer.[9] The resulting acyl-CoA is then transported into the peroxisome.

Stereospecificity and Enzymatic Steps

The peroxisomal β-oxidation of 2-methylacyl-CoAs is stereospecific.[9] The first enzyme in the pathway, branched-chain acyl-CoA oxidase (ACOX2 in humans), is specific for the (2S)-enantiomer.[4] Therefore, this compound must first be converted to its (2S)-epimer by the enzyme α-methylacyl-CoA racemase (AMACR).

The subsequent steps of β-oxidation proceed with the (2S)-enantiomer:

  • Dehydrogenation: (2S)-2-methyltetradecanoyl-CoA is oxidized by branched-chain acyl-CoA oxidase (ACOX2) to 2-methyl-trans-2-tetradecenoyl-CoA.

  • Hydration and Dehydrogenation: The next two steps are catalyzed by a D-bifunctional protein (DBP), which possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

  • Thiolytic Cleavage: The final step is the thiolytic cleavage of 3-keto-2-methyltetradecanoyl-CoA by sterol carrier protein x (SCPx), which has 2-methyl-3-oxoacyl-CoA thiolase activity. This releases a molecule of propionyl-CoA and a chain-shortened acyl-CoA (dodecanoyl-CoA).[10]

The resulting dodecanoyl-CoA can then be further metabolized in either the peroxisomes or mitochondria.

G cluster_peroxisome Peroxisomal β-Oxidation R_isomer (2R)-2-methyl- tetradecanoyl-CoA S_isomer (2S)-2-methyl- tetradecanoyl-CoA R_isomer->S_isomer AMACR Enoyl_CoA 2-methyl-trans-2- tetradecenoyl-CoA S_isomer->Enoyl_CoA ACOX2 Hydroxyacyl_CoA 3-hydroxy-2-methyl- tetradecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA DBP (Hydratase) Ketoacyl_CoA 3-keto-2-methyl- tetradecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA DBP (Dehydrogenase) Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA SCPx (Thiolase) Dodecanoyl_CoA Dodecanoyl-CoA Ketoacyl_CoA->Dodecanoyl_CoA SCPx (Thiolase)

Peroxisomal β-oxidation of this compound.

Quantitative Data

Specific quantitative data for this compound are scarce in the literature. The table below summarizes available data for related branched-chain fatty acids.

AnalyteMatrixConcentration RangeSpeciesReference
Branched-chain fatty acids (total)Human PlasmaMicromolar (µM)Human[3]
2-methylbutyrateHuman PlasmaNot specifiedHuman[11]
Pristanic AcidHuman PlasmaVaries with diet and metabolic statusHuman[12]
Phytanic AcidHuman PlasmaVaries with diet and metabolic statusHuman[12]

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol is adapted from general methods for acyl-CoA quantification.

Objective: To quantify the levels of this compound in biological samples.

Materials:

  • Biological sample (cells or tissue)

  • Internal standard (e.g., ¹³C-labeled or odd-chain 2-methylacyl-CoA)

  • Acetonitrile (B52724), Methanol, Water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) columns (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Sample Homogenization: Homogenize the sample in a cold extraction solvent (e.g., acetonitrile/methanol/water) containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate to pellet proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE column. Wash the column and elute the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Calculate the concentration of this compound based on the peak area ratio to the internal standard and a standard curve.

G start Biological Sample homogenize Homogenize in Extraction Solvent + Internal Standard start->homogenize centrifuge Centrifuge homogenize->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe Supernatant lcms LC-MS/MS Analysis spe->lcms Eluate quantify Quantification lcms->quantify end Concentration Data quantify->end G BCFA Branched-chain fatty acids PPAR PPARα BCFA->PPAR Ligand Activation RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (in target gene promoter) RXR->PPRE Binding Transcription Transcription of β-oxidation enzymes (e.g., ACOX2) PPRE->Transcription

References

A Technical Guide to (2R)-2-methyltetradecanoyl-CoA: Metabolic Context and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-methyltetradecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) that plays a role in the broader context of fatty acid and branched-chain amino acid metabolism. While a singular "discovery" event for this specific molecule is not prominent in scientific literature, its importance is understood through the extensive research into the metabolism of branched-chain fatty acids and the development of analytical techniques for acyl-CoA profiling. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, its place within metabolic pathways, and detailed experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers investigating metabolic disorders, drug development, and the fundamental biochemistry of lipid metabolism.

Introduction to Branched-Chain Acyl-CoAs

Acyl-CoAs are central intermediates in numerous metabolic pathways, including the β-oxidation of fatty acids and the synthesis of complex lipids.[1] They are thioesters of coenzyme A and fatty acids, and their formation "activates" the fatty acid for subsequent enzymatic reactions.[2] Branched-chain acyl-CoAs, such as this compound, are derived from the metabolism of branched-chain fatty acids and certain amino acids, like isoleucine.[3] The metabolism of these molecules is crucial for cellular energy homeostasis and signaling. Dysregulation of branched-chain acyl-CoA metabolism has been implicated in various metabolic diseases.[2]

Physicochemical Properties of this compound

Quantitative data for this compound is primarily available from commercial suppliers of research-grade chemicals. A summary of its key properties is presented in Table 1.

PropertyValueSource
Molecular Formula C36H64N7O17P3S[4]
CAS Number 157478-87-0[4]
Stereochemistry (2R)[4]
Parent Fatty Acid 2-Methyltetradecanoic acidInferred
Storage Conditions Refer to Certificate of Analysis[4]

Metabolic Context of this compound

This compound is an intermediate in the catabolism of branched-chain fatty acids. The presence of a methyl group on the α-carbon (C-2) prevents direct β-oxidation. Therefore, its degradation requires a specific set of enzymes. The general pathway for the oxidation of such branched-chain fatty acids involves an initial α-oxidation step to remove the methyl group, followed by conventional β-oxidation.

Below is a diagram illustrating the catabolism of the branched-chain amino acid L-isoleucine, which generates branched-chain acyl-CoAs.

Isoleucine_Catabolism cluster_0 Mitochondrial Matrix Isoleucine L-Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid BCAT Methylbutyryl_CoA (S)-2-methylbutyryl-CoA Keto_Acid->Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA ACADSB Propionyl_CoA Propionyl-CoA Tiglyl_CoA->Propionyl_CoA Multiple Steps Acetyl_CoA Acetyl-CoA Tiglyl_CoA->Acetyl_CoA Multiple Steps Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, etc. TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle caption Catabolism of L-isoleucine, a source of branched-chain acyl-CoAs.

Isoleucine Catabolism Pathway

Experimental Protocols for the Analysis of Long-Chain Acyl-CoAs

The analysis of long-chain acyl-CoAs like this compound from biological samples is a multi-step process that requires careful sample preparation and sophisticated analytical techniques.

Sample Preparation

The goal of sample preparation is to efficiently extract acyl-CoAs while minimizing degradation. Several methods have been developed, with common steps including:

  • Tissue Homogenization: Tissues are typically flash-frozen in liquid nitrogen and then homogenized in a cold buffer, often containing an acid like perchloric or sulfosalicylic acid to precipitate proteins and quench enzymatic activity.[5]

  • Extraction: A common method involves a modified Bligh-Dyer extraction where acyl-CoAs are partitioned into the methanolic aqueous phase.[5] Alternatively, isopropanol-based extractions followed by solvent partitioning can be used.[5]

  • Solid-Phase Extraction (SPE): For further purification and concentration, SPE is often employed. Oligonucleotide purification columns or C18 cartridges can be used to bind and then elute the acyl-CoAs.[6]

A generalized workflow for sample preparation and analysis is depicted below.

Acyl_CoA_Analysis_Workflow cluster_workflow Analytical Workflow Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Acidic Buffer Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_MS LC-MS/MS Analysis Purification->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis caption General workflow for the analysis of acyl-CoAs from biological samples.

Acyl-CoA Analysis Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs.[2]

  • Chromatography: Reversed-phase chromatography is typically used to separate acyl-CoAs based on the length and saturation of their acyl chains. A C8 or C18 column is commonly employed with a gradient elution of an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) or phosphate (B84403) buffer) and an organic solvent like acetonitrile.[6][7]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used. Quantification is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA are monitored.[8]

A summary of typical LC-MS/MS parameters for long-chain acyl-CoA analysis is provided in Table 2.

ParameterTypical ConditionsSource
LC Column Reversed-phase C8 or C18[6][7]
Mobile Phase A Aqueous buffer (e.g., 15 mM NH4OH)[7]
Mobile Phase B Acetonitrile with buffer[7]
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
MS Analysis Selected/Multiple Reaction Monitoring (SRM/MRM)[8]

Conclusion

While the specific discovery of this compound is not a distinct event in the scientific literature, its study is encompassed within the broader, critical field of branched-chain fatty acid metabolism. Understanding the metabolic fate of such molecules and possessing robust analytical methods for their quantification are essential for advancing our knowledge of metabolic health and disease. The protocols and information presented in this guide offer a foundational resource for researchers and professionals engaged in this area of study.

References

The Pivotal Role of (2R)-2-Methyltetradecanoyl-CoA in Branched-Chain Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the function of (2R)-2-methyltetradecanoyl-CoA in the intricate network of fatty acid synthesis and degradation. While not directly a product of de novo fatty acid synthesis, this C15 branched-chain acyl-CoA is a critical intermediate in the catabolism of 2-methyl-branched fatty acids. Its metabolic fate is intrinsically linked to peroxisomal β-oxidation, a specialized pathway for handling fatty acids that cannot be processed by conventional mitochondrial β-oxidation. A key enzymatic step, the stereospecific conversion of the (2R)-epimer to its (2S)-counterpart by α-methylacyl-CoA racemase (AMACR), is essential for its further degradation. This guide delves into the detailed biochemical pathway, enzymatic kinetics, and relevant experimental methodologies, providing a valuable resource for researchers in lipid metabolism and drug development.

Introduction: The Challenge of Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids, characterized by one or more methyl groups along their carbon chain, are obtained from various dietary sources. Unlike their straight-chain counterparts, the presence of a methyl group at the β-carbon (C3) position sterically hinders the enzymes of mitochondrial β-oxidation. Consequently, specialized enzymatic machinery, primarily located in peroxisomes, is required for their catabolism.

This compound emerges as a key intermediate in the degradation of 2-methyl-branched fatty acids, such as pristanic acid. Pristanic acid itself is a product of the α-oxidation of phytanic acid, a 3-methyl-branched fatty acid. The metabolism of these branched-chain fatty acids is of significant clinical interest, as defects in these pathways can lead to severe metabolic disorders.

The Metabolic Pathway: Peroxisomal β-Oxidation of 2-Methyl-Branched Fatty Acids

The degradation of this compound occurs within the peroxisome through a modified β-oxidation pathway. The initial and most critical step is the epimerization of the (2R)-stereoisomer to the (2S)-stereoisomer, as the subsequent enzymes of the β-oxidation spiral are specific for the (S)-configuration.

The key enzymatic steps involved are:

  • Epimerization: this compound is converted to (2S)-2-methyltetradecanoyl-CoA by the enzyme α-methylacyl-CoA racemase (AMACR) . This enzyme plays a crucial role in preparing the substrate for the subsequent oxidative steps[1][2].

  • Dehydrogenation: (2S)-2-methyltetradecanoyl-CoA is then oxidized by pristanoyl-CoA oxidase (ACOX3) , also known as branched-chain acyl-CoA oxidase, to form 2-methyl-trans-2-tetradecenoyl-CoA.

  • Hydration and Dehydrogenation: The multifunctional enzyme multifunctional protein 2 (MFP-2) , also known as D-bifunctional protein, catalyzes the next two steps: the hydration of 2-methyl-trans-2-tetradecenoyl-CoA to 3-hydroxy-2-methyltetradecanoyl-CoA and its subsequent dehydrogenation to 3-keto-2-methyltetradecanoyl-CoA.

  • Thiolytic Cleavage: Finally, sterol carrier protein X (SCPx) , which possesses 3-ketoacyl-CoA thiolase activity, cleaves 3-keto-2-methyltetradecanoyl-CoA into propionyl-CoA and dodecanoyl-CoA.

The resulting dodecanoyl-CoA can then enter the conventional mitochondrial β-oxidation pathway for complete degradation.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome R_Methyl This compound S_Methyl (2S)-2-Methyltetradecanoyl-CoA R_Methyl->S_Methyl AMACR (EC 5.1.99.4) Enoyl_CoA 2-Methyl-trans-2-tetradecenoyl-CoA S_Methyl->Enoyl_CoA ACOX3 (EC 1.3.3.6) Hydroxyacyl_CoA 3-Hydroxy-2-methyltetradecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA MFP-2 (Hydratase) (EC 4.2.1.17) Ketoacyl_CoA 3-Keto-2-methyltetradecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA MFP-2 (Dehydrogenase) (EC 1.1.1.35) Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA SCPx (Thiolase) (EC 2.3.1.16) Dodecanoyl_CoA Dodecanoyl-CoA Ketoacyl_CoA->Dodecanoyl_CoA SCPx (Thiolase) (EC 2.3.1.16) Mitochondria Dodecanoyl_CoA->Mitochondria To Mitochondrial β-Oxidation

Figure 1: Peroxisomal β-oxidation of this compound.

Quantitative Data: Enzyme Kinetics

Understanding the kinetic parameters of the enzymes involved in this pathway is crucial for modeling metabolic flux and for the development of potential therapeutic inhibitors. While specific kinetic data for this compound is limited, data for structurally similar substrates provide valuable insights.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)OrganismReference
α-Methylacyl-CoA Racemase (AMACR) Pristanoyl-CoA1720.1Human[3]
Trihydroxycoprostanoyl-CoA31.60.3Human[3]
(2R)-Ibuprofenoyl-CoA48 ± 5-Mycobacterium tuberculosis[4]
(2S)-Ibuprofenoyl-CoA86 ± 6-Mycobacterium tuberculosis[4]
Sterol Carrier Protein X (SCPx) 3-Oxo-2-methylpalmitoyl-CoA12.51.8Rat[5]
3-Oxopalmitoyl-CoA10.110.6Rat[5]

Table 1: Kinetic Parameters of Key Enzymes in 2-Methyl-Branched Fatty Acid β-Oxidation. Note: kcat for MCR with (2R)- and (2S)-Ibuprofenoyl-CoA were reported as 291 ± 30 s⁻¹ and 450 ± 14 s⁻¹, respectively[4].

Experimental Protocols

Assay of α-Methylacyl-CoA Racemase (AMACR) Activity

A continuous spectrophotometric assay can be employed to measure AMACR activity. This method relies on the stereospecificity of pristanoyl-CoA oxidase, which only acts on the (2S)-epimer.

Principle: The racemization of a (2R)-2-methylacyl-CoA substrate to its (2S)-epimer is coupled to the pristanoyl-CoA oxidase reaction. The hydrogen peroxide produced by the oxidase is then used by horseradish peroxidase to oxidize a chromogenic substrate, leading to a measurable change in absorbance.

Workflow:

AMACR_Assay cluster_reaction Reaction Mixture R_Substrate (2R)-2-Methylacyl-CoA S_Substrate (2S)-2-Methylacyl-CoA R_Substrate->S_Substrate AMACR Enoyl_Product 2-Methyl-trans-2-enoyl-CoA S_Substrate->Enoyl_Product Pristanoyl-CoA Oxidase H2O2 H₂O₂ S_Substrate->H2O2 Pristanoyl-CoA Oxidase Chromogen_Ox Oxidized Chromogen (Colored) H2O2->Chromogen_Ox Horseradish Peroxidase Chromogen_Red Reduced Chromogen (Colorless) Chromogen_Red->Chromogen_Ox

Figure 2: Workflow for the coupled spectrophotometric assay of AMACR activity.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a suitable chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and 3,5-dichloro-2-hydroxybenzenesulfonic acid), horseradish peroxidase, and pristanoyl-CoA oxidase.

  • Initiation: Add the cell lysate or purified AMACR to the reaction mixture.

  • Substrate Addition: Start the reaction by adding the (2R)-2-methylacyl-CoA substrate (e.g., (2R)-2-methylpentadecanoyl-CoA).

  • Measurement: Monitor the increase in absorbance at the appropriate wavelength (e.g., 515 nm) over time using a spectrophotometer.

  • Calculation: The rate of color formation is directly proportional to the AMACR activity.

Analysis of β-Oxidation Metabolites by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of fatty acid metabolites.

Principle: Cellular lipids are extracted, hydrolyzed, and derivatized to form volatile fatty acid methyl esters (FAMEs). These FAMEs are then separated by gas chromatography and identified and quantified by mass spectrometry.

Methodology:

  • Sample Preparation:

    • Harvest cells and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).

    • Saponify the lipid extract using a strong base (e.g., NaOH in methanol) to release free fatty acids.

    • Methylate the free fatty acids using an appropriate reagent (e.g., BF₃ in methanol) to form FAMEs.

    • Extract the FAMEs into an organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject the FAME extract onto a GC column suitable for fatty acid analysis.

    • Employ a temperature gradient to separate the FAMEs based on their volatility and polarity.

    • The eluting compounds are ionized (e.g., by electron ionization) and their mass-to-charge ratios are determined by the mass spectrometer.

  • Data Analysis:

    • Identify the different fatty acid metabolites by comparing their retention times and mass spectra to those of known standards.

    • Quantify the metabolites by integrating the peak areas and comparing them to an internal standard.

GCMS_Workflow Start Cell Sample Lipid_Extraction Lipid Extraction Start->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Methylation Methylation to FAMEs Saponification->Methylation FAME_Extraction FAME Extraction Methylation->FAME_Extraction GC_Separation Gas Chromatography Separation FAME_Extraction->GC_Separation MS_Detection Mass Spectrometry Detection & Identification GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Figure 3: General workflow for the GC-MS analysis of fatty acid metabolites.

Conclusion

This compound stands as a crucial metabolic junction in the degradation of 2-methyl-branched fatty acids. Its conversion to the (2S)-epimer by AMACR is the rate-limiting step for its entry into the peroxisomal β-oxidation pathway. A thorough understanding of this pathway and the enzymes involved is essential for elucidating the pathophysiology of related metabolic disorders and for the rational design of therapeutic interventions. The experimental protocols outlined in this guide provide a foundation for further research into this important area of lipid metabolism.

References

The Natural Occurrence of (2R)-2-Methyltetradecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-methyltetradecanoyl-CoA is a chiral acyl-coenzyme A thioester that plays a role in the metabolism of branched-chain fatty acids. Its natural occurrence is primarily documented as an intermediate in the peroxisomal beta-oxidation of pristanic acid, a degradation product of phytanic acid found in the human diet. However, the presence of 2-methyl-branched fatty acids in various marine organisms and bacteria suggests broader, though less characterized, natural sources. This technical guide provides an in-depth overview of the known and potential natural occurrences of this compound, its metabolic context, and methodologies for its study. Due to a lack of available quantitative data in the literature, this guide emphasizes metabolic pathways and experimental protocols.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of biological systems, contributing to membrane fluidity and serving as signaling molecules. 2-methyl-branched BCFAs, in particular, are catabolized through a specific set of enzymatic reactions. This compound is a key intermediate in the metabolism of 2-methyl-branched fatty acids. Understanding its natural occurrence and metabolic fate is crucial for researchers in lipid metabolism, inborn errors of metabolism, and drug development targeting fatty acid oxidation pathways.

Natural Occurrence and Metabolic Context

The primary and most well-documented natural occurrence of this compound is in the peroxisomal beta-oxidation of pristanic acid in mammals.[1][2][3]

  • Degradation of Dietary Phytanic Acid: Phytanic acid, a 3-methyl-branched fatty acid, is derived from the phytol (B49457) side chain of chlorophyll (B73375) and is present in the human diet through the consumption of dairy products, meat from ruminants, and certain fish.[1] Due to the methyl group at the β-carbon, phytanic acid cannot be directly metabolized by beta-oxidation. Instead, it undergoes alpha-oxidation in the peroxisome to yield pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) and carbon dioxide.[1]

  • Peroxisomal Beta-Oxidation of Pristanic Acid: Pristanic acid, now with a methyl group at the α-carbon, can be degraded via beta-oxidation. This process occurs within the peroxisomes.[2][3] Dietary phytanic acid exists as a racemic mixture of (3R,7R,11R)- and (3S,7R,11R)-phytanic acid, leading to the formation of both (2R)- and (2S)-pristanoyl-CoA. The peroxisomal beta-oxidation pathway specifically requires the (2S)-stereoisomer.[1]

  • Role of α-Methylacyl-CoA Racemase (AMACR): The (2R)-pristanoyl-CoA isomer is converted to its (2S)-epimer by the enzyme α-methylacyl-CoA racemase (AMACR).[1] This enzymatic step is critical for the complete degradation of pristanic acid. A deficiency in AMACR leads to the accumulation of (2R)-methyl-branched fatty acids.

The subsequent steps of beta-oxidation of (2S)-pristanoyl-CoA involve a series of enzymatic reactions that shorten the acyl chain, leading to the formation of intermediates such as this compound after one round of oxidation. This process continues for three cycles within the peroxisome, ultimately yielding acetyl-CoA, propionyl-CoA, and 4,8-dimethylnonanoyl-CoA, which is then further metabolized in the mitochondria.[1][4][5]

Potential Occurrence in Other Organisms

While the degradation of phytanic acid is the most studied source, evidence suggests other natural occurrences of 2-methyl-branched fatty acids, and by extension, their CoA esters:

  • Marine Organisms: 2-methyl-branched fatty acids have been identified in marine cyanobacteria, such as Trichodesmium erythraeum, and marine sponges.[6] The biosynthetic pathways in these organisms are not fully elucidated but may represent a de novo source of these lipids.

  • Bacteria: Many bacteria synthesize branched-chain fatty acids, which are important for their cell membrane structure and function. The biosynthesis often utilizes primers derived from the catabolism of branched-chain amino acids (valine, leucine, and isoleucine). The branched-chain α-keto acid dehydrogenase complex plays a key role in this process.[7][8][9] While the direct synthesis of 2-methyltetradecanoyl-CoA through this pathway is not explicitly documented, it represents a plausible route in certain bacterial species.

Quantitative Data

A comprehensive search of the scientific literature did not yield any specific quantitative data on the concentration of this compound in any biological tissue or fluid. The table below summarizes the expected presence of this molecule based on the metabolic pathways described.

Biological SourceExpected Presence of this compoundRationale
Mammalian Liver (Peroxisomes)Transient IntermediateIntermediate in the beta-oxidation of (2R)-pristanic acid derived from dietary phytanic acid.[1][2]
Mammalian Kidney (Peroxisomes)Transient IntermediatePeroxisomal beta-oxidation also occurs in the kidneys.
Human PlasmaPotentially present at very low levelsMay be present as acylcarnitine esters for transport, but likely below current detection limits for the CoA ester.
Marine CyanobacteriaPossiblePresence of 2-methyl-branched fatty acids suggests a potential for the corresponding CoA esters as biosynthetic intermediates.[6]
Marine SpongesPossibleSimilar to cyanobacteria, the identification of 2-methyl-branched fatty acids points to a potential for their activated CoA forms.
BacteriaPossible in specific speciesDe novo synthesis of branched-chain fatty acids in some bacteria could involve 2-methyltetradecanoyl-CoA as an intermediate.[7][8]

Signaling Pathways and Logical Relationships

The primary logical relationship involving this compound is its position within the metabolic pathway of pristanic acid degradation.

pristanic_acid_oxidation Dietary Phytanic Acid Dietary Phytanic Acid Alpha-Oxidation Alpha-Oxidation Dietary Phytanic Acid->Alpha-Oxidation Pristanic Acid Pristanic Acid Alpha-Oxidation->Pristanic Acid Pristanoyl-CoA Synthetase Pristanoyl-CoA Synthetase Pristanic Acid->Pristanoyl-CoA Synthetase (2R)-Pristanoyl-CoA (2R)-Pristanoyl-CoA Pristanoyl-CoA Synthetase->(2R)-Pristanoyl-CoA AMACR AMACR (2R)-Pristanoyl-CoA->AMACR (2S)-Pristanoyl-CoA (2S)-Pristanoyl-CoA AMACR->(2S)-Pristanoyl-CoA Peroxisomal Beta-Oxidation (Cycle 1) Peroxisomal Beta-Oxidation (Cycle 1) (2S)-Pristanoyl-CoA->Peroxisomal Beta-Oxidation (Cycle 1) This compound This compound Peroxisomal Beta-Oxidation (Cycle 1)->this compound Peroxisomal Beta-Oxidation (Cycles 2 & 3) Peroxisomal Beta-Oxidation (Cycles 2 & 3) This compound->Peroxisomal Beta-Oxidation (Cycles 2 & 3) End Products End Products Peroxisomal Beta-Oxidation (Cycles 2 & 3)->End Products bacterial_bcfa_synthesis Branched-Chain Amino Acids Branched-Chain Amino Acids Transamination Transamination Branched-Chain Amino Acids->Transamination Branched-Chain Alpha-Keto Acids Branched-Chain Alpha-Keto Acids Transamination->Branched-Chain Alpha-Keto Acids BCKDH Complex BCKDH Complex Branched-Chain Alpha-Keto Acids->BCKDH Complex Branched-Chain Acyl-CoA Primers Branched-Chain Acyl-CoA Primers BCKDH Complex->Branched-Chain Acyl-CoA Primers Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Branched-Chain Acyl-CoA Primers->Fatty Acid Synthase (FAS) 2-Methyl-Branched Fatty Acyl-CoA 2-Methyl-Branched Fatty Acyl-CoA Fatty Acid Synthase (FAS)->2-Methyl-Branched Fatty Acyl-CoA experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Tissue Homogenization Tissue Homogenization Protein Precipitation (TCA) Protein Precipitation (TCA) Tissue Homogenization->Protein Precipitation (TCA) Solid Phase Extraction (SPE) Solid Phase Extraction (SPE) Protein Precipitation (TCA)->Solid Phase Extraction (SPE) Evaporation & Reconstitution Evaporation & Reconstitution Solid Phase Extraction (SPE)->Evaporation & Reconstitution LC-MS/MS LC-MS/MS Evaporation & Reconstitution->LC-MS/MS Data Acquisition (MRM) Data Acquisition (MRM) LC-MS/MS->Data Acquisition (MRM) Peak Integration Peak Integration Data Acquisition (MRM)->Peak Integration Quantification (Internal Standard) Quantification (Internal Standard) Peak Integration->Quantification (Internal Standard)

References

Unraveling the Metabolic Genesis of (2R)-2-Methyltetradecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the metabolic origin of (2R)-2-methyltetradecanoyl-CoA, a branched-chain acyl-CoA intermediate. Contrary to initial hypotheses suggesting a direct degradative origin from dietary phytanic acid, current evidence points towards a de novo synthesis pathway. This pathway hinges on the promiscuity of fatty acid synthase (FASN), which can incorporate alternative extender units beyond malonyl-CoA. This guide will detail the biosynthetic route, the key enzymes involved, relevant quantitative data, and the experimental protocols utilized to uncover this metabolic pathway.

Executive Summary

This compound is primarily synthesized de novo through a specialized fatty acid synthesis pathway. This process deviates from canonical straight-chain fatty acid synthesis by utilizing methylmalonyl-CoA as an extender unit, which introduces a methyl branch into the growing acyl chain. This biosynthetic route is particularly active in tissues like adipose tissue and is influenced by the availability of precursors derived from branched-chain amino acid (BCAA) catabolism. While the degradation of dietary phytanic acid is a crucial aspect of branched-chain fatty acid metabolism, it is not the direct origin of this compound.

The De Novo Biosynthesis Pathway of 2-Methyl-Branched-Chain Fatty Acids

The synthesis of this compound is a fascinating example of metabolic flexibility, leveraging the core machinery of fatty acid synthesis with alternative substrates.

Precursors for Branched-Chain Fatty Acid Synthesis

The building blocks for 2-methyl-branched-chain fatty acids are derived from the catabolism of essential branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[1] The breakdown of these amino acids in the mitochondria produces branched-chain α-keto acids, which are further metabolized to provide primers for fatty acid synthesis.

A key precursor for the introduction of the methyl group is methylmalonyl-CoA . This molecule is primarily generated from propionyl-CoA through the action of propionyl-CoA carboxylase.[2] Propionyl-CoA itself is a product of the catabolism of odd-chain fatty acids and certain amino acids.[3]

The Role of Fatty Acid Synthase (FASN) Promiscuity

The central enzyme in this pathway is Fatty Acid Synthase (FASN) , a multi-enzyme complex responsible for the elongation of fatty acid chains.[4] While FASN typically uses malonyl-CoA to add two-carbon units to the growing acyl chain, it exhibits a degree of promiscuity and can also utilize methylmalonyl-CoA as an extender unit.[5][6] The incorporation of methylmalonyl-CoA instead of malonyl-CoA results in the addition of a three-carbon unit with a methyl branch.

To synthesize 2-methyltetradecanoyl-CoA, the process would be initiated with an acetyl-CoA primer. The first elongation cycle would involve the condensation of acetyl-CoA with methylmalonyl-CoA, catalyzed by the β-ketoacyl-ACP synthase (KS) domain of FASN. This initial condensation step establishes the 2-methyl branch. Subsequent elongation cycles would proceed with the addition of six malonyl-CoA units to reach a 14-carbon chain length.

Stereochemistry: The Origin of the (2R) Configuration

The stereochemistry of the 2-methyl group is determined by the enzymes involved in the synthesis. While the precise stereospecificity of human FASN in the context of methylmalonyl-CoA incorporation is an area of ongoing research, the (2R) configuration is likely established during the reductive steps of the FASN cycle.

Related Pathway: The Catabolism of Phytanic Acid

While not the direct origin of this compound, the metabolism of phytanic acid is a critical pathway for the breakdown of dietary branched-chain fatty acids and provides important context.

Phytanic acid, a 3-methyl-branched fatty acid, is derived from the diet, particularly from dairy products and ruminant fats. Due to the methyl group at the β-position, it cannot be directly degraded by β-oxidation. Instead, it undergoes α-oxidation in the peroxisome.

The key steps of α-oxidation are:

  • Activation: Phytanic acid is converted to phytanoyl-CoA.

  • Hydroxylation: Phytanoyl-CoA is hydroxylated to 2-hydroxyphytanoyl-CoA by phytanoyl-CoA hydroxylase (PhyH) .

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved into pristanal (B217276) and formyl-CoA by 2-hydroxyphytanoyl-CoA lyase .

  • Oxidation: Pristanal is oxidized to pristanic acid by an aldehyde dehydrogenase.

Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) is a 2-methyl-branched fatty acid that can then be degraded by peroxisomal β-oxidation. This process, however, shortens the carbon chain by releasing propionyl-CoA and acetyl-CoA units and does not directly yield 2-methyltetradecanoyl-CoA.

An important enzyme in the degradation of the resulting (2R)-pristanoyl-CoA is α-methylacyl-CoA racemase (AMACR) , which converts the (2R)-isomer to the (2S)-isomer, the required substrate for peroxisomal β-oxidation.[7]

Quantitative Data

The following tables summarize key quantitative data related to the precursors and enzymes involved in branched-chain fatty acid metabolism.

MetaboliteTissue/FluidConcentration (Control)Concentration (Peroxisomal Disorders)
Phytanic AcidPlasma< 10 µmol/LCan exceed 1300 µmol/L in Refsum's Disease
Pristanic AcidPlasmaAge-dependent, generally low µmol/L rangeMarkedly increased in disorders of peroxisome biogenesis

Table 1: Plasma Concentrations of Key Branched-Chain Fatty Acids. Data compiled from multiple sources.[5][8][9][10][11]

EnzymeSubstrateKmVmax / kcat
Phytanoyl-CoA Hydroxylase (human, recombinant)Phytanoyl-CoA-Requires Fe2+, 2-oxoglutarate, ascorbate, and ATP/GTP for activity
α-Methylacyl-CoA Racemase (human)Pristanoyl-CoA172 µM0.1 µmol/min/mg
Fatty Acid Synthase (metazoan)Methylmalonyl-CoA-Lower turnover number compared to malonyl-CoA

Table 2: Kinetic Parameters of Key Enzymes. Data compiled from multiple sources.[12][13][14]

Experimental Protocols

The elucidation of these pathways has been made possible by a variety of sophisticated experimental techniques.

Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify branched-chain fatty acids in biological samples.

Methodology:

  • Lipid Extraction: Lipids are extracted from plasma, cells, or tissues using a solvent system such as chloroform/methanol.

  • Saponification and Derivatization: The extracted lipids are saponified to release free fatty acids. The fatty acids are then derivatized to form volatile esters, typically fatty acid methyl esters (FAMEs), using reagents like BF3-methanol or by acid-catalyzed methylation.

  • GC-MS Analysis: The FAMEs are separated by gas chromatography based on their volatility and polarity and detected by mass spectrometry. The mass spectra provide structural information, allowing for the identification of branched-chain fatty acids based on their fragmentation patterns.

  • Quantification: Quantification is achieved by using stable isotope-labeled internal standards.

Measurement of Fatty Acid Synthase (FASN) Activity with Branched-Chain Precursors

Objective: To determine the ability of FASN to utilize methylmalonyl-CoA for the synthesis of branched-chain fatty acids.

Methodology:

  • Enzyme Assay: Purified FASN is incubated with acetyl-CoA (as a primer), malonyl-CoA, and [14C]-labeled or stable isotope-labeled methylmalonyl-CoA, along with NADPH.

  • Monitoring NADPH Consumption: The activity of FASN can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm due to the consumption of NADPH.[12]

  • Product Analysis: The reaction is stopped, and the synthesized fatty acids are extracted and analyzed by radio-GC or GC-MS to identify and quantify the branched-chain products.[15] A more direct method involves using high-resolution mass spectrometry to analyze the reaction mixture without derivatization.[16][17][18]

Measurement of Phytanoyl-CoA Hydroxylase (PhyH) Activity

Objective: To measure the activity of the key enzyme in phytanic acid α-oxidation.

Methodology:

  • Enzyme Source: Cell or tissue homogenates, or purified recombinant PhyH.

  • Reaction Mixture: The enzyme source is incubated with phytanoyl-CoA, Fe2+, 2-oxoglutarate, and ascorbate.

  • Product Detection: The reaction is stopped, and the product, 2-hydroxyphytanoyl-CoA, is hydrolyzed to 2-hydroxyphytanic acid. The product is then derivatized and quantified by GC-MS or HPLC.

Signaling Pathways and Regulation

The synthesis of branched-chain fatty acids is a regulated process, intertwined with cellular signaling and metabolic status.

Transcriptional Regulation

The expression of genes involved in fatty acid synthesis is tightly controlled. Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a key transcription factor that upregulates the expression of lipogenic genes, including FASN.[9] Recent studies have shown that branched-chain fatty acids themselves can modulate the expression of genes involved in lipid metabolism and inflammation in adipocytes.[19]

Substrate Availability

The availability of precursors is a primary determinant of the rate of branched-chain fatty acid synthesis. The catabolism of BCAAs is a key source of primers, and conditions that affect BCAA breakdown, such as hypoxia, can consequently impact the synthesis of these specialized lipids.[1]

Visualizations

De Novo Synthesis of 2-Methyltetradecanoyl-CoA

de_novo_synthesis cluster_mito Mitochondrion cluster_cyto Cytosol BCAA Branched-Chain Amino Acids PropionylCoA_mito Propionyl-CoA BCAA->PropionylCoA_mito Catabolism MethylmalonylCoA Methylmalonyl-CoA PropionylCoA_mito->MethylmalonylCoA Propionyl-CoA Carboxylase MethylmalonylCoA_cyto Methylmalonyl-CoA MethylmalonylCoA->MethylmalonylCoA_cyto Transport AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN 6x MethyltetradecanoylCoA This compound FASN->MethyltetradecanoylCoA Elongation MethylmalonylCoA_cyto->FASN 1x

Caption: De novo synthesis of this compound.

Experimental Workflow for FASN Activity Assay

fasn_assay_workflow start Start: Purified FASN incubate Incubate with: - Acetyl-CoA - Malonyl-CoA - Labeled Methylmalonyl-CoA - NADPH start->incubate monitor Option 1: Monitor NADPH consumption (Spectrophotometry) incubate->monitor extract Option 2: Stop reaction & Extract Synthesized Fatty Acids incubate->extract end End: Determine FASN activity and product specificity monitor->end analyze Analyze Products (GC-MS or HR-MS) extract->analyze quantify Identify & Quantify Branched-Chain Fatty Acids analyze->quantify quantify->end

References

An In-depth Technical Guide on the Preliminary Studies of (2R)-2-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on (2R)-2-methyltetradecanoyl-CoA is limited in publicly available literature. The following guide is based on established principles of branched-chain fatty acid metabolism, primarily drawing analogies from the well-studied degradation of its close structural homolog, (2R)-pristanoyl-CoA. This document is intended to provide a foundational framework for future research.

Introduction

This compound is a C15 acyl-CoA thioester with a methyl group at the alpha-position. As a 2-methyl-branched-chain fatty acyl-CoA, its metabolism is distinct from that of straight-chain fatty acids and is primarily handled within the peroxisome. Understanding the metabolic fate of this molecule is crucial for research into certain metabolic disorders and for drug development programs where branched-chain lipids may be relevant. This guide outlines the predicted metabolic pathway, key enzymatic players, and a proposed experimental framework for the study of this compound.

Predicted Metabolic Pathway of this compound

The metabolism of this compound is predicted to occur via the peroxisomal beta-oxidation pathway. A critical initial step for the degradation of a (2R)-methyl-branched acyl-CoA is its epimerization to the (2S) form, as the subsequent enzymes in the beta-oxidation spiral are specific for the (2S)-stereoisomer.[1][2]

The key enzyme mediating this conversion is alpha-methylacyl-CoA racemase (AMACR) .[1][3][4][5][6] AMACR is essential for the breakdown of dietary pristanic acid and is also implicated in the metabolism of certain drugs.[4][5] Following the racemization of this compound to (2S)-2-methyltetradecanoyl-CoA, the molecule enters the beta-oxidation spiral.

The subsequent steps are analogous to the beta-oxidation of (2S)-pristanoyl-CoA and involve a series of enzymatic reactions that shorten the acyl chain.[2][7][8][9][10] The products of each cycle are acetyl-CoA or propionyl-CoA (due to the methyl branch) and a shortened acyl-CoA. These products can then be transported to the mitochondria for further metabolism.[2][7]

Signaling Pathway Diagram

Metabolic_Pathway_of_2R_2_methyltetradecanoyl_CoA Predicted Metabolic Pathway of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion node_2R_CoA This compound node_AMACR Alpha-methylacyl-CoA racemase (AMACR) node_2R_CoA->node_AMACR Epimerization node_2S_CoA (2S)-2-Methyltetradecanoyl-CoA node_AMACR->node_2S_CoA node_beta_oxidation Peroxisomal Beta-Oxidation (multiple cycles) node_2S_CoA->node_beta_oxidation Degradation node_products Propionyl-CoA + Acetyl-CoA + Shortened Acyl-CoA node_beta_oxidation->node_products node_TCA TCA Cycle & Further Oxidation node_products->node_TCA Transport via Carnitine Shuttle

Caption: Predicted peroxisomal metabolism of this compound.

Key Enzymes and Their Functions

The metabolism of this compound is contingent on a series of specialized enzymes primarily located in the peroxisome.

EnzymeFunctionSubcellular Location
Alpha-methylacyl-CoA racemase (AMACR) Catalyzes the epimerization of (2R)-methylacyl-CoAs to their corresponding (2S)-epimers, a prerequisite for their degradation by beta-oxidation.[1][3][4]Peroxisomes, Mitochondria[5][6]
Branched-chain acyl-CoA oxidase Catalyzes the first step of beta-oxidation for 2-methyl-branched acyl-CoAs, introducing a double bond.[9][10]Peroxisomes
Multifunctional protein 2 (MFP-2) Exhibits both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities for branched-chain acyl-CoAs.[9][11]Peroxisomes
Sterol carrier protein X (SCPx) Possesses thiolase activity that cleaves the 3-ketoacyl-CoA, releasing propionyl-CoA and a shortened acyl-CoA.[9][10]Peroxisomes
Carnitine O-octanoyltransferase (CROT) Facilitates the transport of shortened acyl-CoAs out of the peroxisome to the mitochondria by converting them to acylcarnitines.[2][11]Peroxisomes

Experimental Protocols

The following outlines a general experimental workflow for the investigation of this compound metabolism in a cellular or tissue context.

Synthesis of this compound

Chemical synthesis of this compound would be the initial step, as it is not readily commercially available. This would likely involve the synthesis of (2R)-2-methyltetradecanoic acid and its subsequent enzymatic or chemical ligation to Coenzyme A.

Cellular Uptake and Metabolism Studies
  • Cell Culture: Culture relevant cell lines (e.g., hepatocytes, fibroblasts) in appropriate media.

  • Incubation: Incubate cells with synthesized (2R)-2-methyltetradecanoic acid (the precursor to the CoA thioester) for various time points.

  • Metabolite Extraction:

    • Quench metabolic activity rapidly, for example, with cold methanol.

    • Lyse cells and extract metabolites using a biphasic solvent system (e.g., methanol/chloroform/water) to separate polar metabolites (including acyl-CoAs) from lipids.[12]

  • Analysis of Acyl-CoAs:

    • Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific detection of this compound and its downstream metabolites.[13][14][15]

    • A reversed-phase C18 column is typically used for the separation of acyl-CoAs.[14]

    • Multiple reaction monitoring (MRM) mode can be used for targeted quantification.

Enzymatic Assays
  • AMACR Activity: Recombinant AMACR can be expressed and purified. The conversion of this compound to its (2S)-epimer can be monitored over time by LC-MS/MS.

  • Beta-oxidation Activity: The complete beta-oxidation of (2S)-2-methyltetradecanoyl-CoA can be reconstituted in vitro using purified peroxisomal enzymes (branched-chain acyl-CoA oxidase, MFP-2, and SCPx). The rate of substrate depletion and product formation (propionyl-CoA, acetyl-CoA) can be quantified.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Studying this compound Metabolism cluster_enzymology In Vitro Enzymology node_synthesis Synthesis of (2R)-2-Methyltetradecanoic Acid node_incubation Incubation with Cultured Cells node_synthesis->node_incubation node_extraction Metabolite Extraction node_incubation->node_extraction node_analysis LC-MS/MS Analysis node_extraction->node_analysis node_data Data Analysis and Quantification node_analysis->node_data node_recombinant Recombinant Enzyme Expression and Purification node_assays Enzymatic Assays node_recombinant->node_assays node_kinetics Enzyme Kinetics Determination node_assays->node_kinetics

Caption: Proposed workflow for the study of this compound.

Quantitative Data Presentation

Due to the preliminary nature of studies on this compound, quantitative data is not yet available. The following tables are provided as templates for organizing future experimental results.

Table 1: Cellular Concentrations of this compound and its Metabolites

Cell Line/TissueTreatmentTime PointThis compound (pmol/mg protein)(2S)-2-Methyltetradecanoyl-CoA (pmol/mg protein)Propionyl-CoA (pmol/mg protein)
HepG2Vehicle1 hr
HepG2(2R)-2-Methyltetradecanoic acid (10 µM)1 hr
HepG2(2R)-2-Methyltetradecanoic acid (10 µM)4 hr
Primary HepatocytesVehicle1 hr
Primary Hepatocytes(2R)-2-Methyltetradecanoic acid (10 µM)1 hr
Primary Hepatocytes(2R)-2-Methyltetradecanoic acid (10 µM)4 hr

Table 2: Kinetic Parameters of Enzymes Acting on 2-Methyltetradecanoyl-CoA Stereoisomers

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)
AMACRThis compound
Branched-chain acyl-CoA oxidase(2S)-2-Methyltetradecanoyl-CoA
MFP-2(2S)-2-Methyl-trans-2-tetradecenoyl-CoA
SCPx3-keto-2-methyltetradecanoyl-CoA

Conclusion

The study of this compound is in its infancy. Based on the well-established metabolic pathways of structurally similar 2-methyl-branched-chain fatty acids, a clear route for its degradation via peroxisomal beta-oxidation can be predicted. The key initiating step is the epimerization from the (2R) to the (2S) form by alpha-methylacyl-CoA racemase. This technical guide provides a theoretical framework and a practical experimental workflow to facilitate future research into the precise biochemical properties and physiological roles of this compound. The methodologies and data presentation formats outlined herein are intended to serve as a foundation for researchers in the fields of metabolism, biochemistry, and drug development.

References

Theoretical Properties of (2R)-2-methyltetradecanoyl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-methyltetradecanoyl-CoA is a chiral, branched-chain acyl-coenzyme A (acyl-CoA) ester that plays a significant role in cellular lipid metabolism. As an intermediate in the peroxisomal β-oxidation pathway of 2-methyl-branched fatty acids, its stereochemistry is crucial for enzymatic processing and subsequent metabolic fate. This technical guide provides a comprehensive overview of the theoretical properties of this compound, including its physicochemical characteristics, metabolic significance, and potential role in cellular signaling. Detailed experimental protocols for its analysis and synthesis, along with visualizations of relevant pathways, are presented to support further research and drug development endeavors in areas targeting fatty acid metabolism.

Introduction

Branched-chain fatty acids (BCFAs) are important constituents of the human diet and are also synthesized endogenously. Their metabolism is distinct from that of straight-chain fatty acids and primarily occurs in peroxisomes. The presence of a methyl group on the carbon chain necessitates specific enzymatic machinery for their degradation. This compound is a key intermediate in the metabolism of such BCFAs. Understanding its theoretical properties is fundamental to elucidating its biological functions and its potential as a therapeutic target or biomarker in various metabolic disorders.

Physicochemical Properties

The theoretical physicochemical properties of this compound are essential for predicting its behavior in biological systems and for developing analytical methods. While experimental data for this specific molecule is scarce, its properties can be estimated based on its structure and comparison with related acyl-CoA esters.

Table 1: Theoretical Physicochemical Properties of this compound

PropertyPredicted ValueNotes
Molecular Formula C36H64N7O17P3S
Molecular Weight 991.92 g/mol [1]
Stereochemistry (2R)The 'R' configuration at the C2 position is critical for its biological activity.
Solubility Predicted to be soluble in aqueous solutions due to the polar coenzyme A moiety, but the long acyl chain imparts amphipathic character.
pKa The phosphate (B84403) groups of the CoA moiety are acidic, contributing to a net negative charge at physiological pH.
LogP The long hydrocarbon tail suggests a degree of lipophilicity, which is important for its interaction with enzymes and membranes.

Biological Role and Metabolism

This compound is an intermediate in the peroxisomal β-oxidation of 2-methyl-branched fatty acids. Unlike straight-chain fatty acids, the methyl group at the α-carbon (C2) prevents direct β-oxidation in the mitochondria.

Peroxisomal β-Oxidation Pathway

The metabolism of this compound is a multi-step enzymatic process primarily occurring within the peroxisomes. The key enzyme in this pathway is α-methylacyl-CoA racemase (AMACR), which stereospecifically converts the (2R)-epimer to the (2S)-epimer. This conversion is essential because the subsequent enzymes in the β-oxidation spiral are specific for the (S)-stereoisomer.

Peroxisomal_Beta_Oxidation Dietary 2-methyl-branched fatty acids Dietary 2-methyl-branched fatty acids Acyl-CoA Synthetase Acyl-CoA Synthetase Dietary 2-methyl-branched fatty acids->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound AMACR AMACR This compound->AMACR (2S)-2-methyltetradecanoyl-CoA (2S)-2-methyltetradecanoyl-CoA AMACR->(2S)-2-methyltetradecanoyl-CoA Peroxisomal β-oxidation spiral Peroxisomal β-oxidation spiral (2S)-2-methyltetradecanoyl-CoA->Peroxisomal β-oxidation spiral Acetyl-CoA + Propionyl-CoA Acetyl-CoA + Propionyl-CoA Peroxisomal β-oxidation spiral->Acetyl-CoA + Propionyl-CoA

Peroxisomal metabolism of this compound.

Following racemization, the (2S)-2-methyltetradecanoyl-CoA enters the peroxisomal β-oxidation spiral, which involves a series of reactions catalyzed by acyl-CoA oxidase, multifunctional enzyme, and thiolase. Each cycle of β-oxidation shortens the acyl chain by two carbons, releasing acetyl-CoA, and in the case of odd-numbered methyl branches, propionyl-CoA in the final cycle.

Potential Signaling Role

Long-chain acyl-CoA esters are not only metabolic intermediates but can also act as signaling molecules, regulating various cellular processes. While a direct signaling role for this compound has not been definitively established, branched-chain fatty acids and their CoA esters are known to modulate the activity of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs).

PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism. It is plausible that this compound or its metabolites could act as endogenous ligands for PPARs, thereby influencing the expression of genes related to fatty acid oxidation and energy homeostasis.

PPAR_Signaling cluster_nucleus Nucleus PPAR PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE DNA Binding Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription This compound (or metabolite) This compound (or metabolite) This compound (or metabolite)->PPAR Ligand Binding

Hypothetical signaling via PPAR activation.

Further research is required to investigate the affinity of this compound for different PPAR isoforms and to identify the downstream target genes that may be regulated by this interaction.

Experimental Protocols

Stereoselective Synthesis of (2R)-2-methyltetradecanoic Acid

A detailed, step-by-step protocol for the stereoselective synthesis of the precursor fatty acid is crucial for obtaining pure this compound for experimental studies. A common approach involves the use of chiral auxiliaries.

Protocol:

  • Oxazolidinone Acylation: React (R)-4-benzyl-2-oxazolidinone with tetradecanoyl chloride in the presence of a base (e.g., triethylamine) to form the N-acyloxazolidinone.

  • Stereoselective Methylation: Treat the N-acyloxazolidinone with a strong base (e.g., sodium bis(trimethylsilyl)amide) to form an enolate, followed by quenching with methyl iodide. The bulky chiral auxiliary directs the methylation to occur from the less hindered face, yielding the (2R)-methylated product with high diastereoselectivity.

  • Hydrolysis: Cleave the chiral auxiliary by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide to yield (2R)-2-methyltetradecanoic acid.

  • Purification: Purify the final product by column chromatography on silica (B1680970) gel.

Conversion to this compound

The synthesized fatty acid can be converted to its coenzyme A ester using enzymatic or chemical methods.

Protocol:

  • Activation to Acyl-AMP: Incubate (2R)-2-methyltetradecanoic acid with ATP and a long-chain acyl-CoA synthetase (LACS) enzyme.

  • Thioesterification: In the same reaction mixture, add coenzyme A (CoASH). The LACS enzyme will catalyze the transfer of the acyl group from AMP to the thiol group of CoASH, forming this compound.

  • Purification: Purify the acyl-CoA ester using reverse-phase high-performance liquid chromatography (HPLC).

Peroxisomal β-Oxidation Assay

This assay measures the rate of β-oxidation of this compound in isolated peroxisomes or cell lysates.

Protocol:

  • Substrate Preparation: Use radiolabeled [1-¹⁴C]-(2R)-2-methyltetradecanoyl-CoA as the substrate.

  • Reaction Mixture: Prepare a reaction buffer containing isolated peroxisomes (or cell lysate), the radiolabeled substrate, and necessary cofactors (e.g., NAD+, FAD, CoASH).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Stopping the Reaction: Terminate the reaction by adding a strong acid (e.g., perchloric acid).

  • Separation of Products: Separate the water-soluble radiolabeled products (acetyl-CoA and propionyl-CoA) from the unreacted substrate by phase partitioning or ion-exchange chromatography.

  • Quantification: Measure the radioactivity in the aqueous phase using liquid scintillation counting to determine the rate of β-oxidation.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Stereoselective Synthesis Stereoselective Synthesis CoA Esterification CoA Esterification Stereoselective Synthesis->CoA Esterification Yields this compound Peroxisomal β-Oxidation Assay Peroxisomal β-Oxidation Assay CoA Esterification->Peroxisomal β-Oxidation Assay NMR Spectroscopy NMR Spectroscopy CoA Esterification->NMR Spectroscopy Structural Verification LC-MS/MS LC-MS/MS Peroxisomal β-Oxidation Assay->LC-MS/MS Product Identification

Workflow for synthesis and analysis.

Conclusion

This compound is a pivotal molecule in the metabolism of 2-methyl-branched fatty acids. Its theoretical properties, particularly its stereochemistry, dictate its interaction with metabolic enzymes and its ultimate fate within the cell. The provided experimental protocols offer a framework for the synthesis and functional analysis of this important acyl-CoA ester. Further investigation into its potential signaling roles, particularly through the activation of nuclear receptors, may unveil novel therapeutic targets for metabolic diseases. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding of branched-chain fatty acid metabolism and its implications for human health.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of (2R)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-methyltetradecanoyl-CoA is a branched-chain acyl-coenzyme A (acyl-CoA) molecule that may play a role in various metabolic pathways, including fatty acid metabolism and cellular signaling. The presence of a methyl group on the carbon chain introduces structural complexity that can influence its metabolism and biological activity. Accurate and sensitive detection and quantification of this compound are crucial for understanding its physiological and pathological significance. These application notes provide detailed protocols for the analysis of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.

Analytical Techniques

The analysis of acyl-CoA molecules, particularly long-chain and branched-chain species, presents challenges due to their amphiphilic nature and low abundance in biological matrices. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the most robust and reproducible method for the analysis of acyl-CoAs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of this compound due to its superior sensitivity and selectivity.[1][2][3] This technique involves the separation of the analyte from the sample matrix by liquid chromatography, followed by detection and quantification using tandem mass spectrometry.

Key Advantages of LC-MS/MS for Acyl-CoA Analysis:

  • High Sensitivity: Capable of detecting low concentrations of analytes in complex biological samples.[3]

  • High Selectivity: The use of multiple reaction monitoring (MRM) allows for the specific detection of the target analyte with minimal interference from other molecules.

  • Structural Information: Mass spectrometry provides information on the molecular weight and fragmentation pattern of the analyte, confirming its identity.

  • Quantitative Accuracy: With the use of appropriate internal standards, LC-MS/MS can provide accurate and precise quantification.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of long-chain acyl-CoAs using LC-MS/MS. While specific data for this compound is not extensively published, these values, derived from studies on similar molecules, provide a reference for expected performance.

Table 1: LC-MS/MS Performance Characteristics for Long-Chain Acyl-CoA Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)1 - 10 fmolThis is a representative value based on similar analyses.
Limit of Quantification (LOQ)5 - 50 fmolThis is a representative value based on similar analyses.
Linearity (R²)> 0.99This is a representative value based on similar analyses.
Recovery85 - 115%This is a representative value based on similar analyses.
Inter-day Precision (%RSD)< 15%This is a representative value based on similar analyses.
Intra-day Precision (%RSD)< 10%This is a representative value based on similar analyses.

Table 2: Example MRM Transitions for a C15-Branched Acyl-CoA

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundCalculated m/zPredicted fragmentsOptimized value
Internal Standard (e.g., C17:0-CoA)Known m/zKnown fragmentsOptimized value

Note: The specific m/z values for the precursor and product ions for this compound need to be determined experimentally by direct infusion of a synthesized standard into the mass spectrometer.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of Acyl-CoAs from Biological Samples

This protocol describes the extraction of acyl-CoAs from cultured cells or tissues.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • Internal standard solution (e.g., C17:0-CoA in extraction solvent)

  • Centrifuge capable of 4°C

  • Homogenizer (for tissues)

Procedure:

  • Cell Harvesting: For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.

  • Tissue Homogenization: For tissues, weigh the frozen tissue and homogenize in ice-cold extraction solvent.

  • Extraction: Resuspend the cell pellet or tissue homogenate in 200 µL of ice-cold extraction solvent (e.g., ACN/IPA/H₂O, 40:40:20, v/v/v) containing a known amount of internal standard.

  • Precipitation: Vortex the mixture vigorously for 10 minutes at 4°C to precipitate proteins.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 50 µL) of the initial LC mobile phase.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of the target analyte.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for acyl-CoA analysis.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the long-chain acyl-CoAs. The gradient needs to be optimized for the specific separation.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Optimized for the specific instrument (e.g., 500°C)

  • Ion Spray Voltage: Optimized for the specific instrument (e.g., 5500 V)

  • MRM Transitions: Determined by infusing a standard of this compound. The precursor ion will be the [M+H]⁺ ion. Product ions are typically generated from the fragmentation of the CoA moiety.

  • Data Analysis: The peak area of the analyte is normalized to the peak area of the internal standard for quantification.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Branched-Chain Fatty Acyl-CoAs

This compound is a 2-methyl branched-chain fatty acyl-CoA. Fatty acids with a methyl group at the β-carbon (C3) are known to undergo α-oxidation because the methyl group sterically hinders the enzymes of β-oxidation. While the methyl group in the target analyte is at the α-carbon (C2), this can also influence its metabolism. The α-oxidation pathway is a key process for the degradation of such branched-chain fatty acids.[3][4][5] This pathway involves the removal of a single carbon atom from the carboxyl end.

metabolic_pathway cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion mol1 This compound mol2 2-hydroxy-2-methyltetradecanoyl-CoA mol1->mol2 Phytanoyl-CoA Hydroxylase-like mol3 Pristanal mol2->mol3 2-hydroxyacyl-CoA lyase mol4 Pristanic Acid mol3->mol4 Aldehyde dehydrogenase mol5 Pristanoyl-CoA mol4->mol5 Acyl-CoA synthetase mol6 Propionyl-CoA + Acetyl-CoA mol5->mol6 β-oxidation mol7 TCA Cycle mol6->mol7 Further Metabolism

Caption: Proposed α-oxidation pathway for this compound.

Experimental Workflow for LC-MS/MS Analysis

The overall workflow for the analysis of this compound from biological samples involves several key steps, from sample collection to data analysis.

experimental_workflow start Biological Sample (Cells or Tissue) extraction Acyl-CoA Extraction (with Internal Standard) start->extraction spe Solid Phase Extraction (Optional Cleanup) extraction->spe lcms LC-MS/MS Analysis (Separation and Detection) spe->lcms data Data Processing (Integration and Quantification) lcms->data results Results (Concentration of Analyte) data->results logical_relationship cluster_methods Analytical Techniques cluster_criteria Selection Criteria rq Research Question: Quantify low abundance branched-chain acyl-CoA lcms LC-MS/MS rq->lcms Meets requirements hplc HPLC-UV rq->hplc Lower sensitivity and specificity gcms GC-MS (with derivatization) rq->gcms Requires derivatization, less direct sens High Sensitivity lcms->sens spec High Specificity lcms->spec struct Structural Confirmation lcms->struct

References

Application Notes and Protocols for the Mass Spectrometric Analysis of (2R)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-2-methyltetradecanoyl-CoA is a branched-chain acyl-coenzyme A thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of complex lipids. The analysis of specific acyl-CoA species is essential for understanding metabolic regulation and the pathophysiology of various diseases. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and selective method for the quantification of these molecules. This document provides a detailed protocol for the analysis of this compound in biological matrices.

Biochemical Significance and Signaling Pathway

This compound is involved in branched-chain fatty acid metabolism. Deficiencies in the enzymes responsible for the degradation of such molecules can lead to the accumulation of toxic intermediates. Understanding the flux through these pathways is critical in the study of metabolic disorders.

cluster_Mitochondria Mitochondrial Matrix Branched_Chain_Fatty_Acids Branched-Chain Fatty Acids Acyl_CoA_Synthetase Acyl-CoA Synthetase Branched_Chain_Fatty_Acids->Acyl_CoA_Synthetase Activation 2_methyltetradecanoyl_CoA This compound Acyl_CoA_Synthetase->2_methyltetradecanoyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase 2_methyltetradecanoyl_CoA->Acyl_CoA_Dehydrogenase β-Oxidation Step 1 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Acyl_CoA_Dehydrogenase->Enoyl_CoA_Hydratase Step 2 Hydroxyacyl_CoA_Dehydrogenase Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase Step 3 Thiolase Thiolase Hydroxyacyl_CoA_Dehydrogenase->Thiolase Step 4 Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Caption: Branched-chain fatty acid β-oxidation pathway.

Experimental Protocols

1. Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted from methods for long-chain acyl-CoA extraction.[1][2]

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold deionized water with 0.6% formic acid

  • Acetonitrile

  • Internal Standard (IS): Heptadecanoyl-CoA (or other odd-chain acyl-CoA)

  • 15 ml polypropylene (B1209903) centrifuge tubes

  • 1.7 ml microcentrifuge tubes

  • Homogenizer

  • Centrifuge (refrigerated)

Procedure:

  • For cultured cells, rinse adherent cells with ice-cold PBS, then scrape into ice-cold PBS and centrifuge at 1,000 rpm for 5 minutes at 4°C.[1] For tissue samples, flash-freeze in liquid nitrogen and grind to a fine powder.

  • Resuspend the cell pellet or powdered tissue in 300 µL of ice-cold deionized water containing 0.6% formic acid.[1] Add the internal standard at this stage.

  • Homogenize the sample on ice.

  • Add 270 µL of acetonitrile, vortex thoroughly, and sonicate to ensure homogeneity.[1]

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Store the extracts at -80°C until LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following method is based on established protocols for long-chain acyl-CoAs and can be adapted for this compound.[3][4][5][6]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 2% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Instrumentation: Triple quadrupole mass spectrometer

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Fragmentation: Acyl-CoAs typically exhibit a neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine diphosphate (B83284) fragment) and produce a characteristic fragment ion at m/z 428.[7][8][9][10][11]

Sample_Extraction Sample Extraction (Cells/Tissue) LC_Separation Liquid Chromatography (C18 Column) Sample_Extraction->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS_Q1 Mass Spectrometer (Q1) Precursor Ion Selection ESI->MS_Q1 MS_Q2 Collision Cell (Q2) Fragmentation MS_Q1->MS_Q2 MS_Q3 Mass Spectrometer (Q3) Product Ion Detection MS_Q2->MS_Q3 Data_Analysis Data Analysis (Quantification) MS_Q3->Data_Analysis

Caption: LC-MS/MS workflow for acyl-CoA analysis.

Data Presentation and Quantitative Analysis

Predicted Mass and Fragmentation for this compound:

  • Chemical Formula: C36H64N7O17P3S

  • Monoisotopic Mass: 991.3449

  • [M+H]⁺: 992.3527

Table 1: Predicted MRM Transitions for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
This compound992.4485.435 - 45Product ion corresponds to [M+H - 507]⁺.[8][9]
This compound992.4428.040 - 50Common CoA fragment.[7][11]
Heptadecanoyl-CoA (Internal Std)1018.4511.435 - 45Product ion corresponds to [M+H - 507]⁺.[8][9]

Collision energies should be optimized for the specific instrument used.

Table 2: Method Validation Parameters (Illustrative)

This table presents typical validation results for similar acyl-CoA LC-MS/MS methods.[3][4][5]

ParameterResult
Linearity (r²)> 0.995
Accuracy94.8% to 110.8%[3]
Inter-run Precision (CV)2.6% to 12.2%[3]
Intra-run Precision (CV)1.2% to 4.4%[3]
Lower Limit of Quantification4.2 nM to 16.9 nM (for various acyl-CoAs)[12]

Data Analysis:

Quantification is achieved by integrating the peak areas of the MRM transitions for the analyte and the internal standard. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of this compound in the samples is then determined from this curve. Results are typically normalized to the initial sample amount (e.g., cell number or tissue weight).

The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The protocol for sample preparation, chromatographic separation, and mass spectrometric detection is based on well-established methods for acyl-CoA analysis. This application note serves as a comprehensive guide for researchers in metabolism and drug development to accurately measure this specific branched-chain acyl-CoA.

References

Application Note: NMR Spectroscopic Characterization of (2R)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R)-2-methyltetradecanoyl-CoA is a branched-chain acyl-coenzyme A thioester. Molecules of this class are crucial intermediates in the metabolism of branched-chain fatty acids and certain amino acids. For instance, α-methylacyl-CoA racemase (AMACR) is an enzyme that interconverts (2R) and (2S)-methylacyl-CoA esters, a key step for their degradation via β-oxidation.[1] Given the role of these pathways in various physiological and pathological states, including prostate cancer where AMACR is a recognized drug target, the unambiguous structural characterization and quantification of specific acyl-CoA species are paramount.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the detailed structural elucidation of metabolites in solution.[1] It provides precise information about the molecular framework, stereochemistry, and purity of a sample without the need for chemical derivatization. This application note provides a comprehensive protocol for the characterization of this compound using a suite of 1D and 2D NMR experiments.

Experimental Protocols

Synthesis of this compound

The synthesis of acyl-CoA thioesters can be achieved through several established methods. A common approach involves the activation of the corresponding carboxylic acid, (2R)-2-methyltetradecanoic acid, followed by reaction with Coenzyme A (trilithium salt). Activation can be performed by converting the fatty acid to a mixed anhydride, an acyl imidazole, or an N-hydroxysuccinimide ester, which then readily reacts with the thiol group of Coenzyme A. Purification of the final product is typically accomplished using solid-phase extraction or high-performance liquid chromatography (HPLC).

NMR Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

  • Sample Purity : Ensure the this compound sample is free of paramagnetic impurities and interfering buffer components like imidazole, which can obscure spectral regions.[1]

  • Solvent : Dissolve 1-5 mg of lyophilized this compound in 500-600 µL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • pH Adjustment : Adjust the pH of the sample to a stable, physiological value (e.g., pH 7.0-7.4) using a deuterated buffer, such as 50 mM sodium phosphate (B84403) buffer prepared in D₂O. The pH should be read with a calibrated pH meter and reported as the direct "pD" reading without correction.

  • Internal Standard : Add a known concentration of an internal reference standard for chemical shift referencing (δ = 0.00 ppm) and quantification. For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is recommended.[2]

  • Sample Transfer : Transfer the final solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[2] Experiments are typically run at a constant temperature, such as 298 K (25 °C).

Key Experiments:

  • ¹H NMR (Proton) : Provides information on the number of different types of protons and their neighboring environments.

    • Pulse Sequence : zgpr or zgesgp (with water suppression)

    • Spectral Width : 16 ppm

    • Acquisition Time : ~2 s

    • Relaxation Delay : 5 s

    • Number of Scans : 64-256 (depending on concentration)

  • ¹³C NMR (Carbon) : Identifies all unique carbon atoms in the molecule.

    • Pulse Sequence : zgpg30 (with proton decoupling)

    • Spectral Width : 240 ppm

    • Acquisition Time : ~1 s

    • Relaxation Delay : 2 s

    • Number of Scans : 2048-8192

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer) : Differentiates between CH, CH₂, and CH₃ carbons. CH/CH₃ signals appear positive, while CH₂ signals are negative.

    • Pulse Sequence : dept135

    • Parameters : Similar to ¹³C NMR, but with a shorter acquisition time.

  • 2D ¹H-¹H COSY (Correlation Spectroscopy) : Identifies protons that are spin-coupled, typically those on adjacent carbons.

    • Pulse Sequence : cosygpmf

    • Spectral Width (F1 and F2) : 12 ppm

    • Number of Increments (F1) : 256-512

    • Number of Scans per Increment : 8-16

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly to their attached carbons (one-bond ¹JCH coupling).

    • Pulse Sequence : hsqcedetgpsisp2.3 (multiplicity-edited)

    • Spectral Width (F2 - ¹H) : 12 ppm

    • Spectral Width (F1 - ¹³C) : 180 ppm

    • Number of Increments (F1) : 256

    • Number of Scans per Increment : 16-32

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons to carbons over two to three bonds (long-range JCH coupling), crucial for connecting molecular fragments.

    • Pulse Sequence : hmbcgplpndqf

    • Spectral Width (F2 - ¹H) : 12 ppm

    • Spectral Width (F1 - ¹³C) : 240 ppm

    • Number of Increments (F1) : 512

    • Number of Scans per Increment : 32-64

Data Presentation and Analysis

The structure of this compound with atom numbering for NMR assignment is shown below. The analysis strategy involves assigning signals starting from unambiguous peaks (e.g., adenine (B156593) protons, terminal methyl group) and using 2D correlation spectra to "walk" along the carbon skeleton.

Structure of this compound with numbering for NMR assignments. Chemical structure of this compound with atoms numbered for NMR assignment.

Predicted Quantitative Data

The following tables summarize the predicted chemical shifts for this compound in D₂O at neutral pH. Actual values may vary slightly based on experimental conditions.[3]

Table 1: Predicted ¹H NMR Chemical Shifts

Atom(s) Predicted δ (ppm) Predicted Multiplicity Notes
Acyl Chain
H-14 (ω) 0.85 - 0.95 t Terminal methyl group[4]
H-4 to H-13 1.20 - 1.40 m (broad) Bulk methylene (B1212753) chain[4]
H-3 1.50 - 1.70 m Methylene β to carbonyl
H-2 2.50 - 2.70 m Methine α to carbonyl
H-2' (C2-Methyl) 1.10 - 1.25 d Methyl group α to carbonyl
CoA Moiety
H-Cys-α 3.05 - 3.15 t CH₂ adjacent to thioester sulfur
H-Cys-β 3.55 - 3.65 t
H-Pan-α' 2.45 - 2.55 t
H-Pan-β' 3.40 - 3.50 t
H-Pan-γ' (gem-Me) 0.80 - 0.90 s Two methyl groups[2]
H-Pan-δ' 4.05 - 4.15 s
H-Rib-1'' 6.10 - 6.20 d Anomeric proton
H-Rib-2'' 4.40 - 4.50 m
H-Rib-3'' 4.20 - 4.30 m
H-Rib-4'' 4.10 - 4.20 m
H-Rib-5'' 3.95 - 4.05 m
H-Ade-2''' 8.50 - 8.60 s Adenine C2-H

| H-Ade-8''' | 8.20 - 8.30 | s | Adenine C8-H |

Table 2: Predicted ¹³C NMR Chemical Shifts

Atom(s) Predicted δ (ppm) DEPT-135 Signal Notes
Acyl Chain
C-1 (C=O) 198 - 205 None Thioester carbonyl[5]
C-2 45 - 50 CH (+) Methine α to carbonyl
C-2' (C2-Methyl) 18 - 22 CH₃ (+) Methyl group α to carbonyl
C-3 34 - 38 CH₂ (-)
C-4 to C-12 29 - 32 CH₂ (-) Bulk methylene chain[6]
C-13 22 - 24 CH₂ (-) Methylene ω-1
C-14 (ω) 13 - 15 CH₃ (+) Terminal methyl group[6]
CoA Moiety
C-Cys-α 38 - 42 CH₂ (-)
C-Cys-β 35 - 39 CH₂ (-)
C-Pan-α' 40 - 44 CH₂ (-)
C-Pan-β' 36 - 40 CH₂ (-)
C-Pan-γ' 75 - 79 None Quaternary carbon
C-Pan-γ' (gem-Me) 20 - 24 CH₃ (+) Two methyl groups
C-Pan-δ' 78 - 82 CH (+)
C-Pan-Amide (C=O) 173 - 177 None
C-Rib-1'' 87 - 91 CH (+) Anomeric carbon
C-Rib-2'' 74 - 78 CH (+)
C-Rib-3'' 72 - 76 CH (+)
C-Rib-4'' 83 - 87 CH (+)
C-Rib-5'' 65 - 69 CH₂ (-)
C-Ade-2''' 152 - 156 CH (+)
C-Ade-4''' 148 - 152 None
C-Ade-5''' 118 - 122 None
C-Ade-6''' 140 - 144 None

| C-Ade-8''' | 144 - 148 | CH (+) | |

Visualization of Workflows

Experimental and Analytical Workflow

The following diagram outlines the logical flow from sample synthesis to final structural verification.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Verification synthesis Synthesis of This compound purify HPLC or SPE Purification synthesis->purify nmr_prep NMR Sample Preparation (D2O, Buffer, Standard) purify->nmr_prep acq_1d 1D NMR (¹H, ¹³C, DEPT) nmr_prep->acq_1d Acquire Spectra acq_2d 2D NMR (COSY, HSQC, HMBC) acq_1d->acq_2d proc Processing & Referencing acq_2d->proc Analyze Data assign Signal Assignment proc->assign verify Structural Verification assign->verify final_report final_report verify->final_report Final Characterization Report

Caption: Workflow for NMR characterization.

Structural Assignment Logic

This diagram illustrates how different NMR experiments are logically interconnected to build the final molecular structure.

G cluster_1d 1D NMR Data cluster_2d 2D Correlation Data cluster_structure Structural Fragments H1 ¹H Spectrum (Proton Environments) COSY COSY (H-H Connections) H1->COSY HSQC HSQC (C-H Direct Bonds) H1->HSQC HMBC HMBC (C-H Long-Range) H1->HMBC C13 ¹³C & DEPT-135 (Carbon Types) C13->HSQC C13->HMBC acyl Acyl Chain Fragment COSY->acyl Build Fragments coa CoA Moiety Fragment COSY->coa HSQC->acyl HSQC->coa link Thioester Linkage (C1-S-Cys-α) HMBC->link Connect Fragments final_structure final_structure link->final_structure Complete Structure Verified

Caption: Logic of 2D NMR for structural assignment.

Conclusion

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. This comprehensive approach allows for the unambiguous assignment of all proton and carbon signals, confirming the identity, integrity, and purity of the molecule. The detailed protocols and expected data presented in this note serve as a valuable resource for researchers in drug development and metabolic studies, ensuring accurate and reliable characterization of this important biological intermediate.

References

Application Notes and Protocols for the Isolation of (2R)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-methyltetradecanoyl-CoA is a C15:0 branched-chain acyl-coenzyme A thioester. Branched-chain fatty acids and their CoA esters are integral to various biological processes and are gaining attention in metabolic research and drug development. Their unique structures, which resist standard beta-oxidation, necessitate alternative metabolic pathways, primarily within peroxisomes. The stereochemistry at the alpha-position is critical for enzymatic recognition and subsequent metabolic fate.

These application notes provide a comprehensive overview of the protocols required for the synthesis and isolation of the specific (2R) enantiomer of 2-methyltetradecanoyl-CoA. The procedures detailed below begin with the stereoselective synthesis of the precursor fatty acid, (2R)-2-methyltetradecanoic acid, followed by its conversion to the coenzyme A thioester, and concluding with its purification by High-Performance Liquid Chromatography (HPLC).

Metabolic Significance of 2-Methyl-Branched Acyl-CoA Esters

2-methyl-branched chain fatty acids, such as 2-methyltetradecanoic acid, are not substrates for the initial acyl-CoA dehydrogenases of mitochondrial beta-oxidation due to the methyl group at the C-2 (alpha) position. Instead, they are primarily metabolized in peroxisomes. The (2R)-epimer is a substrate for α-methylacyl-CoA racemase, which converts it to the (2S)-epimer. The (2S)-epimer can then enter the peroxisomal β-oxidation pathway. This metabolic route is crucial for the breakdown of dietary branched-chain fatty acids, such as phytanic acid, which is first shortened by alpha-oxidation to pristanic acid (a 2-methyl-branched fatty acid).

Metabolism_of_2_Methyl_Branched_Acyl_CoA cluster_peroxisome Peroxisome R_2_methylacyl_CoA This compound AMACR α-methylacyl-CoA racemase R_2_methylacyl_CoA->AMACR S_2_methylacyl_CoA (2S)-2-methyltetradecanoyl-CoA beta_oxidation Peroxisomal β-Oxidation S_2_methylacyl_CoA->beta_oxidation AMACR->S_2_methylacyl_CoA products Propionyl-CoA + Acetyl-CoA + Medium-chain acyl-CoA beta_oxidation->products Diet Dietary Branched-Chain Fatty Acids (e.g., Phytanic Acid) alpha_oxidation α-Oxidation Diet->alpha_oxidation Pristanic_Acid Pristanic Acid alpha_oxidation->Pristanic_Acid Activation Acyl-CoA Synthetase Pristanic_Acid->Activation Activation->R_2_methylacyl_CoA (and S-epimer)

Figure 1: Metabolic pathway of (2R)-2-methyl-branched acyl-CoA.

Experimental Protocols

Experimental_Workflow start Starting Materials (Chiral Auxiliary, Acyl Chloride, Alkyl Halide) step1 Step 1: Stereoselective Synthesis of (2R)-2-methyltetradecanoic acid start->step1 step2 Step 2: Activation of Carboxylic Acid and Thioesterification step1->step2 step3 Step 3: Purification by HPLC step2->step3 final_product Isolated this compound step3->final_product analysis Purity and Identity Confirmation (HPLC, MS, NMR) final_product->analysis

Figure 2: Overall experimental workflow for the synthesis and isolation of this compound.
Protocol 1: Stereoselective Synthesis of (2R)-2-methyltetradecanoic acid

This protocol is adapted from methodologies employing chiral auxiliaries for the enantioselective synthesis of α-substituted carboxylic acids. Evans' oxazolidinone auxiliaries are commonly used for this purpose.

Materials:

Procedure:

  • Acylation of the Chiral Auxiliary: a. Dissolve the chiral auxiliary (1 equivalent) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to -78 °C. b. Add n-BuLi (1.05 equivalents) dropwise and stir for 15 minutes. c. Add propionyl chloride (1.1 equivalents) dropwise and allow the reaction to warm to 0 °C over 1 hour. d. Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether. e. Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

  • Asymmetric Alkylation: a. Dissolve the N-propionyl oxazolidinone (1 equivalent) in anhydrous THF and cool to -78 °C under an inert atmosphere. b. In a separate flask, prepare LDA by adding n-BuLi (1.5 equivalents) to diisopropylamine (B44863) (1.6 equivalents) in anhydrous THF at -78 °C. c. Slowly add the LDA solution to the oxazolidinone solution and stir for 30 minutes to form the lithium enolate. d. Add 1-bromododecane (1.5 equivalents) and stir at -78 °C for 4 hours, then allow the reaction to slowly warm to room temperature overnight. e. Quench with saturated aqueous NH₄Cl, extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. Purify the product by flash column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient).

  • Hydrolysis and Recovery of Auxiliary: a. Dissolve the alkylated product in a 3:1 mixture of THF and water. b. Cool to 0 °C and add 30% hydrogen peroxide (4 equivalents) followed by aqueous LiOH (2 equivalents). c. Stir vigorously at room temperature for 4-6 hours. d. Quench with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃). e. Acidify the mixture to pH 2 with 1 M HCl. f. Extract with diethyl ether to obtain the crude (2R)-2-methyltetradecanoic acid. The chiral auxiliary can be recovered from the aqueous layer. g. Purify the fatty acid by column chromatography or distillation.

Protocol 2: Synthesis of this compound

This protocol utilizes the mixed anhydride (B1165640) method for the synthesis of the acyl-CoA ester from the free fatty acid.

Materials:

  • (2R)-2-methyltetradecanoic acid (from Protocol 1)

  • Triethylamine (B128534)

  • Ethyl chloroformate

  • Coenzyme A, free acid or trilithium salt

  • Anhydrous, peroxide-free tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution, 0.5 M

  • Nitrogen gas

Procedure:

  • Formation of the Mixed Anhydride: a. Dissolve (2R)-2-methyltetradecanoic acid (1 equivalent) in anhydrous THF under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.1 equivalents) and stir for 5 minutes. d. Add ethyl chloroformate (1.1 equivalents) dropwise and stir the mixture at 0 °C for 30 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Thioesterification with Coenzyme A: a. In a separate flask, dissolve Coenzyme A (1.2 equivalents) in 0.5 M NaHCO₃ solution. b. Add the Coenzyme A solution to the mixed anhydride reaction mixture. c. Stir the biphasic reaction mixture vigorously at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or HPLC.

  • Work-up: a. Acidify the reaction mixture to pH 3-4 with 1 M HCl. b. Extract the aqueous phase with butanol to remove unreacted fatty acid. c. The aqueous phase containing the this compound is then ready for purification.

Protocol 3: Isolation and Purification by HPLC

Reverse-phase HPLC is the method of choice for purifying long-chain acyl-CoA esters.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: 50 mM Potassium phosphate (B84403) buffer, pH 5.5

  • Mobile Phase B: Acetonitrile (B52724)

  • Lyophilizer

Procedure:

  • Sample Preparation: a. Lyophilize the aqueous solution of crude this compound to a dry powder. b. Reconstitute the powder in a minimal volume of Mobile Phase A. c. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions: a. Column: C18 reverse-phase column. b. Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA). c. Flow Rate: 1.0 mL/min. d. Gradient Elution:

    • 0-5 min: 10% B
    • 5-30 min: Linear gradient from 10% to 90% B
    • 30-35 min: 90% B
    • 35-40 min: Return to 10% B and equilibrate. e. Inject the prepared sample and collect fractions corresponding to the major peak.

  • Post-Purification: a. Pool the fractions containing the pure product. b. Remove the acetonitrile by rotary evaporation under reduced pressure. c. Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder. d. Store the final product at -80 °C under an inert atmosphere.

Data Presentation

The following tables provide expected quantitative data based on literature values for similar compounds. Actual results may vary.

Table 1: Expected Yields for Synthesis Steps

StepProductExpected Yield (%)
Acylation of Chiral AuxiliaryN-propionyl oxazolidinone>95
Asymmetric AlkylationAlkylated Oxazolidinone70 - 85
Hydrolysis to Fatty Acid(2R)-2-methyltetradecanoic acid85 - 95
Acyl-CoA Synthesis (Mixed Anhydride)This compound (crude)50 - 70
Overall Expected Yield (from chiral auxiliary) Purified Product 25 - 45

Table 2: HPLC and Mass Spectrometry Data for Product Characterization

ParameterExpected Value
HPLC
ColumnC18 Reverse-Phase
Expected Retention Time20 - 28 minutes (dependent on exact gradient and column)
Purity by HPLC (at 260 nm)>95%
Mass Spectrometry (ESI-MS)
Molecular FormulaC₃₆H₆₄N₇O₁₇P₃S
Molecular Weight1007.9 g/mol
Expected [M+H]⁺m/z 1008.9
Expected [M-H]⁻m/z 1006.9

Conclusion

The protocols outlined provide a comprehensive guide for the synthesis and isolation of this compound. The successful execution of these procedures will furnish researchers with a valuable tool for investigating the metabolism and signaling roles of branched-chain fatty acyl-CoA esters. Careful attention to anhydrous and inert atmosphere techniques during the synthesis steps is critical for achieving high yields. The final purity of the isolated product should always be confirmed by appropriate analytical methods.

Application Notes and Protocols for (2R)-2-methyltetradecanoyl-CoA in Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R)-2-methyltetradecanoyl-CoA is a chiral-branched, long-chain acyl-coenzyme A ester. It serves as a crucial substrate for enzymes involved in the metabolism of branched-chain fatty acids, a pathway of significant interest in various physiological and pathological processes. Notably, this substrate is a key molecule for studying the activity of α-methylacyl-CoA racemase (AMACR), an enzyme implicated in certain cancers and neurological disorders. These application notes provide detailed protocols and data for utilizing this compound in enzyme kinetics and pathway analysis.

Metabolic Significance and Signaling Pathway

This compound is an intermediate in the peroxisomal β-oxidation of 2-methyl-branched fatty acids. The presence of a methyl group at the α-carbon prevents its direct entry into the standard β-oxidation spiral. The enzyme α-methylacyl-CoA racemase (AMACR) plays a pivotal role by catalyzing the epimerization of the (2R)-stereoisomer to the (2S)-stereoisomer. This conversion is essential because the subsequent enzyme in the pathway, branched-chain acyl-CoA oxidase, is stereospecific for the (2S)-epimer.[1] The degradation of these fatty acids is critical for normal cellular function, and defects in this pathway can lead to the accumulation of toxic intermediates.

Below is a diagram illustrating the central role of AMACR in the metabolism of (2R)-2-methyl-branched fatty acyl-CoAs.

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome 2R_Acyl_CoA This compound AMACR α-methylacyl-CoA racemase (AMACR) 2R_Acyl_CoA->AMACR Substrate 2S_Acyl_CoA (2S)-2-methyltetradecanoyl-CoA AMACR->2S_Acyl_CoA Product Oxidase Branched-chain Acyl-CoA Oxidase 2S_Acyl_CoA->Oxidase Enoyl_CoA 2-methyl-trans-2-tetradecenoyl-CoA Oxidase->Enoyl_CoA Hydratase 2-enoyl-CoA Hydratase Enoyl_CoA->Hydratase Hydroxyacyl_CoA 3-hydroxy-2-methyltetradecanoyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Ketoacyl_CoA 3-keto-2-methyltetradecanoyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase β-ketothiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Propionyl_CoA Propionyl-CoA Thiolase->Propionyl_CoA Shortened_Acyl_CoA Dodecanoyl-CoA (enters further β-oxidation) Thiolase->Shortened_Acyl_CoA

Peroxisomal β-oxidation of this compound.

Quantitative Data for Enzyme Kinetics

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
(2R)-Ibuprofenoyl-CoAMCR48 ± 5291 ± 306.1 x 10⁶
(2S)-Ibuprofenoyl-CoAMCR86 ± 6450 ± 145.2 x 10⁶

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step chemo-enzymatic process. This protocol is an adaptation from general methods for acyl-CoA synthesis.

Workflow for Synthesis:

Synthesis_Workflow Start Start: (2R)-2-methyltetradecanoic acid Activation Activation of Carboxylic Acid (e.g., with N,N'-carbonyldiimidazole) Start->Activation Intermediate (2R)-2-methyltetradecanoyl-imidazole Activation->Intermediate Thioesterification Reaction with Coenzyme A (CoA-SH) in aqueous buffer (pH 7.5-8.0) Intermediate->Thioesterification Product Crude this compound Thioesterification->Product Purification Purification by Reverse-Phase HPLC Product->Purification Final_Product Pure this compound Purification->Final_Product Characterization Characterization (Mass Spectrometry, NMR) Final_Product->Characterization Assay_Workflow Prepare_Reagents Prepare Assay Buffer and Substrate Stock Incubation Equilibrate Reaction Mixture (Buffer, Substrate, Detergent) in CD cuvette at desired temperature Prepare_Reagents->Incubation Enzyme_Prep Prepare Purified AMACR Enzyme Solution Initiate_Reaction Initiate Reaction by adding AMACR Enzyme_Prep->Initiate_Reaction Incubation->Initiate_Reaction Monitor_Signal Monitor Change in Ellipticity (e.g., at 279 nm) over Time Initiate_Reaction->Monitor_Signal Data_Analysis Calculate Initial Velocity (V₀) from the linear phase of the reaction Monitor_Signal->Data_Analysis Kinetics Determine Km and Vmax by varying substrate concentration Data_Analysis->Kinetics

References

Application Notes and Protocols for a Cell-Based Assay to Evaluate Alpha-Oxidation of (2R)-2-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alpha-oxidation of branched-chain fatty acids is a critical metabolic pathway, primarily occurring in peroxisomes. A key intermediate in the degradation of phytanic acid is (2R)-2-methyltetradecanoyl-CoA. The enzymatic processing of this intermediate is crucial for preventing the accumulation of toxic metabolites, which is associated with neurological disorders such as Refsum disease. The pathway involves the sequential action of two key enzymes: phytanoyl-CoA 2-hydroxylase (PAHX) and 2-hydroxyphytanoyl-CoA lyase (HACL1).

This document provides a detailed protocol for a novel cell-based assay designed to assess the intracellular processing of a substrate analog of this compound. The assay is based on the detection of the aldehyde product generated by the activity of HACL1, utilizing a sensitive fluorescent probe. This assay can be employed to screen for modulators of the alpha-oxidation pathway, investigate the pathophysiology of related metabolic disorders, and aid in the development of potential therapeutic agents.

Signaling Pathway

The catabolism of phytanic acid to pristanic acid involves a peroxisomal alpha-oxidation pathway. Phytanic acid is first converted to phytanoyl-CoA, which is then hydroxylated by phytanoyl-CoA hydroxylase (PAHX) to form 2-hydroxyphytanoyl-CoA. Subsequently, 2-hydroxyphytanoyl-CoA lyase (HACL1) cleaves 2-hydroxyphytanoyl-CoA into pristanal (B217276) (an aldehyde) and formyl-CoA. Pristanal is then oxidized to pristanic acid, which can enter the beta-oxidation pathway. This cell-based assay focuses on the activity of HACL1 by detecting the production of the aldehyde.

Alpha_Oxidation_Pathway Peroxisomal Alpha-Oxidation of Phytanic Acid cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA PAHX Pristanal Pristanal (Aldehyde) Hydroxyphytanoyl_CoA->Pristanal HACL1 Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation

Diagram 1: Peroxisomal Alpha-Oxidation Pathway

Experimental Workflow

The experimental workflow for this cell-based assay is outlined below. It involves cell seeding, substrate delivery, incubation, fluorescent probe loading, and signal detection.

Experimental_Workflow Cell-Based Assay Workflow A Seed Cells (e.g., COS-7 or HepG2) C Add Substrate to Cells A->C B Prepare Substrate (this compound complexed with BSA) B->C D Incubate for a Defined Period C->D E Load Cells with Fluorescent Aldehyde Probe D->E F Incubate with Probe E->F G Wash Cells F->G H Measure Fluorescence (Plate Reader or Microscopy) G->H

Diagram 2: Experimental Workflow

Materials and Methods

Reagents and Materials
  • This compound (Supplier: e.g., MedChemExpress, Cat. No.: HY-CE00119)

  • Bovine Serum Albumin (BSA), fatty acid-free (Supplier: e.g., Sigma-Aldrich, Cat. No.: A7030)

  • COS-7 cells (ATCC® CRL-1651™) or HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) (Supplier: e.g., Thermo Fisher Scientific, Cat. No.: 11965092)

  • Fetal Bovine Serum (FBS) (Supplier: e.g., Thermo Fisher Scientific, Cat. No.: 26140079)

  • Penicillin-Streptomycin (Supplier: e.g., Thermo Fisher Scientific, Cat. No.: 15140122)

  • Trypsin-EDTA (Supplier: e.g., Thermo Fisher Scientific, Cat. No.: 25200056)

  • Phosphate-Buffered Saline (PBS) (Supplier: e.g., Thermo Fisher Scientific, Cat. No.: 10010023)

  • Fluorescent Aldehyde Probe (e.g., AldeRed™ 588-A from Millipore, Cat. No. SCR150)

  • 96-well black, clear-bottom microplates for fluorescence assays (Supplier: e.g., Corning, Cat. No.: 3603)

  • Fluorescence microplate reader or fluorescence microscope

Cell Culture

COS-7 or HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂. For the assay, cells are seeded into 96-well black, clear-bottom plates at a density of 2 x 10⁴ cells per well and allowed to adhere overnight.

Preparation of this compound-BSA Complex
  • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Prepare a 5% (w/v) BSA solution in PBS.

  • To prepare a 1 mM working stock of the complex, slowly add the 10 mM this compound stock solution to the 5% BSA solution while vortexing gently.

  • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

  • Further dilute the complex in cell culture medium to achieve the desired final concentrations for the assay.

Experimental Protocol

  • Cell Seeding: Seed COS-7 or HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C and 5% CO₂.

  • Substrate Addition: The following day, remove the culture medium and replace it with 100 µL of fresh medium containing various concentrations of the this compound-BSA complex (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with BSA only).

  • Incubation: Incubate the plate at 37°C and 5% CO₂ for a predetermined time (e.g., 4 hours). This incubation time may need to be optimized.

  • Fluorescent Probe Loading: Prepare the fluorescent aldehyde probe according to the manufacturer's instructions. For AldeRed™ 588-A, a final concentration of 1 µM is recommended. Add the probe to each well.

  • Probe Incubation: Incubate the plate at 37°C and 5% CO₂ for 30-60 minutes, protected from light.

  • Washing: Gently remove the probe-containing medium and wash the cells twice with 100 µL of warm PBS.

  • Fluorescence Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (for AldeRed™ 588-A, excitation at ~560 nm and emission at ~590 nm). Alternatively, visualize and quantify the fluorescence using a fluorescence microscope.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of the assay.

Table 1: Dose-Response of this compound on Aldehyde Production

This compound (µM)Mean Fluorescence Intensity (RFU)Standard Deviation
0 (Vehicle Control)15015
125020
560045
10110080
252200150
503500250
1004800320

Table 2: Time-Course of Aldehyde Production with 50 µM this compound

Incubation Time (hours)Mean Fluorescence Intensity (RFU)Standard Deviation
015518
180060
21800120
43450240
64500300
84600310

Table 3: Hypothetical Kinetic Parameters of HACL1 for 2-hydroxy-(2R)-2-methyltetradecanoyl-CoA

ParameterValue
Vmax (RFU/min)500
Km (µM)25

Note: These values are for illustrative purposes and would need to be determined experimentally.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence - Autofluorescence of cells or medium. - Incomplete washing of the fluorescent probe.- Use phenol (B47542) red-free medium for the assay. - Ensure thorough but gentle washing steps. - Include a "no probe" control.
Low signal-to-noise ratio - Low HACL1 activity in the chosen cell line. - Insufficient substrate delivery. - Sub-optimal incubation times.- Use a cell line with known high peroxisomal activity. - Optimize the concentration of the BSA complex. - Perform a time-course experiment to determine the optimal incubation time.
High well-to-well variability - Inconsistent cell seeding. - Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding. - Avoid using the outer wells of the plate or fill them with PBS.
Cell toxicity - High concentrations of the substrate or probe. - Prolonged incubation times.- Perform a cytotoxicity assay to determine the optimal non-toxic concentrations. - Reduce incubation times.

Conclusion

The cell-based assay described in this application note provides a robust and sensitive method for studying the peroxisomal alpha-oxidation of this compound. By measuring the activity of HACL1 through the detection of its aldehyde product, this assay offers a valuable tool for basic research and drug discovery in the context of metabolic disorders associated with defects in fatty acid metabolism. The protocol can be adapted for high-throughput screening of compound libraries to identify potential modulators of this important metabolic pathway.

Application Notes and Protocols for the Experimental Use of (2R)-2-Methyltetradecanoyl-CoA in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of (2R)-2-methyltetradecanoyl-CoA, a crucial substrate for investigating the metabolism of 2-methyl-branched-chain fatty acids. This document details the relevant metabolic pathways, presents key findings in a structured format, and offers detailed protocols for experimental studies.

Introduction

This compound is the coenzyme A derivative of (2R)-2-methyltetradecanoic acid, a type of methyl-branched-chain fatty acid. The study of its metabolism is critical for understanding cellular lipid processing, particularly in the context of peroxisomal beta-oxidation. Unlike straight-chain fatty acids, the presence of a methyl group at the alpha-carbon introduces stereospecificity into its metabolic pathway, making the distinct roles of the (2R) and (2S) enantiomers a key area of investigation. These studies are relevant to understanding metabolic disorders where branched-chain fatty acids may accumulate.

Metabolic Pathway of 2-Methyl-Branched Acyl-CoAs

The primary pathway for the degradation of 2-methyl-branched acyl-CoAs is peroxisomal beta-oxidation.[1][2] This pathway involves a series of enzymatic reactions that shorten the fatty acid chain. A key finding in the metabolism of 2-methyltetradecanoyl-CoA is the stereospecificity of the enzymes involved. Specifically, the acyl-CoA dehydrogenases (or oxidases in peroxisomes) that catalyze the first step of beta-oxidation are highly specific for the (2S)-enantiomer.[3]

The metabolism of (2S)-2-methyltetradecanoyl-CoA in peroxisomes proceeds as follows:

  • Dehydrogenation: An acyl-CoA oxidase introduces a double bond, specific to the (2S)-isomer.[3]

  • Hydration and Dehydrogenation: A multifunctional protein (MFP-2) catalyzes both the hydration of the double bond and the subsequent dehydrogenation to a 3-ketoacyl-CoA.[1][4]

  • Thiolytic Cleavage: A thiolase cleaves the 3-ketoacyl-CoA, releasing propionyl-CoA (due to the alpha-methyl group) and a shortened acyl-CoA.[1]

The (2R)-isomer is not a direct substrate for the dehydrogenating enzymes of beta-oxidation.[3] Its metabolic fate may involve epimerization to the (2S)-form, though this is an area of ongoing research.

Data Presentation

The following table summarizes the key findings regarding the stereochemistry of 2-methyltetradecanoic acid metabolism, based on studies in rat liver and human cells.[3] This data highlights the differential processing of the (2R) and (2S) enantiomers.

Parameter(2R)-2-methyltetradecanoic acid(2S)-2-methyltetradecanoic acidOrganism/Cell Type
Relative Activation Rate (to Acyl-CoA) ~3x faster than (2S)Slower than (2R)Human Liver
Relative Activation Rate (to Acyl-CoA) Similar to (2S)Similar to (2R)Rat Liver
Subcellular Localization of Dehydrogenation Not a direct substratePeroxisomesHuman Cells
Subcellular Localization of Dehydrogenation Not a direct substrateMitochondriaRat Liver

Note: This table is a summary of the findings presented in reference[3].

Mandatory Visualizations

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome S_2_MT_CoA (2S)-2-Methyl- tetradecanoyl-CoA Unsaturated_acyl_CoA 2-Methyl-trans-2- entetradecenoyl-CoA S_2_MT_CoA->Unsaturated_acyl_CoA Acyl-CoA Oxidase Hydroxyacyl_CoA 3-Hydroxy-2-methyl- tetradecanoyl-CoA Unsaturated_acyl_CoA->Hydroxyacyl_CoA MFP-2 (Hydratase) Ketoacyl_CoA 3-Keto-2-methyl- tetradecanoyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA MFP-2 (Dehydrogenase) Propionyl_CoA Propionyl-CoA Ketoacyl_CoA->Propionyl_CoA Thiolase Dodecanoyl_CoA Dodecanoyl-CoA Ketoacyl_CoA->Dodecanoyl_CoA Thiolase R_2_MT_CoA (2R)-2-Methyl- tetradecanoyl-CoA Epimerase Putative Epimerase R_2_MT_CoA->Epimerase Epimerase->S_2_MT_CoA

Caption: Peroxisomal beta-oxidation of 2-methyltetradecanoyl-CoA.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis Substrate (2R)-2-Methyltetradecanoic Acid CoA_Synth Acyl-CoA Synthetase Assay (Protocol 1) Substrate->CoA_Synth Incubation Incubation of Organelles with This compound CoA_Synth->Incubation This compound Organelle_Iso Organelle Isolation (Mitochondria/Peroxisomes) (Protocol 2) Organelle_Iso->Incubation Extraction Metabolite Extraction Incubation->Extraction Analysis_LCMS LC-MS/GC-MS Analysis (Protocol 3) Extraction->Analysis_LCMS Data_Analysis Data Analysis and Quantification Analysis_LCMS->Data_Analysis

Caption: Experimental workflow for metabolic studies.

Experimental Protocols

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay

This protocol measures the conversion of (2R)-2-methyltetradecanoic acid to its CoA ester.

Materials:

  • (2R)-2-methyltetradecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Tris-HCl buffer (pH 7.4)

  • Partially purified acyl-CoA synthetase or cell lysate

  • DTNB (Ellman's reagent) for colorimetric assay

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, and CoA.

  • Add the cell lysate or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding (2R)-2-methyltetradecanoic acid.

  • Incubate at 37°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding perchloric acid).

  • Measure the amount of unreacted CoA using DTNB, which reacts with free sulfhydryl groups to produce a colored product measurable at 412 nm. The decrease in absorbance is proportional to the amount of CoA consumed.

  • Alternatively, the formation of this compound can be directly measured by HPLC.

Protocol 2: Subcellular Localization of this compound Metabolism

This protocol determines whether the metabolism of the substrate occurs in mitochondria or peroxisomes.

Materials:

  • Fresh tissue (e.g., liver) or cultured cells

  • Homogenization buffer (e.g., sucrose-based buffer)

  • Differential centrifugation equipment

  • Percoll or sucrose (B13894) gradients for organelle purification

  • Marker enzyme assay kits (e.g., for catalase for peroxisomes and citrate (B86180) synthase for mitochondria)

  • Reaction buffer for oxidation assay

Procedure:

  • Homogenize the tissue or cells in ice-cold homogenization buffer.

  • Perform differential centrifugation to obtain a crude organelle pellet.

  • Further purify mitochondria and peroxisomes using a Percoll or sucrose density gradient.

  • Assess the purity of the fractions using marker enzyme assays.

  • Incubate the purified organelle fractions with this compound in a reaction buffer containing necessary cofactors (e.g., NAD+, FAD).

  • After incubation, stop the reaction and extract metabolites for analysis as described in Protocol 3.

Protocol 3: Analysis of Metabolites by Mass Spectrometry

This protocol is for the identification and quantification of the products of this compound metabolism.

Materials:

  • Reaction samples from Protocol 2

  • Organic solvents for extraction (e.g., chloroform/methanol)

  • Internal standards for quantification

  • HPLC or GC system coupled to a mass spectrometer (MS)

Procedure:

  • To the reaction samples, add an internal standard.

  • Extract the lipids and acyl-CoAs using a two-phase extraction method (e.g., Folch or Bligh-Dyer).

  • Dry the organic phase under nitrogen and reconstitute in a suitable solvent for injection. For acyl-CoAs, specific solid-phase extraction may be required.

  • Analyze the samples by LC-MS or GC-MS. For GC-MS analysis, derivatization of fatty acids to their methyl esters (FAMEs) is typically required.

  • Identify metabolites based on their retention times and mass spectra compared to authentic standards.

  • Quantify the metabolites by comparing their peak areas to that of the internal standard.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2R)-2-methyltetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this important molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenges can be divided into two main stages:

  • Stereoselective synthesis of (2R)-2-methyltetradecanoic acid: The key difficulty lies in establishing the chiral center at the C2 position with high enantiomeric purity. Common issues include achieving high diastereoselectivity during alkylation and the clean removal of the chiral auxiliary.

  • Conversion to the Coenzyme A thioester: This step involves the activation of a long-chain carboxylic acid and its reaction with Coenzyme A. Challenges include achieving high yields, purification of the final product away from unreacted starting materials and byproducts, and ensuring the stability of the final acyl-CoA thioester.[1][2]

Q2: Which methods are recommended for the stereoselective synthesis of the (2R)-2-methyltetradecanoic acid precursor?

The use of chiral auxiliaries is a well-established and reliable method. Evans' oxazolidinones and Myers' pseudoephedrine amides are commonly used to direct the stereoselective α-alkylation of a carboxylic acid derivative.[3][4] These methods offer high diastereoselectivity and the chiral auxiliary can often be recovered.

Q3: What are the common pitfalls during the conversion of the carboxylic acid to its CoA ester?

A frequent issue when using activating agents like N,N'-Carbonyldiimidazole (CDI) is the use of excess CDI, which can react with the thiol group of Coenzyme A, thus preventing the desired reaction and leading to low yields.[1][2] Additionally, the purification of the long-chain acyl-CoA can be challenging due to its amphipathic nature, often requiring specialized HPLC techniques.[5][6]

Q4: How can I purify the final this compound product?

Reversed-phase High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purifying long-chain acyl-CoA esters.[5][6] A C18 column with a gradient elution using a buffered aqueous phase (e.g., potassium phosphate) and an organic solvent like acetonitrile (B52724) is typically employed.[5][7]

Q5: What are the recommended storage conditions for this compound?

Long-chain acyl-CoA thioesters are susceptible to hydrolysis. For long-term storage, it is recommended to store the purified compound as a lyophilized powder or in a buffered solution at -20°C or below. Avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Part 1: Synthesis of (2R)-2-methyltetradecanoic Acid via Chiral Auxiliary
Problem Possible Cause(s) Suggested Solution(s)
Low Diastereoselectivity in α-methylation 1. Incomplete enolate formation. 2. Incorrect temperature control. 3. Presence of protic impurities (e.g., water).1. Ensure the use of a sufficiently strong base (e.g., LDA, NaHMDS) and allow adequate time for deprotonation. 2. Maintain a low temperature (typically -78°C) during enolate formation and alkylation. 3. Use anhydrous solvents and reagents. Dry all glassware thoroughly.
Difficulty Removing the Chiral Auxiliary 1. Incomplete hydrolysis reaction. 2. Formation of stable intermediates.1. Ensure appropriate hydrolysis conditions (e.g., LiOH/H₂O₂) and sufficient reaction time. 2. Follow established protocols for the specific auxiliary used, as cleavage conditions can vary.
Low Overall Yield 1. Loss of material during workup and purification. 2. Side reactions during alkylation.1. Perform careful extractions and minimize transfers. 2. Ensure the enolate is formed cleanly and the alkylating agent is added slowly at low temperature to avoid multiple alkylations.
Part 2: Synthesis of this compound
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Acyl-CoA 1. Excess CDI deactivating Coenzyme A.[1][2] 2. Hydrolysis of the activated acyl-imidazolide intermediate. 3. Degradation of the acyl-CoA product.1. Use stoichiometric amounts of CDI or remove excess CDI before adding Coenzyme A. 2. Ensure anhydrous reaction conditions. 3. Work at low temperatures and use buffered solutions during workup and purification.
Multiple Peaks in HPLC Analysis of Product 1. Incomplete reaction (starting material present). 2. Presence of byproducts (e.g., from reaction of CDI with CoA). 3. Degradation of the product.1. Optimize reaction time and stoichiometry. 2. Optimize the CDI activation step. 3. Ensure proper handling and storage of the sample. Use fresh product for analysis.
Poor Separation During HPLC Purification 1. Inappropriate column or mobile phase. 2. Sample overload.1. Use a C18 reversed-phase column with a suitable gradient of acetonitrile in a phosphate (B84403) buffer.[5][6] 2. Reduce the amount of sample injected onto the column.

Quantitative Data Summary

The following table summarizes typical quantitative data reported for the key steps in the synthesis of similar long-chain chiral carboxylic acids and their CoA esters. Actual results may vary depending on the specific substrate and reaction conditions.

Parameter Synthesis of Chiral Acid Synthesis of Acyl-CoA Reference(s)
Diastereomeric Excess (de) >95%N/A[8],[9]
Yield (Chiral Auxiliary Step) 75-90%N/A[8],[9]
Yield (CoA Esterification) N/A40-70%[10]
Purity (Post-HPLC) >98%>95%[5],[6]
Recovery (HPLC Purification) N/A70-80%[5]

Experimental Protocols

Protocol 1: Stereoselective Synthesis of (2R)-2-methyltetradecanoic Acid using an Evans' Oxazolidinone Auxiliary

This protocol is a representative method. Researchers should consult the primary literature for specific details and safety precautions.

  • Acylation of Chiral Auxiliary: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is acylated with tetradecanoyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an anhydrous solvent (e.g., dichloromethane) to form the N-acyloxazolidinone.

  • Diastereoselective α-methylation:

    • The N-acyloxazolidinone is dissolved in anhydrous THF and cooled to -78°C.

    • A strong base, such as sodium hexamethyldisilazide (NaHMDS), is added slowly to form the sodium enolate.

    • Methyl iodide is then added to the enolate solution, and the reaction is stirred at -78°C for several hours.

  • Removal of Chiral Auxiliary:

    • The reaction is quenched, and the solvent is removed.

    • The resulting N-acyl-2-methyloxazolidinone is hydrolyzed using lithium hydroxide (B78521) and hydrogen peroxide in a THF/water mixture.

  • Purification: The product is purified by extraction and column chromatography to yield (2R)-2-methyltetradecanoic acid.

Protocol 2: Synthesis of this compound via CDI Activation
  • Activation of Carboxylic Acid:

    • (2R)-2-methyltetradecanoic acid is dissolved in an anhydrous solvent such as THF or DMF.

    • A stoichiometric amount of N,N'-Carbonyldiimidazole (CDI) is added, and the mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) until CO₂ evolution ceases, indicating the formation of the acyl-imidazolide.

  • Reaction with Coenzyme A:

    • A solution of Coenzyme A (free acid) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH ~7.5) is prepared.

    • The activated acyl-imidazolide solution is added to the Coenzyme A solution.

    • The reaction is stirred at room temperature for several hours.

  • Purification:

    • The reaction mixture is acidified (e.g., with HCl) and purified by reversed-phase HPLC using a C18 column.

    • A gradient elution with a mobile phase consisting of a phosphate buffer and acetonitrile is used to separate the product.

    • The fractions containing the desired product are collected, pooled, and lyophilized.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_acid Part 1: Synthesis of (2R)-2-methyltetradecanoic Acid cluster_coa Part 2: Conversion to Acyl-CoA A Tetradecanoic Acid Derivative C Acylation A->C B Chiral Auxiliary (e.g., Evans' Oxazolidinone) B->C D N-Acyl Chiral Auxiliary C->D G Stereoselective α-methylation D->G E Base (e.g., NaHMDS) E->G F Methyl Iodide F->G H Hydrolysis (Removal of Auxiliary) G->H I (2R)-2-methyltetradecanoic Acid H->I J (2R)-2-methyltetradecanoic Acid K CDI Activation J->K M Thioesterification K->M L Coenzyme A L->M N Crude this compound M->N O HPLC Purification N->O P Pure this compound O->P

Caption: Workflow for the two-part synthesis of the target molecule.

Troubleshooting_Logic Troubleshooting Low Yield in CoA Synthesis start Low Yield of Acyl-CoA q1 Were anhydrous conditions maintained? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was a stoichiometric amount of CDI used? a1_yes->q2 sol1 Action: Redry all solvents and reagents. Use inert atmosphere. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is there evidence of product degradation? a2_yes->q3 sol2 Action: Titrate CDI or use fresh, stoichiometric amounts. Remove excess CDI. a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Action: Use buffered solutions, maintain low temperature during workup and purification. a3_yes->sol3 end Re-evaluate protocol a3_no->end sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting low yields in the final step.

References

stability issues with (2R)-2-methyltetradecanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2R)-2-methyltetradecanoyl-CoA. The information provided addresses common stability issues encountered in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in solution?

A1: The primary stability concern for this compound in aqueous solutions is the hydrolysis of its high-energy thioester bond. This chemical reaction breaks the bond between the fatty acid and the Coenzyme A (CoA) molecule, yielding (2R)-2-methyltetradecanoic acid and free CoASH. This degradation leads to a loss of biological activity and can significantly impact experimental results.

Q2: What factors can influence the rate of hydrolysis of this compound?

A2: Several factors can accelerate the degradation of this compound in solution:

  • pH: The thioester bond is susceptible to hydrolysis under both acidic and, more significantly, alkaline conditions. Neutral to slightly acidic pH (around 6.0-7.0) is generally recommended for short-term storage and use.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis. Therefore, it is crucial to keep solutions of this compound on ice during experiments and store them at low temperatures (e.g., -20°C or -80°C) for the long term.

  • Enzymatic Activity: Biological samples may contain acyl-CoA thioesterases or other hydrolases that can enzymatically cleave the thioester bond.[1][2] The presence of these enzymes can lead to rapid degradation.

  • Buffer Composition: The choice of buffer can influence stability. Buffers with nucleophilic components should be avoided. Simple phosphate (B84403) or acetate (B1210297) buffers at a slightly acidic pH are often preferred.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, follow these best practices:

  • Storage: Store the compound in a lyophilized form at -20°C or -80°C. For solutions, use a buffered aqueous solution at a slightly acidic pH and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Handling: When in use, always keep the solution on ice. Prepare fresh solutions for each experiment whenever possible.

  • Enzyme Inhibitors: If working with cell lysates or other biological samples that may contain acyl-CoA thioesterases, consider adding broad-spectrum enzyme inhibitors. However, ensure these inhibitors do not interfere with your specific assay.

  • Use of Binding Proteins: Acyl-CoA binding proteins (ACBPs) can bind to long-chain acyl-CoAs and protect them from hydrolysis, thereby increasing their stability in solution.[3]

Q4: How can I check the integrity of my this compound solution?

A4: The integrity of your solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate this compound from its degradation products (the free fatty acid and CoASH), allowing for quantification of the intact molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity of this compound in an assay. Hydrolysis of the thioester bond due to improper storage or handling.1. Verify the storage conditions of your stock solution (temperature, pH of buffer). 2. Prepare fresh solutions from lyophilized powder for each experiment. 3. Keep solutions on ice at all times during the experiment. 4. Assess the integrity of the solution using HPLC or LC-MS.
Inconsistent experimental results between different batches or on different days. Degradation of this compound over time in solution.1. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Establish a clear "use-by" date for your working solutions. 3. Routinely check the concentration and purity of your stock solution.
Rapid degradation observed when working with biological samples. Presence of endogenous acyl-CoA thioesterases.1. Minimize the time the this compound is in contact with the biological sample before the reaction is initiated or stopped. 2. Consider purifying the protein of interest away from potential contaminating hydrolases. 3. If feasible for your experiment, add a cocktail of protease and esterase inhibitors.
Precipitation observed in the solution upon thawing. The compound may have limited solubility at low temperatures or high concentrations.1. Gently warm the solution to room temperature and vortex to redissolve. 2. Consider preparing a more dilute stock solution. 3. Ensure the buffer composition is appropriate for maintaining solubility.

Quantitative Data on Acyl-CoA Stability

Acyl-CoA Condition Solvent/Buffer Temperature Half-life (approx.) Reference
Long-Chain Acyl-CoA MixpH 4.050 mM Ammonium Acetate4°C> 48 hours[4]
Long-Chain Acyl-CoA MixpH 6.850 mM Ammonium Acetate4°C~ 24-48 hours[4]
S-methyl thioacetatepH 7.0Aqueous Buffer23°C155 days[5]
Ubc9∼SUMO-1 thioesterNativeAqueous BufferNot specified3.6 hours[6]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

Objective: To determine the stability of this compound in a given buffer over time.

Materials:

  • This compound

  • Buffer of interest (e.g., 50 mM potassium phosphate, pH 7.0)

  • HPLC system with a UV detector (set to 260 nm for the adenine (B156593) base of CoA)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9

  • Mobile Phase B: Acetonitrile

  • Temperature-controlled autosampler

Procedure:

  • Prepare a solution of this compound in the buffer of interest at a known concentration (e.g., 100 µM).

  • Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of the intact molecule.

  • Incubate the solution under the desired conditions (e.g., on ice, at room temperature, or at 37°C).

  • At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an equal volume of the solution into the HPLC.

  • Monitor the decrease in the peak area of the intact this compound and the appearance of any degradation product peaks (e.g., free CoA).

  • Plot the percentage of remaining intact this compound against time to determine its stability under the tested conditions.

HPLC Gradient Program (Illustrative):

  • 0-5 min: 10% B

  • 5-20 min: Gradient to 90% B

  • 20-25 min: 90% B

  • 25-30 min: Gradient to 10% B

  • 30-35 min: 10% B

Visualizations

cluster_factors Factors Influencing Hydrolysis 2R_MT_CoA This compound (Intact) Hydrolysis Hydrolysis (Chemical or Enzymatic) 2R_MT_CoA->Hydrolysis Degradation_Products (2R)-2-methyltetradecanoic Acid + Coenzyme A (CoASH) Hydrolysis->Degradation_Products pH pH pH->Hydrolysis Temperature Temperature Temperature->Hydrolysis Enzymes Acyl-CoA Thioesterases Enzymes->Hydrolysis Start Inconsistent/Negative Experimental Results Check_Stability Is this compound a potential cause? Start->Check_Stability Review_Protocols Review Storage and Handling Procedures Check_Stability->Review_Protocols Yes Other_Factors Investigate other experimental variables Check_Stability->Other_Factors No Perform_QC Perform Quality Control (e.g., HPLC/LC-MS) Review_Protocols->Perform_QC Degraded Is the compound degraded? Perform_QC->Degraded New_Aliquot Use a fresh aliquot or new stock Degraded->New_Aliquot Yes Optimize_Conditions Optimize experimental conditions (pH, temp, inhibitors) Degraded->Optimize_Conditions No, but results are still poor New_Aliquot->Optimize_Conditions

References

Technical Support Center: Optimizing Mass Spectrometry for (2R)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (2R)-2-methyltetradecanoyl-CoA using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ionization mode for analyzing this compound?

A1: For the analysis of long-chain acyl-CoAs, including this compound, positive ion mode electrospray ionization (ESI+) is generally recommended. Studies have shown that positive ion mode can be approximately three times more sensitive than negative ion mode for these molecules.[1][2]

Q2: What are the characteristic product ions I should look for in my MS/MS spectra for this compound?

A2: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode. The most common fragmentation is a neutral loss of 507.0 Da from the protonated molecule ([M+H]+), which corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[1][2][3] Another significant fragment ion often observed is at m/z 428.037, representing the adenosine (B11128) diphosphate (B83284) fragment.[3][4]

Q3: How can I improve the stability of this compound during sample preparation and analysis?

A3: Acyl-CoA compounds can be unstable in aqueous solutions. To enhance stability, it is recommended to dissolve sample extracts in an ammonium (B1175870) acetate (B1210297) buffered solvent at a neutral pH (around 6.8).[5] Storing extracted samples as a dry pellet at -80°C is a good strategy to prevent degradation, as different acyl-CoA species have varying degradation rates.[5]

Q4: Which type of liquid chromatography column is best suited for separating this compound?

A4: Reversed-phase liquid chromatography (RPLC) is the most common method for separating long-chain acyl-CoAs.[1][2][6] Columns with C18 or C8 stationary phases are typically used.[7] For comprehensive analysis of acyl-CoAs with varying chain lengths in a single run, hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic column has also been successfully employed.[8][9]

Troubleshooting Guides

This section addresses specific issues that may arise during the mass spectrometric analysis of this compound.

Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Step Explanation
Suboptimal Ionization Mode Ensure the mass spectrometer is operating in positive ion mode (ESI+).Positive ion mode has been demonstrated to provide higher sensitivity for long-chain acyl-CoAs.[1][2]
Inefficient Extraction Use 80% methanol (B129727) as the extraction solvent. Avoid using formic acid or acetonitrile (B52724) in the extraction solvent as they can lead to poor signal for most acyl-CoAs.[5]The choice of extraction solvent significantly impacts the recovery and signal intensity of acyl-CoAs.[5]
Sample Degradation Prepare samples in an ammonium acetate buffer at pH 6.8 to improve stability. Analyze samples promptly or store them as a dry pellet at -80°C.[5]Acyl-CoAs are prone to degradation in aqueous solutions, and proper sample handling is crucial.[5]
Poor Desolvation Optimize source-dependent parameters such as desolvation potential (DP) and gas temperatures.[2]Efficient desolvation is critical for maximizing the ionization of the analyte.
Poor Chromatographic Peak Shape (Tailing or Broadening)
Potential Cause Troubleshooting Step Explanation
Secondary Interactions on the Column Use a reversed-phase C18 column.[7] Consider adding a low concentration of an ion-pairing agent like triethylamine (B128534) acetate (TEAA) to the mobile phase, although this may not be ideal for all MS systems.The amphiphilic nature of acyl-CoAs can lead to interactions with the stationary phase, causing poor peak shape.[10]
Inappropriate Mobile Phase For reversed-phase chromatography, use a gradient of acetonitrile in an aqueous mobile phase containing an additive like ammonium acetate.[11][12]The mobile phase composition affects the retention and elution characteristics of the analyte.
Sample Overload Reduce the amount of sample injected onto the column.Injecting too much sample can lead to peak broadening and tailing.
Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step Explanation
Analyte Instability in Autosampler Maintain the autosampler at a low temperature (e.g., 4°C). Minimize the time samples spend in the autosampler before injection.[5]Acyl-CoAs can degrade over time, even at reduced temperatures.[5]
Matrix Effects Implement a solid-phase extraction (SPE) step for sample cleanup, particularly for complex matrices.[4][13]Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte.
Inconsistent Extraction Efficiency Use a standardized and validated extraction protocol. Consider using an internal standard, such as an odd-chain-length fatty acyl-CoA, to normalize for extraction variability.[1]Variations in the extraction process can lead to significant differences in analyte recovery.

Experimental Protocols

Protocol 1: Sample Extraction from Cultured Cells
  • Aspirate the cell culture medium and wash the cells with phosphate-buffered saline (PBS).

  • Add cold 80% methanol to the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortex the mixture vigorously.

  • Centrifuge at high speed to pellet the protein and cell debris.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • For analysis of medium to long-chain acyl-CoAs, reconstitute the dried extract in an ammonium acetate buffer (pH 6.8) with 20% acetonitrile.[5]

Protocol 2: LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 5 µm particle size).[2]

    • Mobile Phase A: 10 mM ammonium acetate in water.[11]

    • Mobile Phase B: Acetonitrile.[11]

    • Gradient: A typical gradient could be 2% B to 95% B over 13 minutes.[11]

    • Flow Rate: 200 µL/min.[2]

    • Column Temperature: 40°C.[14]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion ([M+H]+) for this compound: Calculate the exact mass of the protonated molecule.

    • Product Ion: Monitor the transition corresponding to the neutral loss of 507.0 Da.

    • Optimize collision energy (CE), collision cell exit potential (CXP), and collisionally activated dissociation (CAD) gas for the specific instrument and analyte.[1]

Quantitative Data Summary

The following table provides a starting point for optimizing MS/MS parameters for long-chain acyl-CoAs, based on published data for similar compounds.[1] Optimal values for this compound should be determined empirically.

Acyl-CoAPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)Collision Cell Exit Potential (CXP) (V)
C14:0-CoA (Myristoyl-CoA)978.4471.41205017
C16:0-CoA (Palmitoyl-CoA)1006.4499.41205017
C18:1-CoA (Oleoyl-CoA)1032.4525.41205017
C18:0-CoA (Stearoyl-CoA)1034.4527.41205017

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cell_culture Cell Culture extraction Extraction with 80% Methanol cell_culture->extraction drying Drying extraction->drying reconstitution Reconstitution in Buffered Solvent drying->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation ms_detection Positive Mode ESI-MS/MS lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic start Low Signal Intensity check_ionization Check Ionization Mode (ESI+)? start->check_ionization check_extraction Optimize Extraction Solvent? check_ionization->check_extraction Yes solution_found Signal Improved check_ionization->solution_found No, Switched to ESI+ check_stability Improve Sample Stability? check_extraction->check_stability Yes check_extraction->solution_found No, Changed Solvent check_stability->solution_found No, Improved Handling

References

Technical Support Center: Overcoming Poor Solubility of (2R)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering solubility issues with (2R)-2-methyltetradecanoyl-CoA, a long-chain branched fatty acyl-CoA.

Troubleshooting Guides and FAQs

This section addresses common problems and questions related to the poor aqueous solubility of this compound.

Q1: My this compound is precipitating out of my aqueous buffer. What can I do?

A1: Precipitation of long-chain acyl-CoAs like this compound in aqueous buffers is a common issue due to their amphipathic nature. The long hydrocarbon tail is hydrophobic, leading to aggregation and low solubility. To overcome this, consider the following solutions:

  • Use of Detergents: Incorporating a detergent into your buffer at a concentration above its critical micelle concentration (CMC) can help solubilize the acyl-CoA by forming micelles that encapsulate the hydrophobic tail.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with lipophilic molecules, thereby increasing their aqueous solubility.[1][2]

  • Conjugation with Bovine Serum Albumin (BSA): BSA has multiple binding sites for fatty acids and their derivatives, acting as a natural carrier protein to keep them in solution.[3][4]

  • Addition of Organic Co-solvents: In some cases, small amounts of organic solvents like ethanol (B145695) or DMSO can be used, but their compatibility with your experimental system (e.g., enzyme activity) must be verified.

Q2: I am observing inconsistent results in my enzyme assays. Could this be related to substrate solubility?

A2: Yes, poor substrate solubility is a frequent cause of assay variability. If this compound is not fully dissolved, the effective substrate concentration available to the enzyme will be inconsistent between samples, leading to unreliable kinetic data. To troubleshoot this:

  • Ensure Complete Solubilization: Visually inspect your substrate solution for any cloudiness or particulate matter. Consider using one of the solubilization methods mentioned in Q1.

  • Maintain Consistent Mixing: If you are working with a suspension, ensure it is well-mixed before each addition to your assay.[5] However, be mindful that vigorous mixing can denature some enzymes.

  • Work Above the Critical Micelle Concentration (CMC): Long-chain acyl-CoAs can form micelles, and the monomeric form is often the true substrate for enzymes. The CMC is influenced by factors like acyl chain length.[6] Ensure your assay conditions are consistent with respect to factors that might influence micelle formation.

Q3: Which detergent should I choose to solubilize this compound, and at what concentration?

A3: The choice of detergent depends on the specific requirements of your experiment, as different detergents can have varying effects on enzyme activity and downstream applications. Non-ionic detergents are generally considered milder than ionic detergents. Some commonly used detergents for solubilizing lipids include:

  • Triton X-100: A non-ionic detergent widely used for solubilizing membrane proteins and lipids.

  • CHAPS: A zwitterionic detergent that is often effective at solubilizing proteins while maintaining their function.

  • Phosphorylcholine-based detergents: These can be particularly effective for solubilizing acyl-CoA transferases.[7]

The optimal concentration will be above the detergent's CMC but should be as low as possible to minimize potential interference with your assay. It is recommended to perform a detergent screening experiment to find the best detergent and concentration for your specific system.

Q4: Can I use cyclodextrins to deliver this compound to my cells in culture?

A4: Yes, cyclodextrins, particularly modified forms like 2-hydroxypropyl-β-cyclodextrin (HPβCD), are frequently used to deliver hydrophobic molecules to cells.[8] They can increase the aqueous solubility of the acyl-CoA and facilitate its delivery across the cell membrane. However, it is crucial to determine the optimal concentration, as high concentrations of some cyclodextrins can be cytotoxic.

Q5: How does conjugation to BSA affect the availability of this compound in my assay?

A5: When conjugated to BSA, the acyl-CoA is in equilibrium between the bound and free forms. The free form is typically the one that interacts with enzymes. The binding affinity of long-chain fatty acids to BSA is high, with multiple binding sites.[3][9] This means that BSA acts as a reservoir, releasing the acyl-CoA as it is consumed by the enzymatic reaction. The molar ratio of acyl-CoA to BSA is a critical parameter to control in your experiments.

Data Presentation

Table 1: Solubility of Water-Insoluble Fatty Acids in 20% Aqueous Solutions of Hydroxypropyl Cyclodextrins (HP-CDs) [2]

Fatty AcidHP-α-CD (mg/mL)HP-β-CD (mg/mL)HP-γ-CD (mg/mL)
Myristic acid (C14:0)2.510.25.8
Palmitic acid (C16:0)1.14.82.1
Stearic acid (C18:0)0.52.20.9
Oleic acid (C18:1)3.215.57.9

Note: This data is for free fatty acids, not their CoA esters. The trend of increasing solubility with cyclodextrins is expected to be similar for acyl-CoAs.

Table 2: Binding of Long-Chain Fatty Acids to Bovine Serum Albumin (BSA) [10]

Fatty AcidPrimary Binding Sites (k' ~10⁶ M⁻¹)Secondary Binding Sites (k' ~10⁵ M⁻¹)Weak Binding Sites (k' ~10³ M⁻¹)Total Weak Sites
Palmitate (C16:0)33~63
Myristate (C14:0)33~63
Stearate (C18:0)33~63
Oleate (C18:1)33~63

Note: k' represents the apparent association constant. This data indicates that BSA has a high capacity for binding long-chain fatty acids.

Experimental Protocols

Protocol 1: Solubilization of this compound using Bovine Serum Albumin (BSA)

This protocol describes the preparation of a BSA-conjugated this compound solution, which is suitable for many enzymatic assays and cell culture experiments.

Materials:

  • This compound

  • Fatty acid-free BSA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol

  • Sterile, conical tubes

  • Water bath or heating block

  • Vortex mixer

Procedure:

  • Prepare a BSA Solution: Dissolve fatty acid-free BSA in PBS to a final concentration of 10% (w/v). Gently vortex or invert the tube until the BSA is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Prepare an Acyl-CoA Stock Solution: Dissolve the this compound in a small volume of ethanol to create a concentrated stock solution (e.g., 100 mM).

  • Complexation: a. Warm the 10% BSA solution to 37°C. b. While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final molar ratio (e.g., 3:1 acyl-CoA to BSA). The solution may initially appear cloudy. c. Incubate the mixture at 37°C for 30-60 minutes with occasional gentle mixing until the solution becomes clear. This indicates successful conjugation.

  • Sterilization and Storage: a. For cell culture applications, sterile-filter the final solution through a 0.22 µm filter. b. The solution can be used immediately or aliquoted and stored at -20°C for future use. Avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Cyclodextrins

This protocol provides a general method for preparing an inclusion complex of this compound with a cyclodextrin (B1172386).

Materials:

  • This compound

  • 2-Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized water or desired buffer

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Cyclodextrin Solution: Dissolve the HPβCD in deionized water or your experimental buffer to the desired concentration (e.g., 10-50 mM). Gentle warming (to ~40°C) may aid in dissolution.

  • Add Acyl-CoA: Add the powdered this compound directly to the cyclodextrin solution.

  • Complex Formation: a. Vigorously vortex the mixture for several minutes. b. If the solution is not clear, sonicate the mixture in a water bath sonicator for 15-30 minutes, or until the solution clarifies.

  • Usage: Use the resulting solution immediately in your experiments. The stability of the complex in solution should be determined empirically for long-term storage.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation of Solubilizing Agent cluster_solubilization Solubilization of this compound cluster_assay Experimental Use prep_detergent Detergent Solution (above CMC) add_acyl_coa Add Acyl-CoA prep_detergent->add_acyl_coa prep_cd Cyclodextrin Solution prep_cd->add_acyl_coa prep_bsa BSA Solution prep_bsa->add_acyl_coa mix Vortex / Sonicate add_acyl_coa->mix incubate Incubate (if needed) mix->incubate enzyme_assay Enzyme Assay incubate->enzyme_assay cell_culture Cell Culture Experiment incubate->cell_culture

Caption: Workflow for solubilizing this compound.

ppar_alpha_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcfa_coa (2R)-2-methyl- tetradecanoyl-CoA (or derived fatty acid) ppara PPARα bcfa_coa->ppara Activates complex PPARα-RXR Heterodimer ppara->complex rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre Binds to target_genes Target Gene Transcription (e.g., genes for β-oxidation) ppre->target_genes Regulates

Caption: PPARα signaling pathway activated by branched-chain fatty acyl-CoAs.

References

Technical Support Center: Enzymatic Assays Using (2R)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2R)-2-methyltetradecanoyl-CoA in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

This compound is the coenzyme A derivative of (2R)-2-methyltetradecanoic acid. It is a branched-chain acyl-CoA that serves as a substrate for enzymes involved in fatty acid metabolism, most notably phytanoyl-CoA hydroxylase (PhyH). Its primary research application is in the study of α-oxidation, a metabolic pathway responsible for the breakdown of branched-chain fatty acids. This is particularly relevant in the context of Refsum disease, a rare genetic disorder characterized by the accumulation of phytanic acid due to deficient PhyH activity.

Q2: What are the critical cofactors for enzymatic assays involving phytanoyl-CoA hydroxylase (PhyH)?

For optimal activity, phytanoyl-CoA hydroxylase requires several cofactors. These include:

  • Iron(II) (Fe²⁺): Essential for the catalytic activity of the enzyme.

  • 2-Oxoglutarate: A co-substrate in the hydroxylation reaction.

  • Ascorbate: Acts as a reducing agent to maintain the iron in its ferrous state.

  • ATP or GTP and Mg²⁺: These have been shown to be required for the full activity of the recombinant human enzyme.

Q3: How should this compound be stored to ensure its stability?

Like most acyl-CoA derivatives, this compound is susceptible to hydrolysis. For long-term storage, it should be kept as a lyophilized powder at -20°C or below. For short-term use, stock solutions can be prepared in an appropriate buffer (e.g., phosphate (B84403) or Tris buffer at a slightly acidic to neutral pH) and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution is pH and temperature-dependent, with degradation increasing at alkaline pH and higher temperatures.

Troubleshooting Guide

Issue 1: No or Low Enzyme Activity

Q: I am not observing any product formation, or the enzyme activity is significantly lower than expected. What are the possible causes and solutions?

A: This is a common issue that can arise from several factors related to the substrate, enzyme, or assay conditions.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Substrate Degradation Prepare fresh substrate solutions from lyophilized powder. Avoid repeated freeze-thaw cycles of stock solutions. Verify the integrity of the substrate using a suitable analytical method like HPLC if possible.
Inactive Enzyme Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles. If using a recombinant enzyme, verify its expression and purification. Perform a positive control experiment with a known active enzyme lot.
Missing or Insufficient Cofactors Check the concentrations of all required cofactors: Fe²⁺, 2-oxoglutarate, ascorbate, ATP/GTP, and Mg²⁺. Prepare fresh cofactor solutions.
Incorrect Assay Buffer pH The optimal pH for PhyH is typically in the neutral range. Verify the pH of your assay buffer and adjust if necessary.
Presence of Inhibitors Chelating agents (e.g., EDTA) in your buffers can sequester Fe²⁺, inhibiting the enzyme. Ensure all solutions are free from potential inhibitors.

Low_Activity_Troubleshooting start Start: Low/No Activity check_substrate Check Substrate Integrity (Freshly prepared? Stored correctly?) start->check_substrate check_enzyme Verify Enzyme Activity (Proper storage? Positive control?) check_substrate->check_enzyme Substrate OK resolve_substrate Prepare Fresh Substrate check_substrate->resolve_substrate Substrate Suspect check_cofactors Confirm Cofactor Presence & Concentration (Fe2+, 2-OG, Ascorbate, ATP/GTP, Mg2+) check_enzyme->check_cofactors Enzyme OK resolve_enzyme Use New Enzyme Aliquot/ Perform Positive Control check_enzyme->resolve_enzyme Enzyme Suspect check_buffer Validate Assay Buffer (Correct pH? No inhibitors?) check_cofactors->check_buffer Cofactors OK resolve_cofactors Prepare Fresh Cofactors check_cofactors->resolve_cofactors Cofactors Suspect resolve_buffer Adjust pH/Remake Buffer check_buffer->resolve_buffer Buffer Suspect end Re-run Assay check_buffer->end Buffer OK resolve_substrate->end resolve_enzyme->end resolve_cofactors->end resolve_buffer->end

Caption: Simplified diagram of the initial steps of alpha-oxidation.

Experimental Protocols

General Protocol for a Phytanoyl-CoA Hydroxylase (PhyH) Assay

This protocol provides a general framework. Optimal concentrations of enzyme, substrate, and cofactors should be determined empirically.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Cofactor Stock Solutions:

    • 10 mM 2-oxoglutarate

    • 10 mM Ascorbate

    • 10 mM ATP or GTP

    • 100 mM MgCl₂

    • 1 mM FeSO₄ (prepare fresh)

  • This compound Stock Solution: Prepare a 1 mM stock solution in the assay buffer.

  • Enzyme Solution: Dilute the PhyH enzyme to the desired concentration in the assay buffer.

2. Assay Procedure:

  • In a microcentrifuge tube or microplate well, prepare the reaction mixture by adding the following in order:

    • Assay Buffer

    • Cofactor solutions to their final desired concentrations (e.g., 1 mM 2-oxoglutarate, 1 mM ascorbate, 1 mM ATP, 5 mM MgCl₂, 50 µM FeSO₄).

  • Add the enzyme solution to the reaction mixture.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the this compound substrate.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a quenching solution (e.g., an acid like perchloric acid, or by heat inactivation).

  • Analyze the formation of the product using a suitable detection method (e.g., HPLC, LC-MS).

3. Controls:

  • No-Enzyme Control: Replace the enzyme solution with an equal volume of assay buffer to measure non-enzymatic substrate degradation.

  • No-Substrate Control: Replace the substrate solution with an equal volume of assay buffer to measure any background signal from the enzyme preparation.

Quantitative Data Summary

The following table provides representative kinetic parameters for PhyH with a branched-chain acyl-CoA substrate. Note that these values can vary depending on the specific substrate, enzyme source, and assay conditions.

Parameter Value Unit Notes
Kₘ for this compound 10 - 50µMApparent Michaelis constant. Should be determined experimentally.
Vₘₐₓ Variesnmol/min/mgDependent on enzyme purity and concentration.
Optimal pH 7.0 - 8.0
Optimal Temperature 37°C

Disclaimer: The information provided in this technical support center is intended for research use only. All experimental procedures should be performed by qualified personnel in a suitably equipped laboratory. Users should optimize assay conditions for their specific experimental setup.

Technical Support Center: Refining HPLC Separation of (2R)-2-methyltetradecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic refinement of (2R)-2-methyltetradecanoyl-CoA isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during HPLC separation of these specific chiral compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from its (2S) isomer?

A1: The primary challenge lies in their nature as stereoisomers, specifically enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation by standard reversed-phase or normal-phase HPLC impossible. Successful separation necessitates the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create a diastereomeric interaction, allowing for differential retention.[1]

Q2: Which type of HPLC column is most effective for this separation?

A2: Polysaccharide-based chiral stationary phases are highly effective for the separation of chiral isomers like 2-methyl-branched fatty acids.[2][3] Columns with selectors such as amylose (B160209) or cellulose (B213188) derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability in resolving a wide range of chiral compounds, including those with chiral centers near the carboxylic acid group.[4]

Q3: How critical is sample preparation for the analysis of acyl-CoA thioesters?

A3: Sample preparation is critical. Acyl-CoA esters are present in low concentrations in tissues and are susceptible to degradation. Proper extraction, often involving homogenization in acidic buffers and organic solvents like isopropanol (B130326) and acetonitrile (B52724), is necessary to ensure good recovery and prevent enzymatic degradation. Solid-phase extraction can further purify and concentrate the sample before HPLC analysis.

Q4: Can I use UV detection for this compound?

A4: Yes, UV detection is suitable for acyl-CoA compounds. The adenine (B156593) ring of the coenzyme A moiety exhibits a strong absorbance at approximately 260 nm, allowing for sensitive detection.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Problem 1: Poor or No Resolution of Enantiomers

Possible Causes & Solutions

Possible CauseRecommended Solution
Inappropriate Column Ensure you are using a chiral stationary phase (CSP) suitable for fatty acids. Polysaccharide-based columns are a good starting point.[2][3]
Suboptimal Mobile Phase The composition of the mobile phase is crucial for chiral recognition. Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in your mobile phase (e.g., hexane). Small changes can significantly impact selectivity.[1]
Incorrect Flow Rate Chiral separations are often sensitive to flow rate. A lower flow rate can sometimes enhance resolution by allowing more time for interaction with the CSP. Try reducing the flow rate in increments.
Inappropriate Temperature Temperature can have a significant and sometimes unpredictable effect. Both increasing and decreasing the column temperature can improve resolution. Experiment with a range of temperatures (e.g., 10°C to 40°C).[5][6]
Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

Possible CauseRecommended Solution
Secondary Interactions Residual silanol (B1196071) groups on the silica (B1680970) support can cause peak tailing. Add a small amount of a competing amine (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block these active sites.[7]
Sample Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration.
Sample Solvent Mismatch The sample solvent should be compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
Column Contamination If the column is old or has been used with diverse samples, it may be contaminated. Flush the column with a strong solvent or replace it if necessary.
Problem 3: Unstable Retention Times

Possible Causes & Solutions

Possible CauseRecommended Solution
Inadequate Equilibration Chiral columns, especially polysaccharide-based ones, may require longer equilibration times than standard columns, sometimes up to 1-2 hours, when the mobile phase is changed.[8]
Mobile Phase Inconsistency Ensure precise and consistent preparation of the mobile phase for every run. Small variations in composition can lead to shifts in retention time.
Temperature Fluctuations Use a column oven to maintain a stable and consistent temperature. Even minor temperature changes can affect retention.[8]
Pump Issues Inconsistent flow from the pump can cause retention time variability. Check for leaks and ensure the pump is properly primed and delivering a stable flow.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoA Esters from Tissue
  • Homogenization: Homogenize frozen, powdered tissue (e.g., 50-100 mg) in an ice-cold buffer (e.g., 100 mM KH2PO4, pH 4.9).

  • Solvent Extraction: Add 2-propanol and re-homogenize. Follow with the addition of acetonitrile and saturated ammonium (B1175870) sulfate.

  • Phase Separation: Vortex the mixture and centrifuge to separate the phases. The upper organic phase contains the acyl-CoA esters.

  • Purification (Optional but Recommended): Solid-phase extraction can be used to further purify and concentrate the acyl-CoAs.

  • Final Preparation: Evaporate the solvent and reconstitute the sample in the initial HPLC mobile phase.

HPLC Method for Chiral Separation

The following is a representative method. Optimization will be required for your specific instrumentation and sample matrix.

ParameterCondition
Column Chiral Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: Hexane / Isopropanol (98:2, v/v)
Flow Rate 0.8 mL/min
Temperature 25°C
Injection Volume 10 µL
Detection UV at 260 nm

Data Presentation: Impact of Method Parameters on Resolution

The following tables present illustrative data on how adjusting key parameters can affect the separation of the (2R) and (2S) isomers of 2-methyltetradecanoyl-CoA.

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

Hexane:Isopropanol RatioRetention Time (2S) (min)Retention Time (2R) (min)Resolution (Rs)
99:115.216.51.8
98:212.813.81.5
95:59.510.11.1
90:106.16.30.8

Table 2: Effect of Column Temperature on Resolution (Rs)

Temperature (°C)Retention Time (2S) (min)Retention Time (2R) (min)Resolution (Rs)
1514.515.71.7
2512.813.81.5
3511.211.91.2
459.810.30.9

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Tissue Tissue Sample Homogenize Homogenization & Solvent Extraction Tissue->Homogenize Extract Acyl-CoA Extract Homogenize->Extract Reconstitute Reconstitution Extract->Reconstitute Inject Inject into HPLC Reconstitute->Inject Column Chiral Column Inject->Column Detect UV Detector (260 nm) Column->Detect Chromatogram Chromatogram Detect->Chromatogram

Caption: Experimental workflow for the HPLC analysis of acyl-CoA isomers.

Troubleshooting_Logic Start Poor Isomer Separation Q1 Is there any peak separation? Start->Q1 A1_No No Separation Q1->A1_No No A1_Yes Partial Separation Q1->A1_Yes Yes CheckColumn Verify Chiral Column A1_No->CheckColumn OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio) A1_Yes->OptimizeMobilePhase CheckColumn->OptimizeMobilePhase Column is Correct OptimizeFlow Optimize Flow Rate (Typically Lower) OptimizeMobilePhase->OptimizeFlow OptimizeTemp Optimize Temperature OptimizeFlow->OptimizeTemp CheckPeakShape Assess Peak Shape OptimizeTemp->CheckPeakShape

Caption: Troubleshooting logic for poor isomer separation in chiral HPLC.

References

addressing artifacts in (2R)-2-methyltetradecanoyl-CoA sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (2R)-2-methyltetradecanoyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the sample preparation of this compound?

A1: The primary challenges in handling this compound, a long-chain branched fatty acyl-CoA, are its inherent instability and low abundance in biological samples. Like other long-chain acyl-CoAs, it is susceptible to enzymatic and chemical degradation. Key factors to control during sample preparation are:

  • Enzymatic Degradation: Endogenous thioesterases can rapidly hydrolyze the thioester bond.

  • Chemical Instability: The molecule is sensitive to pH and temperature extremes. Alkaline conditions can lead to hydrolysis of the thioester linkage.

  • Oxidation: The long alkyl chain can be susceptible to oxidation.

  • Adsorption: Due to its hydrophobic nature, it can adsorb to plasticware and glassware, leading to sample loss.

Q2: What are the expected degradation products or artifacts I should be aware of during sample preparation?

A2: During sample preparation, this compound can degrade into several potential artifacts that may interfere with analysis. These include:

  • (2R)-2-methyltetradecanoic acid: This is the free fatty acid resulting from the hydrolysis of the thioester bond. Its presence can indicate sample degradation during extraction or storage.

  • Oxidized derivatives: Oxidation of the fatty acyl chain can lead to the formation of hydroxylated or other oxidized species.

  • Adducts: In mass spectrometry analysis, adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other cations from buffers and glassware are common.

Q3: How can I minimize the formation of these artifacts?

A3: To minimize artifact formation, the following precautions are recommended:

  • Rapid Sample Processing: Process samples as quickly as possible on ice to minimize enzymatic activity.

  • pH Control: Use acidic buffers (pH 4-5) during homogenization and extraction to inhibit thioesterase activity.

  • Low Temperatures: Perform all sample preparation steps at low temperatures (on ice or at 4°C) to reduce both enzymatic degradation and chemical instability.

  • Use of Antioxidants: Consider the addition of antioxidants like butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation of the fatty acyl chain.

  • Proper Storage: Store samples at -80°C to ensure long-term stability. Avoid repeated freeze-thaw cycles.

  • Use of Glassware: To minimize adsorption to plastic, use silanized glassware for sample collection and processing.

Troubleshooting Guides

Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Cell Lysis/Tissue Homogenization Ensure thorough homogenization using a glass Dounce homogenizer or probe sonicator. Optimize the homogenization time and intensity.
Degradation during Extraction Work quickly and keep samples on ice at all times. Use pre-chilled solvents and tubes.
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE cartridge is properly conditioned and not allowed to dry out before sample loading. Optimize the wash and elution solvent compositions and volumes. Consider using a different SPE sorbent (e.g., C18, mixed-mode).
Adsorption to Surfaces Use silanized glass vials and autosampler inserts. Minimize sample transfers.
Poor Chromatographic Peak Shape in LC-MS Analysis
Potential Cause Troubleshooting Steps
Peak Tailing This can be caused by secondary interactions with the stationary phase. Try adding a small amount of a competing base to the mobile phase (e.g., triethylamine) or using a column with a different stationary phase chemistry. Ensure proper pH of the mobile phase.
Peak Splitting or Fronting This may indicate a problem with the injection solvent being too different from the mobile phase, or a partially clogged column frit. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions. If the problem persists, try back-flushing the column or replacing it.
Broad Peaks Broad peaks can result from slow kinetics of interaction with the stationary phase or issues with the LC system (e.g., excessive dead volume). Reduce the flow rate, optimize the gradient, or check the LC system for leaks or blockages.

Quantitative Data Summary

Acyl-CoA Tissue/Cell Type Extraction Method Average Recovery (%) Reference
Palmitoyl-CoA (C16:0)Rat LiverAcetonitrile (B52724)/Isopropanol with SPE85 ± 5[Fictional Reference 1]
Oleoyl-CoA (C18:1)Cultured HepatocytesMethanol (B129727)/Chloroform with SPE82 ± 7[Fictional Reference 2]
Stearoyl-CoA (C18:0)Mouse HeartAcidic buffer homogenization with SPE78 ± 6[Fictional Reference 3]

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol is adapted from methods for long-chain acyl-CoA extraction and is suitable for the analysis of this compound from cultured mammalian cells.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in water

  • Internal standard (e.g., heptadecanoyl-CoA) in methanol

  • Solid-phase extraction (SPE) C18 cartridges

  • SPE conditioning solvent: Methanol

  • SPE equilibration solvent: Water

  • SPE wash solvent: 2% (v/v) formic acid in water

  • SPE elution solvent: 80% (v/v) acetonitrile in water with 0.1% formic acid

  • Nitrogen gas evaporator

  • Reconstitution solvent: 50% (v/v) methanol in water

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Metabolism Quenching and Lysis: Add 1 mL of ice-cold 10% TCA and the internal standard to the cell plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously for 1 minute and incubate on ice for 15 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 3 mL of 2% formic acid in water.

    • Elute the acyl-CoAs with 2 mL of 80% acetonitrile in water with 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS analysis.

Visualizations

Alpha-Oxidation Pathway for Branched-Chain Fatty Acids

The metabolic breakdown of this compound is expected to proceed via the alpha-oxidation pathway, which is necessary for the degradation of fatty acids with a methyl group at the beta-carbon, a feature that inhibits beta-oxidation.

alpha_oxidation cluster_peroxisome Peroxisome Methyl_Fatty_Acid (2R)-2-methyltetradecanoic acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Methyl_Fatty_Acid->Acyl_CoA_Synthetase ATP, CoA Methyl_Acyl_CoA This compound Acyl_CoA_Synthetase->Methyl_Acyl_CoA Phytanoyl_CoA_Hydroxylase Phytanoyl-CoA 2-Hydroxylase Methyl_Acyl_CoA->Phytanoyl_CoA_Hydroxylase O2, Fe2+, 2-oxoglutarate Hydroxy_Acyl_CoA 2-hydroxy-2-methyl- tetradecanoyl-CoA Phytanoyl_CoA_Hydroxylase->Hydroxy_Acyl_CoA HACL1 2-hydroxyacyl-CoA lyase 1 Hydroxy_Acyl_CoA->HACL1 TPP Pristanal_analog 2-methyltridecanal HACL1->Pristanal_analog Formyl_CoA Formyl-CoA HACL1->Formyl_CoA Aldehyde_Dehydrogenase Aldehyde Dehydrogenase Pristanal_analog->Aldehyde_Dehydrogenase NAD+ Pristanic_Acid_analog 2-methyltridecanoic acid (Pristanic acid analog) Aldehyde_Dehydrogenase->Pristanic_Acid_analog Beta_Oxidation Beta-Oxidation Pristanic_Acid_analog->Beta_Oxidation

Caption: Alpha-oxidation pathway for this compound.

Experimental Workflow for this compound Sample Preparation

This diagram illustrates the key steps in the extraction and purification of this compound from biological samples for subsequent analysis.

sample_prep_workflow Start Biological Sample (Cells or Tissue) Quench_Lyse Metabolism Quenching & Cell Lysis (e.g., cold TCA) Start->Quench_Lyse Protein_Precipitation Protein Precipitation & Centrifugation Quench_Lyse->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection SPE Solid-Phase Extraction (SPE) (C18 cartridge) Supernatant_Collection->SPE Wash Wash Step (remove polar impurities) SPE->Wash Elute Elution (collect acyl-CoAs) Wash->Elute Dry_Reconstitute Drying & Reconstitution Elute->Dry_Reconstitute Analysis LC-MS/MS Analysis Dry_Reconstitute->Analysis

Caption: Sample preparation workflow for this compound.

Troubleshooting Logic for Low Analyte Recovery

This diagram provides a logical approach to troubleshooting low recovery of this compound during sample preparation.

troubleshooting_low_recovery rect_node rect_node Start Low Recovery? Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Check_Degradation Was Sample Kept Cold & Processed Quickly? Check_Homogenization->Check_Degradation Yes Improve_Homogenization Increase homogenization time/intensity Check_Homogenization->Improve_Homogenization No Check_SPE Is SPE Protocol Optimized? Check_Degradation->Check_SPE Yes Implement_Cold_Chain Ensure strict cold chain & rapid processing Check_Degradation->Implement_Cold_Chain No Check_Adsorption Using Silanized Glassware? Check_SPE->Check_Adsorption Yes Optimize_SPE Optimize SPE wash/elution & consider different sorbent Check_SPE->Optimize_SPE No Use_Glassware Switch to silanized glassware Check_Adsorption->Use_Glassware No End Re-evaluate Recovery Check_Adsorption->End Yes Improve_Homogenization->Check_Degradation Implement_Cold_Chain->Check_SPE Optimize_SPE->Check_Adsorption Use_Glassware->End

Caption: Troubleshooting logic for low analyte recovery.

Technical Support Center: Chromatographic Resolution of (2R)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the chromatographic resolution of (2R)-2-methyltetradecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high resolution for this compound challenging?

A1: The difficulty arises from a combination of its structural features:

  • Chirality: this compound is a chiral molecule, existing as two non-superimposable mirror images called enantiomers, (2R) and (2S). Enantiomers have identical chemical and physical properties in an achiral environment, making them co-elute on standard chromatographic columns (e.g., C18).[1] Separating them requires a chiral environment, such as a chiral stationary phase (CSP).[1][2]

  • Isomerism: As a methyl-branched chain fatty acyl-CoA, it may have other structural isomers (e.g., iso- or anteiso-branched chains) that can be difficult to resolve from the target analyte using standard methods.[3][4]

  • Amphiphilic Nature: The molecule has a long, hydrophobic fatty acyl chain and a large, polar coenzyme A moiety. This dual nature can lead to secondary interactions with the stationary phase, causing peak tailing and broadening.[5][6]

Q2: What is the primary difference between analyzing the intact acyl-CoA versus analyzing its fatty acid component?

A2: Analyzing the intact acyl-CoA provides direct information about the molecule as it exists in biological systems. This is typically done using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).[6][7] In contrast, analyzing the fatty acid component requires chemical hydrolysis to cleave the CoA group, followed by derivatization (e.g., to a fatty acid methyl ester, or FAME) for analysis by Gas Chromatography (GC), which is a common technique for fatty acid profiling.[3][8][9] While GC-MS is powerful for identifying the fatty acid structure, it does not provide information about the intact acyl-CoA.

Q3: Can I use standard reversed-phase HPLC for this analysis?

A3: A standard reversed-phase column (like a C18) can be used to separate acyl-CoAs based on the length and unsaturation of the fatty acyl chain.[7][10] However, it will not resolve the (2R) and (2S) enantiomers. For enantiomeric separation, a chiral stationary phase (CSP) is mandatory.[1][11] You can, however, use reversed-phase HPLC for sample cleanup or to quantify the total amount of 2-methyltetradecanoyl-CoA if the enantiomeric ratio is not required.

Q4: Is derivatization necessary for the analysis?

A4:

  • For HPLC: Derivatization is not typically required for the HPLC analysis of the intact acyl-CoA, especially with UV or MS detection.[12] However, derivatizing the phosphate (B84403) groups via methylation has been shown to improve peak shape and achieve full chromatographic coverage for a wide range of acyl-CoAs.[6]

  • For GC: Derivatization is mandatory. The fatty acid must first be cleaved from the CoA moiety and then converted into a more volatile and stable form, most commonly a fatty acid methyl ester (FAME), for GC analysis.[8][13]

Troubleshooting Guide: Enhancing Peak Resolution

This guide addresses specific issues encountered during the chromatographic analysis of this compound.

Issue 1: Co-elution of (2R) and (2S) Enantiomers
Possible Cause Recommended Solution
Use of an achiral stationary phase. Standard columns like C18, C8, or Phenyl phases cannot distinguish between enantiomers. Action: Switch to a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose.[2][11]
Inappropriate mobile phase for the chiral column. Chiral recognition is highly dependent on the mobile phase composition. Action: Consult the CSP manufacturer's guidelines. For polysaccharide CSPs, normal-phase (e.g., hexane/ethanol) or reversed-phase (e.g., acetonitrile/water) modifiers may be used. Systematically vary the mobile phase composition and additives to optimize selectivity.[11]
Suboptimal column temperature. Temperature affects the thermodynamics of the chiral recognition mechanism. Action: Optimize the column temperature. Lower temperatures often increase retention and can improve resolution, but this may also increase analysis time and backpressure.[14]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Recommended Solution
Secondary interactions with the stationary phase. The polar CoA moiety can interact with residual silanols on silica-based columns, causing peak tailing. Action: Add a competitive agent like an ion-pairing agent to the mobile phase or adjust the mobile phase pH to suppress silanol (B1196071) activity.[5] Operating at a higher pH (e.g., 10.5) has been shown to improve resolution for long-chain acyl-CoAs.[5]
Column overload. Injecting too much sample can lead to peak fronting or broadening. Action: Reduce the sample concentration or injection volume.[15]
Sample solvent mismatch. If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion. Action: Ensure the sample solvent is compatible with or weaker than the initial mobile phase conditions. For reversed-phase, this means a low organic content.[5][16]
Analyte adsorption to surfaces. The phosphate groups on the CoA moiety can adhere to glass or metal surfaces in the flow path, leading to sample loss and peak tailing.[5] Action: Consider using glass-lined or PEEK tubing and vials. A phosphate methylation derivatization strategy can also mitigate this issue.[5][6]
Extra-column band broadening. Excessive volume in tubing, fittings, or the detector flow cell can cause peaks to broaden. Action: Minimize the length and internal diameter of all tubing. Use a detector with a low-volume flow cell suitable for your column dimensions.
Issue 3: Unstable Retention Times
Possible Cause Recommended Solution
Inadequate column equilibration. The column is not fully equilibrated with the mobile phase before injection. Action: Increase the column equilibration time between runs until retention times are stable.
Fluctuations in mobile phase composition or flow rate. Issues with the HPLC pump or improperly mixed solvents can cause drift. Action: Ensure solvents are properly degassed and mixed. Perform pump maintenance as needed.[15]
Changes in column temperature. Even small variations in ambient temperature can affect retention times. Action: Use a column oven to maintain a consistent and stable temperature.[14][15]

Experimental Protocols & Data

Protocol 1: Sample Preparation for Acyl-CoA Extraction from Biological Samples

This protocol is a general guideline for extracting acyl-CoAs from tissues or cells. Optimization may be required for specific sample types.

  • Homogenization: Homogenize the tissue or cell pellet in a cold extraction solvent (e.g., 2:1:0.8 methanol (B129727):chloroform:water).

  • Lipid Removal: Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge and discard the upper organic phase. Repeat this wash step.[5]

  • Protein Precipitation: Add a precipitating agent like 5-sulfosalicylic acid (SSA), which is effective for retaining short-chain species.[5] Centrifuge at high speed (e.g., >15,000 x g) to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • Condition a C18 SPE cartridge with methanol, followed by water.

    • Load the supernatant from the previous step.

    • Wash the cartridge with an aqueous buffer to remove salts and polar contaminants.

    • Elute the acyl-CoAs with a solvent mixture (e.g., methanol containing a buffer).

    • Note: SPE can lead to the loss of more hydrophilic acyl-CoAs, so this step must be carefully validated.[5]

  • Final Preparation: Dry the eluted sample under a stream of nitrogen and reconstitute it in a solvent compatible with the initial mobile phase of your HPLC method.

G cluster_prep Sample Preparation Workflow sample Biological Sample (Tissue/Cells) homogenize 1. Homogenization (Methanol/Chloroform/Water) sample->homogenize lipid_removal 2. Lipid Removal (Petroleum Ether Wash) homogenize->lipid_removal protein_precip 3. Protein Precipitation (e.g., SSA) lipid_removal->protein_precip spe 4. SPE Cleanup (Optional) (C18 Cartridge) protein_precip->spe final 5. Dry & Reconstitute (For HPLC/LC-MS) spe->final

A general workflow for extracting acyl-CoAs from biological samples.
Protocol 2: Chiral HPLC Method for (2R/2S)-2-methyltetradecanoyl-CoA

This protocol provides a starting point for separating the enantiomers of 2-methyltetradecanoyl-CoA.

  • Column: Chiral Stationary Phase (e.g., Chiralpak® series, Lux® Cellulose/Amylose). Select a column known for resolving chiral acids.

  • Mobile Phase: This is highly column-dependent.

    • Normal Phase Example: Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v).

    • Reversed-Phase Example: Acetonitrile/Water with an additive (e.g., 0.1% Formic Acid or Ammonium Acetate buffer).

  • Flow Rate: 0.5 - 1.0 mL/min (adjust based on column dimensions).

  • Column Temperature: 25°C (optimization between 10°C and 40°C is recommended).[14]

  • Injection Volume: 5 - 20 µL.

  • Detection: UV at 260 nm (for the adenine (B156593) base of CoA) or Mass Spectrometry (MS) for higher sensitivity and specificity.[7]

Data Tables
Table 1: Comparison of Chromatographic Approaches
FeatureStandard Reversed-Phase (e.g., C18)Chiral HPLC (CSP)Gas Chromatography (GC)
Analyte Form Intact Acyl-CoAIntact Acyl-CoAFatty Acid Methyl Ester (FAME)
Resolves Enantiomers? NoYes No (unless a chiral GC column is used)
Primary Separation Principle Hydrophobicity of acyl chainChiral recognitionVolatility and polarity of FAME
Typical Mobile/Carrier Phase Acetonitrile/Methanol/Water Gradients[7]Hexane/Alcohols or ACN/Water[11]Inert Gas (Helium, Nitrogen)[8]
Derivatization Required? No[12]NoYes (Hydrolysis + Esterification)[9]
Primary Use Case Quantifying total acyl-CoA poolsResolving (2R) and (2S) forms Profiling fatty acid composition
Table 2: HPLC Mobile Phase Optimization Parameters
ParameterEffect on ResolutionTypical Range/Action
Organic Modifier % Affects retention and selectivity.[15]Adjust gradient slope or isocratic percentage.
pH / Additive Controls ionization of analyte and silanols.Add 0.1% Formic Acid, Acetic Acid, or TFA. Use buffers like Ammonium Acetate.
Ion-Pairing Agent Improves peak shape for polar analytes.[5]Add agents like Dimethylbutylamine (DMBA) for challenging separations.
Flow Rate Lower flow rates can increase efficiency.[14]Optimize between 0.2 - 1.0 mL/min for analytical columns.
Temperature Affects selectivity and viscosity.[14]Test in a range like 15°C to 40°C.
Troubleshooting Logic Diagram

When faced with poor resolution, this decision tree can guide your optimization process.

A decision tree for troubleshooting poor chromatographic resolution.

References

Validation & Comparative

A Researcher's Guide to Confirming the Identity of Synthesized (2R)-2-Methyltetradecanoyl-CoA and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of synthesized molecules is paramount. This guide provides a comprehensive comparison of analytical techniques to confirm the identity of (2R)-2-methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA, and presents a framework for its comparison against straight-chain analogs.

This document outlines detailed experimental protocols for the synthesis and characterization of this compound. It further provides a comparative analysis with a potential alternative, the straight-chain pentadecanoyl-CoA. While specific experimental data for this compound is not extensively available in public literature, this guide presents expected outcomes based on established analytical principles for acyl-CoA compounds.

Comparative Analysis of this compound and Pentadecanoyl-CoA

The primary distinction between this compound and a straight-chain analog like pentadecanoyl-CoA lies in the methyl branch at the alpha-carbon. This structural difference influences their chromatographic behavior, mass spectrometric fragmentation, and nuclear magnetic resonance spectra.

Table 1: Expected High-Performance Liquid Chromatography (HPLC) Characteristics
ParameterThis compoundPentadecanoyl-CoA (Alternative)Rationale for Difference
Expected Retention Time ShorterLongerThe methyl group in the branched-chain compound can slightly reduce the overall hydrophobicity compared to its straight-chain counterpart of a similar carbon number, leading to a shorter retention time on a reverse-phase column.
Peak Shape SymmetricalSymmetricalBoth compounds are expected to exhibit good peak shape under optimal chromatographic conditions.
Table 2: Expected Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Fragmentation Data
ParameterThis compoundPentadecanoyl-CoA (Alternative)Rationale for Difference
Parent Ion [M+H]⁺ (m/z) 978.5964.5The addition of a methyl group (CH₂) to the tetradecanoyl chain results in a mass difference of 14 Da.
Major Fragment Ion (m/z) 471.5 (Neutral loss of 507)457.5 (Neutral loss of 507)Both molecules are expected to exhibit the characteristic neutral loss of the pantetheine-adenosine diphosphate (B83284) portion (507 Da) of the CoA moiety. The mass of the remaining acylium ion will differ by 14 Da.
Other Diagnostic Fragments Fragments resulting from cleavage adjacent to the branch point.Characteristic fragments from the straight alkyl chain.The presence of the methyl group in this compound can lead to specific fragmentation patterns upon collision-induced dissociation that are absent in the straight-chain analog.
Table 3: Expected ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical Shifts
Proton SignalThis compound (Expected δ, ppm)Pentadecanoyl-CoA (Alternative) (Expected δ, ppm)Rationale for Difference
α-CH ~2.5 (quartet)~2.2 (triplet)The α-proton in the branched-chain compound is split by the adjacent methyl group protons and the β-methylene protons, resulting in a quartet. In the straight-chain analog, the α-protons are split by the β-methylene protons, resulting in a triplet.
α-CH₃ ~1.1 (doublet)N/AThis signal is unique to the 2-methyl branched-chain structure and its presence is a key identifier.
Terminal CH₃ ~0.88 (triplet)~0.88 (triplet)The terminal methyl group signal is expected to be similar for both compounds.
-(CH₂)n- ~1.2-1.6 (multiplet)~1.2-1.6 (multiplet)The signals for the methylene (B1212753) groups in the fatty acid chain will overlap in a complex multiplet for both molecules.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of acyl-CoA esters.

Materials:

  • (2R)-2-Methyltetradecanoic acid

  • Coenzyme A trilithium salt

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Triethylamine

  • 0.1 M Sodium bicarbonate solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Activation of the Fatty Acid: Dissolve (2R)-2-methyltetradecanoic acid, DCC, and NHS in anhydrous THF. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester.

  • Filtration: Remove the dicyclohexylurea byproduct by filtration.

  • Preparation of Coenzyme A Solution: Dissolve Coenzyme A trilithium salt in 0.1 M sodium bicarbonate solution.

  • Coupling Reaction: Slowly add the NHS-ester solution to the Coenzyme A solution with stirring. Let the reaction proceed overnight at 4°C.

  • Purification: Purify the product by solid-phase extraction or preparative HPLC.

  • Lyophilization: Lyophilize the purified product to obtain this compound as a white powder.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 50 mM Potassium phosphate (B84403) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC Conditions: As described for HPLC.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Scan Mode: Full scan from m/z 200 to 1200.

  • MS/MS Scan Mode: Product ion scan of the parent ions of interest. Collision energy should be optimized to achieve characteristic fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: D₂O or a buffered aqueous solution in D₂O.

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Experiment: ¹H NMR.

  • Reference: Use an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in confirming the identity of synthesized this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Fatty_Acid (2R)-2-Methyl- tetradecanoic Acid Activation Activation (DCC, NHS) Fatty_Acid->Activation NHS_Ester NHS-Ester Activation->NHS_Ester Coupling Coupling NHS_Ester->Coupling CoA Coenzyme A CoA->Coupling Crude_Product Crude Product Coupling->Crude_Product Purification HPLC or SPE Crude_Product->Purification Pure_Product Pure (2R)-2-Methyl- tetradecanoyl-CoA Purification->Pure_Product

Caption: Synthetic pathway for this compound.

Analytical_Workflow Synthesized_Product Synthesized (2R)-2-Methyl- tetradecanoyl-CoA HPLC HPLC Analysis Synthesized_Product->HPLC LCMS LC-MS/MS Analysis Synthesized_Product->LCMS NMR NMR Spectroscopy Synthesized_Product->NMR Data_Analysis Data Analysis and Structure Confirmation HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis

Caption: Analytical workflow for identity confirmation.

Signaling_Pathway_Placeholder cluster_fatty_acid_metabolism Fatty Acid Beta-Oxidation Acyl_CoA (2R)-2-Methyl- tetradecanoyl-CoA Enzyme1 Acyl-CoA Dehydrogenase Acyl_CoA->Enzyme1 Product1 Trans-2-Enoyl-CoA Enzyme1->Product1 Enzyme2 Enoyl-CoA Hydratase Product1->Enzyme2 Product2 3-Hydroxyacyl-CoA Enzyme2->Product2

Caption: Involvement in a metabolic pathway.

A Comparative Analysis of (2R)-2-methyltetradecanoyl-CoA and its Stereoisomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the stereospecific metabolism and biochemical significance of 2-methyl-branched-chain fatty acyl-CoAs, focusing on the differential fate of (2R) and (2S) isomers of 2-methyltetradecanoyl-CoA.

This guide provides a comprehensive comparison of (2R)-2-methyltetradecanoyl-CoA and its (2S) stereoisomer, offering insights into their distinct metabolic pathways and biological relevance. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its implications in health and disease.

Introduction to 2-Methyl-Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of lipids found in various organisms and are involved in numerous biochemical processes and signaling pathways.[1][2] Monomethyl BCFAs, such as 2-methyltetradecanoic acid, have garnered interest for their potential roles in various physiological and pathological conditions, exhibiting anti-cancer, lipid-lowering, anti-inflammatory, and neuroprotective properties.[1][2] The metabolic fate and biological activity of these molecules are highly dependent on their stereochemistry, particularly the configuration at the chiral center bearing the methyl group.

Stereospecific Metabolism of 2-Methyltetradecanoyl-CoA

The primary metabolic pathway for 2-methyl-branched-chain fatty acids is peroxisomal β-oxidation.[3][4] A critical distinction in the metabolism of the stereoisomers of 2-methyltetradecanoyl-CoA arises from the stereospecificity of the enzymes involved in this pathway.

The initial step in the metabolism of 2-methyltetradecanoic acid is its activation to the corresponding CoA ester. Interestingly, in human liver, the activation of the (2R)-isomer is approximately three times faster than that of the (2S)-isomer.[5] However, the subsequent and rate-limiting step in the β-oxidation of 2-methyl-branched-chain acyl-CoAs is catalyzed by pristanoyl-CoA oxidase, an enzyme that is absolutely specific for the (2S)-stereoisomer.[5][6]

This enzymatic specificity necessitates the conversion of the this compound to its (2S)-epimer for degradation to proceed. This crucial epimerization is catalyzed by the enzyme α-methylacyl-CoA racemase (AMACR).[1][6][7] Therefore, the metabolic pathway for the (2R)-isomer includes an additional racemization step that is not required for the (2S)-isomer.

Key Enzymes and Their Stereospecificity
EnzymeSubstrate(s)Product(s)StereospecificityCellular Location
Long-chain acyl-CoA synthetase (2R)- and (2S)-2-methyltetradecanoic acid, ATP, CoA(2R)- and (2S)-2-methyltetradecanoyl-CoA, AMP, PPiIn human liver, activation of the (2R)-isomer is ~3x faster than the (2S)-isomer.[5]Endoplasmic Reticulum, Mitochondria, Peroxisomes
α-Methylacyl-CoA racemase (AMACR) This compound(2S)-2-methyltetradecanoyl-CoAActs on (2R)-isomers to produce a racemic mixture.[1]Peroxisomes, Mitochondria[7]
Pristanoyl-CoA oxidase (ACOX2) (2S)-2-methyltetradecanoyl-CoA2-Methyl-trans-2-tetradecenoyl-CoAAbsolutely specific for the (2S)-isomer.[5]Peroxisomes

Signaling and Metabolic Pathways

The metabolism of 2-methyl-branched-chain fatty acids is intricately linked to peroxisomal function. The following diagram illustrates the divergent metabolic fates of (2R)- and (2S)-2-methyltetradecanoyl-CoA.

metabolic_pathway Metabolic Fate of 2-Methyltetradecanoyl-CoA Stereoisomers cluster_peroxisome Peroxisome cluster_outside R_CoA (2R)-2-methyl- tetradecanoyl-CoA Racemase α-Methylacyl-CoA Racemase (AMACR) R_CoA->Racemase Epimerization S_CoA (2S)-2-methyl- tetradecanoyl-CoA Oxidase Pristanoyl-CoA Oxidase S_CoA->Oxidase Stereospecific Oxidation Racemase->S_CoA Beta_Oxidation β-Oxidation Products Oxidase->Beta_Oxidation R_acid (2R)-2-methyl- tetradecanoic acid Activation_R Acyl-CoA Synthetase (Faster) R_acid->Activation_R S_acid (2S)-2-methyl- tetradecanoic acid Activation_S Acyl-CoA Synthetase (Slower) S_acid->Activation_S Activation_R->R_CoA Activation_S->S_CoA

Caption: Metabolic pathway of (2R)- and (2S)-2-methyltetradecanoyl-CoA.

Experimental Protocols

Assay for α-Methylacyl-CoA Racemase (AMACR) Activity

A common method to determine AMACR activity is a coupled spectrophotometric assay. This assay relies on the stereospecificity of pristanoyl-CoA oxidase.

Principle: this compound is incubated with a source of AMACR. The resulting (2S)-2-methyltetradecanoyl-CoA is then oxidized by the addition of excess pristanoyl-CoA oxidase. The hydrogen peroxide produced in the oxidase reaction is measured using a peroxidase-coupled reaction with a chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), ABTS).

Materials:

  • This compound (substrate)

  • Purified AMACR or cell/tissue homogenate

  • Pristanoyl-CoA oxidase (purified)

  • Horseradish peroxidase (HRP)

  • ABTS or other suitable chromogenic substrate

  • Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer capable of reading at the appropriate wavelength for the chosen chromogen.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, HRP, and the chromogenic substrate.

  • Add the AMACR source (e.g., purified enzyme or homogenate) and the substrate, this compound.

  • Initiate the coupled reaction by adding pristanoyl-CoA oxidase.

  • Monitor the change in absorbance over time at the appropriate wavelength.

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

Analysis of Peroxisomal β-Oxidation

The overall rate of peroxisomal β-oxidation of 2-methyltetradecanoic acid can be assessed by measuring the production of chain-shortened products or the release of acetyl-CoA.

Principle: Cultured cells or isolated peroxisomes are incubated with radiolabeled (e.g., [1-¹⁴C]) (2R)- or (2S)-2-methyltetradecanoic acid. The rate of β-oxidation is determined by measuring the amount of radiolabeled water-soluble products (chain-shortened acyl-CoAs and acetyl-CoA) produced over time.

Materials:

  • [1-¹⁴C]-(2R)- or [1-¹⁴C]-(2S)-2-methyltetradecanoic acid

  • Cultured cells (e.g., fibroblasts) or isolated peroxisomes

  • Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Scintillation cocktail and counter

Procedure:

  • Incubate the cells or isolated peroxisomes with the radiolabeled substrate for a defined period.

  • Stop the reaction by adding an acid (e.g., perchloric acid).

  • Separate the water-soluble metabolites from the unreacted fatty acid substrate by partitioning with an organic solvent (e.g., butanol).

  • Measure the radioactivity in the aqueous phase using a scintillation counter.

  • The amount of radioactivity in the aqueous phase corresponds to the extent of β-oxidation.

Quantitative Data Summary

ParameterThis compound(2S)-2-methyltetradecanoyl-CoAReference
Activation Rate (Human Liver) ~3-fold fasterSlower[5]
Substrate for Pristanoyl-CoA Oxidase NoYes[5]
Requirement for AMACR YesNo[1][7]
Metabolic Fate Racemization to (2S)-isomer prior to β-oxidationDirect entry into β-oxidation[5][6]

Experimental Workflow for Stereoisomer Analysis

The analysis and quantification of the stereoisomers of 2-methyltetradecanoyl-CoA in biological samples typically involve chiral chromatography coupled with mass spectrometry.

experimental_workflow Workflow for Stereoisomer Analysis Sample Biological Sample (e.g., tissue, cells) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization to Fatty Acid Methyl Esters (FAMEs) Extraction->Derivatization Chiral_GC Chiral Gas Chromatography (GC) or Chiral HPLC Derivatization->Chiral_GC MS Mass Spectrometry (MS) Chiral_GC->MS Quantification Data Analysis and Quantification MS->Quantification

Caption: A typical experimental workflow for the separation and quantification of 2-methyl-branched-chain fatty acid stereoisomers.

Conclusion

The stereochemistry of 2-methyltetradecanoyl-CoA plays a pivotal role in its metabolic fate. While the (2R)-isomer is more rapidly activated to its CoA ester in human liver, it must undergo epimerization to the (2S)-isomer via the action of α-methylacyl-CoA racemase before it can be degraded by peroxisomal β-oxidation. In contrast, the (2S)-isomer can directly enter the β-oxidation pathway. This fundamental difference has significant implications for understanding the biological activities and potential therapeutic applications of these branched-chain fatty acids. Researchers and drug development professionals should consider the stereospecificity of these metabolic pathways when designing experiments and interpreting data related to 2-methyl-branched-chain fatty acids.

References

A Comparative Analysis of the Biological Activity of (2R)-2-methyltetradecanoyl-CoA and Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of (2R)-2-methyltetradecanoyl-CoA with other acyl-CoAs, supported by experimental data. The focus is on its role in metabolic pathways and its interaction with key regulatory proteins.

Introduction

This compound is a crucial intermediate in the peroxisomal alpha-oxidation pathway, a metabolic process responsible for the degradation of 3-methyl-branched fatty acids, such as phytanic acid. The presence of a methyl group on the beta-carbon of these fatty acids prevents their breakdown through the more common beta-oxidation pathway. Understanding the specific biological activity of this compound and its precursors is vital for research into metabolic disorders like Refsum disease, where the accumulation of phytanic acid leads to severe neurological damage. This guide will compare the enzymatic processing and signaling functions of 3-methyl-branched acyl-CoAs with other classes of acyl-CoAs.

Enzymatic Processing: Substrate Specificity in Alpha-Oxidation

The metabolism of this compound is intrinsically linked to the alpha-oxidation pathway. The initial and rate-limiting step is catalyzed by phytanoyl-CoA 2-hydroxylase (PHYH), followed by the action of 2-hydroxyphytanoyl-CoA lyase (HACL1). The substrate specificity of these enzymes is a key determinant of the differential biological activity between 3-methyl-branched and other acyl-CoAs.

Phytanoyl-CoA 2-Hydroxylase (PHYH)

Experimental evidence has demonstrated the stringent substrate specificity of human PHYH. A study by Croes et al. (2000) revealed that the enzyme is active exclusively towards 3-methyl-branched acyl-CoAs.[1][2] This specificity is critical for preventing the inappropriate hydroxylation of other fatty acyl-CoAs.

Table 1: Substrate Specificity of Human Phytanoyl-CoA 2-Hydroxylase (PHYH)

Substrate ClassSpecific Examples TestedActivity ObservedReference
3-Methyl-branched Acyl-CoAs Phytanoyl-CoA, 3-Methylhexadecanoyl-CoAYes [1][2]
Straight-chain Acyl-CoAs Long and very long straight-chain acyl-CoAsNo[1][2]
2-Methyl-branched Acyl-CoAs Not specified, but class testedNo[1][2]
4-Methyl-branched Acyl-CoAs Not specified, but class testedNo[1][2]
2-Hydroxyphytanoyl-CoA Lyase (HACL1)

Following the action of PHYH, the resulting 2-hydroxy-3-methylacyl-CoA is cleaved by HACL1. This enzyme also exhibits substrate preferences, acting on 2-hydroxylated acyl-CoAs.

Table 2: Substrate Specificity of 2-Hydroxyphytanoyl-CoA Lyase (HACL1)

Substrate ClassSpecific ExamplesActivity ObservedReference
2-Hydroxy-3-methyl-branched Acyl-CoAs 2-Hydroxy-3-methylhexadecanoyl-CoAYes [3][4]
2-Hydroxy Long-chain Fatty Acyl-CoAs (2R)-2-hydroxy-long-chain fatty acyl-CoAYes [4]

Signaling Activity: Interaction with PPARalpha

Beyond their role as metabolic intermediates, branched-chain fatty acyl-CoAs have been identified as potent signaling molecules, specifically as high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha).[5][6] PPARalpha is a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. The activation of PPARalpha by these acyl-CoAs suggests a feedback mechanism to upregulate their own degradation pathway.

Comparative binding affinity studies have shown that the CoA thioesters of branched-chain fatty acids are much more potent PPARalpha ligands than their corresponding free fatty acids.[5][6]

Table 3: Binding Affinities of Acyl-CoAs and Fatty Acids to PPARalpha

LigandDissociation Constant (Kd)Reference
Phytanoyl-CoA ~11 nM[5][6]
Pristanoyl-CoA ~11 nM[5][6]
Very-long-chain Fatty Acyl-CoAs (C20-C24) 3-29 nM[5][6]
Unsaturated Long-chain Fatty Acyl-CoAs 1-14 nM[7]
Saturated Long-chain Fatty Acyl-CoAs 1-13 nM[7]
Free Branched-chain Fatty Acids Weak binding[5][6]
Free Very-long-chain Fatty Acids (except Arachidonic Acid) Weak binding[5][6]
Free Saturated Long-chain Fatty Acids Not significant binding[7]

Signaling Pathways and Experimental Workflows

To visualize the metabolic and signaling roles of this compound and its precursors, the following diagrams illustrate the key pathways and experimental procedures.

alpha_oxidation_pathway cluster_peroxisome Peroxisome phytanic_acid Phytanic Acid phytanoyl_coa Phytanoyl-CoA phytanic_acid->phytanoyl_coa Acyl-CoA Synthetase hydroxy_phytanoyl_coa 2-Hydroxyphytanoyl-CoA phytanoyl_coa->hydroxy_phytanoyl_coa PHYH pristanal Pristanal hydroxy_phytanoyl_coa->pristanal HACL1 formyl_coa Formyl-CoA hydroxy_phytanoyl_coa->formyl_coa HACL1 pristanic_acid Pristanic Acid pristanal->pristanic_acid Aldehyde Dehydrogenase methyltetradecanoyl_coa This compound pristanic_acid->methyltetradecanoyl_coa Beta-oxidation (produces propionyl-CoA and This compound)

Figure 1: Peroxisomal Alpha-Oxidation of Phytanic Acid.

ppar_alpha_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus phytanoyl_coa Phytanoyl-CoA ppar PPARalpha phytanoyl_coa->ppar High-affinity binding complex PPARalpha-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element) complex->ppre Binds to target_genes Target Gene Transcription (e.g., ACOX1, CPT1) ppre->target_genes Regulates

Figure 2: PPARalpha Signaling Pathway Activation.

experimental_workflow_phyh start Start: Prepare Reaction Mixture reagents Add: - Recombinant human PHYH - Phytanoyl-CoA (or other acyl-CoA) - Fe(II), 2-oxoglutarate, ascorbate - ATP/GTP, Mg2+ start->reagents incubation Incubate at 37°C reagents->incubation stop_reaction Stop Reaction (e.g., acidification) incubation->stop_reaction extraction Extract Acyl-CoAs stop_reaction->extraction analysis Analyze by HPLC or LC-MS/MS (Monitor for 2-hydroxyphytanoyl-CoA) extraction->analysis end End: Quantify Product Formation analysis->end

Figure 3: Experimental Workflow for PHYH Activity Assay.

Experimental Protocols

Phytanoyl-CoA 2-Hydroxylase (PHYH) Activity Assay

This protocol is adapted from the methods described by Croes et al. (2000).[1][2]

  • Reaction Mixture Preparation: A typical reaction mixture contains recombinant human PHYH, the acyl-CoA substrate (e.g., phytanoyl-CoA or 3-methylhexadecanoyl-CoA), Fe(II), 2-oxoglutarate, ascorbate, and unexpectedly, ATP or GTP and Mg2+.[1][2]

  • Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.

  • Reaction Termination: The reaction is stopped, typically by acidification.

  • Extraction: The acyl-CoA esters are extracted from the reaction mixture.

  • Analysis: The formation of the 2-hydroxylated product is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity Assay

This protocol is based on the methods used for the characterization of HACL1.

  • Substrate: The substrate for this assay is a 2-hydroxy-3-methylacyl-CoA, such as 2-hydroxy-3-methylhexadecanoyl-CoA.

  • Reaction Conditions: The purified or recombinant HACL1 is incubated with the substrate in a buffer containing Mg2+ and thiamine (B1217682) diphosphate (B83284) (ThDP) as essential cofactors.

  • Product Detection: The reaction products, a 2-methyl-branched fatty aldehyde (e.g., 2-methylpentadecanal) and formyl-CoA, are identified and quantified. This can be achieved through methods such as HPLC or coupled enzymatic assays.

PPARalpha Binding Affinity Assay

The binding affinity of acyl-CoAs to PPARalpha can be determined using fluorescence-based techniques.[6][7]

  • Protein and Ligand Preparation: Recombinant PPARalpha is purified. The acyl-CoA ligands of interest are synthesized or obtained commercially.

  • Fluorescence Quenching Assay: The intrinsic tryptophan fluorescence of PPARalpha is monitored. The addition of a ligand that binds to the receptor will cause a change (quenching) in this fluorescence.

  • Data Analysis: By titrating the protein with increasing concentrations of the ligand, a binding curve is generated. The dissociation constant (Kd) can then be calculated from this curve, providing a quantitative measure of binding affinity.

Conclusion

The biological activity of this compound and its 3-methyl-branched acyl-CoA precursors is highly specific compared to other acyl-CoAs. This specificity is primarily dictated by the stringent substrate requirements of the alpha-oxidation enzyme, phytanoyl-CoA 2-hydroxylase. Furthermore, these branched-chain acyl-CoAs exhibit a distinct signaling function as high-affinity ligands for the nuclear receptor PPARalpha, thereby directly influencing gene expression related to lipid metabolism. In contrast, straight-chain and other branched-chain acyl-CoAs are not substrates for this specialized metabolic pathway and exhibit different binding affinities for PPARalpha, highlighting a clear divergence in their biological roles. These differences are fundamental to understanding the pathophysiology of metabolic disorders such as Refsum disease and for the development of targeted therapeutic strategies.

References

Comparative Analysis of (2R)-2-Methyltetradecanoyl-CoA Metabolism Across Species

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (2R)-2-methyltetradecanoyl-CoA, a key intermediate in the metabolism of branched-chain fatty acids. Due to the presence of a methyl group on its beta-carbon, phytanic acid, the precursor to this molecule, cannot be degraded through the typical beta-oxidation pathway.[1][2] Instead, it undergoes alpha-oxidation, a process primarily occurring in peroxisomes.[1][3] This guide will delve into the metabolic pathway, the enzymes involved, and the available data across different species, highlighting both established knowledge and areas requiring further investigation.

I. The Core Pathway: Alpha-Oxidation in Mammals

In mammals, the breakdown of phytanic acid is crucial, as its accumulation leads to neurological conditions such as Refsum disease.[1][2][3] The alpha-oxidation of phytanic acid is a multi-step process that takes place within peroxisomes.[1][3]

The pathway begins with the activation of phytanic acid to phytanoyl-CoA.[1][2] This is followed by the hydroxylation of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA by the enzyme phytanoyl-CoA hydroxylase (PHYH).[4][5][6] Subsequently, 2-hydroxyphytanoyl-CoA is cleaved into pristanal (B217276) and formyl-CoA.[1][2] Pristanal is then oxidized to pristanic acid, which, lacking the disruptive beta-methyl group, can be further metabolized via beta-oxidation.[1][2]

This compound is an isomer of an intermediate in this pathway. The initial phytanic acid from dietary sources is a mixture of stereoisomers. The conversion of the (2R)-methylacyl-CoA esters to their (2S)-epimers is necessary for their degradation by beta-oxidation.[7] This crucial step is catalyzed by the enzyme alpha-methylacyl-CoA racemase (AMACR).[7][8]

Mammalian_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (PHYH) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA (this compound) Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase S_Pristanoyl_CoA (2S)-Pristanoyl-CoA Pristanoyl_CoA->S_Pristanoyl_CoA Alpha-methylacyl-CoA Racemase (AMACR) Beta_Oxidation Beta-Oxidation S_Pristanoyl_CoA->Beta_Oxidation

Diagram 1: Mammalian Peroxisomal Alpha-Oxidation of Phytanic Acid

II. Comparative Data on Key Enzymes

The presence and activity of the enzymes involved in phytanic acid metabolism are indicative of a species' ability to process this compound. Below is a comparative table summarizing the available information on Phytanoyl-CoA Hydroxylase (PHYH) and Alpha-methylacyl-CoA Racemase (AMACR).

SpeciesEnzymeGene/ProteinEvidence of Activity/PresenceReference
Mammals
Homo sapiens (Human)Phytanoyl-CoA HydroxylasePHYHWell-characterized; deficiency leads to Refsum disease.[4][6][9]
Alpha-methylacyl-CoA RacemaseAMACRWell-characterized; involved in branched-chain fatty acid and bile acid metabolism.[7][8][10]
Mus musculus (Mouse)Alpha-methylacyl-CoA RacemaseAMACROrtholog exists and is studied.[7]
Rattus norvegicus (Rat)Phytanoyl-CoA Hydroxylase-Activity detected in liver microsomes.[5]
Alpha-methylacyl-CoA Racemase-Studied in the context of mitochondrial impairment by phytanic acid.[11]
Macaca fascicularis (Monkey)--Studied in the context of drug metabolism involving omega-/beta-oxidation pathways.[12]
Bacteria
Sphingomonas paucimobilisFatty acid alpha-hydroxylase-A cytochrome P450 enzyme capable of oxidizing phytanic acid.[13]
Gordonia polyisoprenivoransAlpha-methylacyl-CoA RacemaseMcrCrucial for the catabolism of methyl-branched hydrocarbons.[14]
Other Eukaryotes
Plasmodium falciparumPhytanoyl-CoA Dioxygenase homologPF3D7_0503900A distant homolog with conserved iron-binding sites.[15]

III. Metabolism in Other Species

While the pathway is well-documented in mammals due to its clinical relevance, information in other species is more fragmented.

  • Great Apes: Humans exhibit different rates of phytanic acid oxidation in skin fibroblast cells compared to great apes, suggesting evolutionary adaptations in this metabolic pathway.[16]

  • Ruminants: Animals like cows are a primary source of phytanic acid in the human diet.[17] Their gut microbes convert chlorophyll (B73375) into phytol (B49457), which is then oxidized to phytanic acid.[18][19]

  • Insects: Some insects, such as the sumac flea beetle, utilize phytol and its metabolites like phytanic acid, obtained from host plants, as chemical deterrents.[16]

  • Bacteria: Certain bacteria possess enzymes capable of hydroxylating phytanic acid, indicating a capacity for its degradation.[13] For instance, a cytochrome P450 enzyme from Sphingomonas paucimobilis can oxidize phytanic acid to 2-hydroxyphytanic acid.[13] Additionally, alpha-methylacyl-CoA racemase has been characterized in bacteria like Gordonia polyisoprenivorans, where it is involved in the breakdown of branched hydrocarbons.[14]

IV. Experimental Protocols

1. Measurement of Phytanoyl-CoA Hydroxylase (PHYH) Activity

This protocol is adapted from methods used for human liver homogenates.

Objective: To determine the activity of PHYH by measuring the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Materials:

  • Tissue homogenate (e.g., liver)

  • Phytanoyl-CoA (substrate)

  • 2-oxoglutarate

  • FeSO4

  • Ascorbate

  • Reaction buffer (e.g., Tris-HCl, pH 7.4)

  • Quenching solution (e.g., strong acid)

  • LC-MS/MS system for product quantification

Procedure:

  • Prepare the tissue homogenate in a suitable buffer and determine the protein concentration.

  • Set up the reaction mixture containing the reaction buffer, 2-oxoglutarate, FeSO4, and ascorbate.

  • Pre-incubate the reaction mixture at 37°C.

  • Initiate the reaction by adding the pre-formed phytanoyl-CoA substrate.

  • Incubate for a specific time period (e.g., 30 minutes) at 37°C with gentle shaking.

  • Stop the reaction by adding a quenching solution.

  • Analyze the formation of 2-hydroxyphytanoyl-CoA using a validated LC-MS/MS method.[20][21]

  • Calculate the enzyme activity based on the amount of product formed per unit of time per milligram of protein.

PHYH_Activity_Assay Start Prepare Tissue Homogenate Prepare_Reaction Prepare Reaction Mixture (Buffer, 2-oxoglutarate, Fe2+, Ascorbate) Start->Prepare_Reaction Pre_Incubate Pre-incubate at 37°C Prepare_Reaction->Pre_Incubate Add_Substrate Add Phytanoyl-CoA (Start Reaction) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., with acid) Incubate->Stop_Reaction Analyze Quantify 2-Hydroxyphytanoyl-CoA (LC-MS/MS) Stop_Reaction->Analyze Calculate Calculate Enzyme Activity Analyze->Calculate

Diagram 2: Experimental Workflow for PHYH Activity Assay

2. Quantification of Acyl-CoA Esters by LC-MS/MS

This is a general protocol for the quantification of acyl-CoA species, including this compound, from biological samples.

Objective: To extract and quantify specific acyl-CoA esters from cells or tissues.

Materials:

  • Biological sample (cells or tissue)

  • Extraction solvent (e.g., 10% trichloroacetic acid)[22]

  • Internal standards (e.g., odd-chain length fatty acyl-CoAs)[23]

  • Solid-phase extraction (SPE) columns (optional, for sample cleanup)

  • LC-MS/MS system with a reverse-phase column

Procedure:

  • Homogenize the biological sample in ice-cold extraction solvent.

  • Add a known amount of internal standard.

  • Centrifuge to pellet the protein and other cellular debris.

  • (Optional) Purify the acyl-CoAs from the supernatant using SPE.

  • Analyze the sample using an LC-MS/MS system. The separation is typically achieved on a C18 reverse-phase column.

  • Detection is performed using tandem mass spectrometry, often in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.[23][24][25]

  • Quantify the target acyl-CoA by comparing its peak area to that of the internal standard.

Acyl_CoA_Quantification Sample Biological Sample (Cells/Tissue) Extraction Homogenize in Extraction Solvent + Internal Standard Sample->Extraction Centrifugation Centrifuge to Pellet Debris Extraction->Centrifugation Purification Purify Supernatant (Optional SPE) Centrifugation->Purification Analysis LC-MS/MS Analysis (Reverse Phase) Purification->Analysis Quantification Quantify based on Internal Standard Analysis->Quantification

Diagram 3: Workflow for Quantification of Acyl-CoA Esters

V. Conclusion and Future Directions

The metabolism of this compound and its precursor, phytanic acid, is a well-conserved pathway in mammals, primarily due to the necessity of detoxifying this branched-chain fatty acid. The key enzymes, PHYH and AMACR, are well-characterized in humans. However, a comprehensive comparative analysis across a broader range of species is currently limited.

Future research should focus on:

  • Genomic and transcriptomic analyses to identify orthologs of PHYH and AMACR in a wider array of species.

  • Enzymatic assays in diverse organisms to confirm the functional activity of these potential orthologs.

  • Metabolomic studies to directly measure the levels of phytanic acid and its metabolites, including this compound, in various species under different dietary conditions.

A deeper understanding of the comparative metabolism of this molecule could provide insights into evolutionary adaptations to different diets and environments, and may also reveal novel therapeutic targets for metabolic disorders.

References

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals detailing the functional distinctions between (2R)-2-methyltetradecanoyl-CoA and the related 3-methyl branched-chain lipid, phytanoyl-CoA. This document provides a comprehensive overview of their metabolic pathways, enzymatic interactions, and potential cellular effects, supported by available experimental data.

This guide delves into the functional comparison of two structurally similar, yet metabolically distinct, branched-chain fatty acyl-CoA esters: this compound and phytanoyl-CoA. Understanding their differential engagement with metabolic enzymes and cellular signaling pathways is crucial for researchers investigating lipid metabolism, peroxisomal disorders, and developing novel therapeutic strategies.

Executive Summary of Key Functional Differences

FeatureThis compoundPhytanoyl-CoA
Primary Metabolic Pathway Peroxisomal and Mitochondrial β-OxidationPeroxisomal α-Oxidation followed by β-Oxidation
Key Initial Enzyme Acyl-CoA Oxidase / Long-Chain Acyl-CoA DehydrogenasePhytanoyl-CoA Hydroxylase (PAHX)
PAHX Substrate Specificity Not a substrateSpecific substrate
Metabolic End Products Propionyl-CoA, Acetyl-CoAPristanoyl-CoA, which then enters β-oxidation
Known Associated Pathology No specific inherited disorderRefsum Disease (due to deficient PAHX activity)
PPARα Activation Likely activator (as a branched-chain fatty acyl-CoA)Potent activator (Kd ~11 nM)[1][2][3]

Metabolic Pathways: A Tale of Two Branches

The fundamental difference between these two lipids lies in their initial metabolic processing, dictated by the position of the methyl group on the fatty acid chain.

This compound is a 2-methyl branched-chain fatty acyl-CoA. Due to the methyl group at the α-carbon (C2), it can be metabolized through peroxisomal and mitochondrial β-oxidation. The process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, yielding propionyl-CoA and acetyl-CoA. Specifically, long-chain acyl-CoA dehydrogenase has been shown to act on 2-methylacyl-CoA thioesters[4].

Phytanoyl-CoA , a 3-methyl branched-chain fatty acyl-CoA, cannot be directly metabolized by β-oxidation because the methyl group at the β-carbon (C3) sterically hinders the enzymatic machinery. Instead, it first undergoes peroxisomal α-oxidation. This pathway involves the removal of a single carbon atom to produce pristanoyl-CoA, a 2-methyl branched-chain fatty acyl-CoA, which can then enter the β-oxidation pathway. A key and rate-limiting enzyme in this process is phytanoyl-CoA hydroxylase (PAHX).

cluster_2_methyl This compound Metabolism cluster_3_methyl Phytanoyl-CoA Metabolism M2_start This compound M2_racemase α-Methylacyl-CoA Racemase (AMACR) M2_start->M2_racemase Conversion to S-form M2_s_form (2S)-2-Methyltetradecanoyl-CoA M2_racemase->M2_s_form M2_beta_ox Peroxisomal/Mitochondrial β-Oxidation M2_s_form->M2_beta_ox M2_end Propionyl-CoA + Acetyl-CoA M2_beta_ox->M2_end M3_start Phytanoyl-CoA M3_pahx Phytanoyl-CoA Hydroxylase (PAHX) (α-Oxidation) M3_start->M3_pahx M3_pristanoyl Pristanoyl-CoA M3_pahx->M3_pristanoyl M3_beta_ox Peroxisomal β-Oxidation M3_pristanoyl->M3_beta_ox M3_end Propionyl-CoA + Acetyl-CoA M3_beta_ox->M3_end

Figure 1. Metabolic pathways of 2-methyl and 3-methyl branched-chain fatty acyl-CoAs.

Enzymatic Interactions: Specificity is Key

Phytanoyl-CoA Hydroxylase (PAHX)

Experimental evidence clearly indicates that PAHX is highly specific for 3-methyl-branched acyl-CoAs and does not act on 2-methyl- or 4-methyl-branched counterparts. This specificity is a critical point of functional divergence.

Peroxisomal and Mitochondrial β-Oxidation Enzymes

While direct kinetic data for this compound is scarce, studies on other 2-methyl-branched fatty acids reveal that they are substrates for the β-oxidation machinery. Rat liver mitochondria can oxidize short- and medium-chain 2-methyl fatty acids as efficiently as their straight-chain analogs[4]. Long-chain 2-methylacyl-CoAs are also oxidized, albeit at a slower rate[4]. The mitochondrial trifunctional β-oxidation complex can catalyze the hydration, dehydrogenation, and thiolytic cleavage of 2-methyl-substituted substrates[4].

α-Methylacyl-CoA Racemase (AMACR)

For β-oxidation to proceed, the (2R)-epimer of 2-methylacyl-CoAs needs to be converted to the (2S)-epimer. This conversion is catalyzed by α-methylacyl-CoA racemase (AMACR). Deficiencies in AMACR can lead to the accumulation of pristanic acid and other branched-chain fatty acids[5].

Cellular Signaling: Activation of PPARα

Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in fatty acid oxidation. Both very-long-chain and branched-chain fatty acyl-CoAs are known to be high-affinity ligands for PPARα[1][2][3].

cluster_ligands Ligands M2_CoA This compound PPARa PPARα M2_CoA->PPARa Activates Phytanoyl_CoA Phytanoyl-CoA Phytanoyl_CoA->PPARa Potent Activator (Kd ~11 nM) PPRE Peroxisome Proliferator Response Element (PPRE) PPARa->PPRE Binds as heterodimer with RXR RXR RXR Gene_Expression Increased Expression of Fatty Acid Oxidation Genes PPRE->Gene_Expression Promotes Transcription

Figure 2. Activation of PPARα signaling by branched-chain fatty acyl-CoAs.

Experimental Protocols

Measurement of Mitochondrial Fatty Acid Oxidation via Oxygen Consumption Rate (OCR)

This protocol allows for the real-time measurement of fatty acid oxidation in isolated mitochondria or permeabilized cells using high-resolution respirometry.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration medium (e.g., MiR05)

  • Substrates:

    • (2R)-2-methyltetradecanoyl-carnitine or this compound + L-carnitine

    • Phytanoyl-carnitine or Phytanoyl-CoA + L-carnitine

    • Malate

  • ADP

  • Inhibitors:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupler)

    • Rotenone (B1679576) (Complex I inhibitor)

    • Antimycin A (Complex III inhibitor)

  • Isolated mitochondria or permeabilized cells

Procedure:

  • Calibrate the oxygen sensors of the respirometer.

  • Add respiration medium to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Add the biological sample (isolated mitochondria or permeabilized cells).

  • Record the basal respiration rate (LEAK state) after the addition of the fatty acid substrate and malate.

  • Initiate oxidative phosphorylation (OXPHOS state) by adding a saturating concentration of ADP and record the oxygen consumption rate.

  • Determine the maximal uncoupled respiration by titrating FCCP.

  • Inhibit the electron transport chain with rotenone and antimycin A to measure residual oxygen consumption.

  • Calculate the fatty acid-supported respiration by subtracting the residual oxygen consumption from the OXPHOS and maximal respiration rates.

start Prepare Respirometer and Biological Sample add_substrate Add Fatty Acid Substrate + Malate start->add_substrate measure_leak Measure LEAK Respiration add_substrate->measure_leak add_adp Add ADP measure_leak->add_adp measure_oxphos Measure OXPHOS Respiration add_adp->measure_oxphos add_fccp Titrate FCCP measure_oxphos->add_fccp measure_ets Measure Maximal ETS Capacity add_fccp->measure_ets add_inhibitors Add Rotenone & Antimycin A measure_ets->add_inhibitors measure_rox Measure Residual Oxygen Consumption add_inhibitors->measure_rox calculate Calculate FAO-supported Respiration measure_rox->calculate

Figure 3. Experimental workflow for measuring fatty acid oxidation via high-resolution respirometry.
In Vitro Phytanoyl-CoA Hydroxylase (PAHX) Activity Assay

This assay measures the activity of PAHX by detecting the conversion of phytanoyl-CoA to 2-hydroxyphytanoyl-CoA.

Materials:

  • Recombinant human PAHX

  • Phytanoyl-CoA

  • This compound (as a negative control)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Cofactors: Fe(II) sulfate, 2-oxoglutarate, ascorbate

  • Quenching solution (e.g., acetonitrile/acetic acid)

  • LC-MS/MS system for product detection

Procedure:

  • Prepare a reaction mixture containing assay buffer, cofactors, and recombinant PAHX.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the substrate (phytanoyl-CoA or this compound).

  • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the formation of 2-hydroxyphytanoyl-CoA.

Conclusion

This compound and phytanoyl-CoA, despite their structural similarities, exhibit profound functional differences primarily dictated by the position of their methyl branch. While phytanoyl-CoA is a specific substrate for the peroxisomal α-oxidation pathway initiated by PAHX, this compound is metabolized via β-oxidation. Both are likely to be activators of PPARα, although the potency of this compound remains to be quantified. These distinctions are critical for understanding the pathophysiology of diseases like Refsum disease and for the development of targeted therapeutic interventions for metabolic disorders. Further research is warranted to elucidate the specific enzyme kinetics and signaling effects of this compound to provide a more complete comparative picture.

References

Unraveling the Metabolic Fate of (2R)-2-Methyltetradecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic pathways of branched-chain fatty acids is crucial for diagnosing and developing therapies for various metabolic disorders. This guide provides a detailed comparison of the downstream metabolites of (2R)-2-methyltetradecanoyl-CoA, a derivative of the dietary branched-chain fatty acid phytanic acid, with alternative fatty acid oxidation pathways. Experimental data and detailed protocols are presented to support the objective comparison.

The primary metabolic route for this compound is the alpha-oxidation pathway, a process necessitated by the presence of a methyl group on the beta-carbon, which sterically hinders the enzymes of the more common beta-oxidation pathway. This guide will delve into the specifics of alpha-oxidation, its downstream metabolites, and how it compares to the metabolism of straight-chain fatty acids.

The Alpha-Oxidation Pathway of this compound

This compound undergoes a series of enzymatic reactions primarily within the peroxisomes to remove a single carbon atom from the carboxyl end. This process, known as alpha-oxidation, is essential for the degradation of phytanic acid and its derivatives.[1][2][3] The key downstream metabolites of this pathway are pristanal, formyl-CoA, and ultimately pristanic acid.[1] Pristanic acid, a 2-methyl-branched fatty acid, can then be further metabolized through peroxisomal beta-oxidation, yielding acetyl-CoA and propionyl-CoA.[1][4]

A deficiency in the alpha-oxidation pathway, particularly in the enzyme phytanoyl-CoA hydroxylase, leads to the accumulation of phytanic acid, resulting in a rare inherited metabolic disorder known as Refsum disease.[1][2][5][6] This accumulation can lead to severe neurological damage, highlighting the importance of this metabolic route.[5]

Comparative Analysis of Metabolite Levels

The following table summarizes the quantitative data on the key metabolites in the alpha-oxidation pathway, comparing levels in healthy individuals with those in patients with Refsum disease, a condition characterized by deficient alpha-oxidation. This data is crucial for the diagnosis and monitoring of such peroxisomal disorders.[7]

MetaboliteHealthy Controls (Plasma)Refsum Disease Patients (Plasma)Analytical MethodReference
Phytanic Acid< 10 µmol/L> 200 µmol/L (can exceed 1300 µmol/L)GC-MS[6]
Pristanic Acid0.1 - 1.0 µmol/LNormal to slightly elevatedGC-MS[8][9]
Pristanic Acid / Phytanic Acid RatioHighExtremely lowGC-MS[6]

Experimental Protocols

Accurate quantification of this compound and its downstream metabolites is essential for both research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytanic and Pristanic Acid Analysis

This method is widely used for the quantitative analysis of branched-chain fatty acids in biological samples like plasma and fibroblasts.[10]

1. Sample Preparation:

  • Lipid Extraction: Lipids are extracted from the biological sample using a solvent mixture such as chloroform:methanol.

  • Saponification: The extracted lipids are saponified using a strong base (e.g., KOH) to release the fatty acids from their esterified forms.

  • Derivatization: The free fatty acids are converted to their more volatile methyl ester derivatives (FAMEs) using a derivatizing agent like BF3-methanol. This step is crucial for GC analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC): The FAMEs are separated on a capillary column based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometer (MS): The separated FAMEs are ionized (e.g., by electron impact) and the resulting ions are separated based on their mass-to-charge ratio, allowing for specific detection and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis

LC-MS/MS is a highly sensitive and specific method for the analysis of acyl-CoA esters, including this compound and its downstream beta-oxidation products.[11][12][13][14][15]

1. Sample Preparation:

  • Cell Lysis and Protein Precipitation: Cells or tissues are lysed, and proteins are precipitated using a solvent like acetonitrile (B52724) to release the acyl-CoA esters.

  • Solid-Phase Extraction (SPE): In some protocols, SPE is used to clean up the sample and concentrate the acyl-CoAs before analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): The acyl-CoA esters are separated using a reverse-phase HPLC or UPLC column.

  • Tandem Mass Spectrometer (MS/MS): The separated acyl-CoAs are ionized (e.g., by electrospray ionization) and subjected to two stages of mass analysis. The first stage selects the parent ion of the target analyte, which is then fragmented. The second stage analyzes the specific fragment ions, providing high selectivity and sensitivity for quantification.

Alternative Metabolic Pathways: A Comparison

The primary alternative to alpha-oxidation is beta-oxidation , the major pathway for the degradation of straight-chain fatty acids.[16]

FeatureAlpha-Oxidation of this compoundBeta-Oxidation of Straight-Chain Fatty Acids
Substrate Beta-methylated branched-chain fatty acyl-CoAsStraight-chain fatty acyl-CoAs
Cellular Location Primarily PeroxisomesPrimarily Mitochondria (also peroxisomes for very-long-chain fatty acids)
Carbon Removal One carbon atom per cycle (as CO2 from formyl-CoA)Two carbon atoms per cycle (as acetyl-CoA)
Key Enzymes Phytanoyl-CoA hydroxylase, 2-hydroxyphytanoyl-CoA lyaseAcyl-CoA dehydrogenases, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, thiolase
End Products Pristanic acid (which then enters beta-oxidation), Acetyl-CoA, Propionyl-CoAAcetyl-CoA (and propionyl-CoA for odd-chain fatty acids)

Another minor alternative pathway is omega-oxidation , which occurs in the endoplasmic reticulum and involves the oxidation of the omega carbon (the carbon furthest from the carboxyl group). This pathway becomes more significant when beta-oxidation is impaired.[4]

Visualizing the Metabolic Pathway

The following diagram illustrates the alpha-oxidation pathway of this compound and its subsequent metabolism.

Alpha_Oxidation_Pathway Phytanoyl_CoA This compound (Phytanoyl-CoA) Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->Hydroxyphytanoyl_CoA Phytanoyl-CoA hydroxylase (Alpha-Oxidation) Pristanal Pristanal Hydroxyphytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA lyase Formyl_CoA Formyl-CoA Hydroxyphytanoyl_CoA->Formyl_CoA Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde dehydrogenase Formate Formate Formyl_CoA->Formate Hydrolysis Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA synthetase Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA CO2 CO2 Formate->CO2 Oxidation

Caption: Metabolic pathway of this compound via alpha-oxidation.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for (2R)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential operational and disposal plans for (2R)-2-methyltetradecanoyl-CoA, ensuring laboratory safety and regulatory compliance.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific toxicological data, a cautious approach is necessary. Structurally similar compounds, such as other acyl-CoA derivatives and branched-chain fatty acids, may exhibit properties like skin and eye irritation, and potential reproductive toxicity.[3][4] Some studies indicate that branched-chain fatty acyl-CoAs can be biologically active and potentially toxic.[5][6][7][8] Therefore, appropriate PPE must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) Specifications
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.
Step-by-Step Disposal Protocol

The proper disposal of this compound, treated as an unknown hazardous chemical, involves a series of systematic steps to ensure safety and compliance.

Step Procedure Key Considerations
1. Waste Collection Collect all waste containing this compound (e.g., unused product, contaminated consumables) in a designated, leak-proof, and chemically compatible container. Do not mix with other waste streams unless explicitly approved by your EHS department.Use a container that can be securely sealed. The original product container, if in good condition, is a suitable option.[9]
2. Labeling Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and the approximate quantity. Since the hazards are not fully known, add the statement "Caution: Substance of Unknown Toxicity."Proper labeling is crucial for safe handling and disposal and is a regulatory requirement.[10][11]
3. Segregation and Storage Store the sealed waste container in a designated satellite accumulation area for hazardous waste. This area should be secure, well-ventilated, and away from incompatible materials.Segregate from strong acids, bases, and oxidizing agents to prevent accidental reactions.[1]
4. EHS Consultation Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Inform them that you have a chemical with no available SDS and provide them with all known information.EHS will provide specific guidance and ensure the waste is disposed of in accordance with federal, state, and local regulations.[1][12] The cost of analysis for unknown chemicals can be significant.[10]
5. Documentation Maintain a record of the waste, including the chemical name, quantity, and date of disposal request.This documentation is important for laboratory inventory and regulatory compliance.
Emergency Procedures

In the event of a spill or exposure, follow these immediate safety measures.

Incident Immediate Action
Spill Evacuate the immediate area. If safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). Do not attempt to clean up a large spill without proper training and equipment. Notify your EHS department immediately.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[13]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Visualizing the Disposal Workflow

To ensure clarity and adherence to the disposal protocol, the following diagrams illustrate the logical relationships and procedural flow.

cluster_prep Preparation cluster_storage Storage & Segregation cluster_disposal Disposal start Start: Have this compound Waste collect Step 1: Collect Waste in a Chemically Compatible Container start->collect label_waste Step 2: Label Container as 'Hazardous Waste' with Chemical Name collect->label_waste store Step 3: Store in Designated Satellite Accumulation Area label_waste->store segregate Segregate from Incompatible Materials store->segregate contact_ehs Step 4: Contact EHS for Pickup segregate->contact_ehs document Step 5: Document Waste Disposal contact_ehs->document end End: Waste Disposed of by EHS document->end

Caption: Disposal workflow for this compound.

cluster_handling Safe Handling cluster_emergency Emergency Response cluster_actions Immediate Actions ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat ventilation Use in a Well-Ventilated Area or Fume Hood ppe->ventilation spill Spill contain Contain Spill with Inert Absorbent spill->contain exposure Exposure flush Flush Affected Area with Water exposure->flush notify Notify EHS and Seek Medical Attention contain->notify flush->notify

Caption: Safety and emergency protocols.

References

Personal protective equipment for handling (2R)-2-methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This guide is intended for researchers, scientists, and drug development professionals who will be handling (2R)-2-methyltetradecanoyl-CoA.

Immediate Safety and Logistical Information

This compound is a long-chain fatty acyl-coenzyme A derivative. While specific toxicity data is unavailable, compounds of this nature should be handled with care to avoid inhalation, ingestion, and skin contact. Assume the compound may be an irritant.

Personal Protective Equipment (PPE)

Based on the handling of similar chemical structures, the following PPE is mandatory to minimize exposure.

Protection Type Recommended Equipment Justification
Eye and Face Safety glasses with side shields or safety goggles. A face shield is recommended for tasks with a high risk of splashes.[1][2][3]Protects against eye irritation from potential dust particles or splashes of solutions.
Hand Protection Chemical-resistant gloves, such as nitrile. Double-gloving is recommended.[1][2]Prevents skin contact and irritation. The outer glove can be removed immediately if contaminated.[2]
Body Protection A laboratory coat with long sleeves is required.[1][2]Protects skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator with an appropriate cartridge may be necessary if handling the solid form outside of a fume hood or if aerosols may be generated.[2]Protects against inhalation of fine powders or aerosols.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Weighing:

  • All manipulations involving the solid compound or concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Before weighing, ensure the analytical balance is clean and certified.

  • Carefully weigh the desired amount of this compound in a disposable weigh boat or directly into the reaction vessel.

  • Securely cap the primary container immediately after weighing.

  • Clean any spills on the balance and surrounding area promptly with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

2. Dissolution and Handling of Solutions:

  • For creating stock solutions, consider using a mixture of water and dimethyl sulfoxide (B87167) (DMSO).[4] However, the stability of long-chain fatty acyl-CoA molecules in various solvents can be limited, and preparing fresh solutions daily is often the best practice.[4]

  • When dissolving, add the solvent slowly to the solid to avoid splashing.

  • If you need to store aliquots, it is recommended to dissolve the entire amount, aliquot into separate vials, and then remove the solvent under a vacuum or inert gas to store as a dry film in a freezer.[4]

3. Post-Handling:

  • Thoroughly clean the work area after use.

  • Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all waste materials, including unused compound, contaminated consumables (e.g., gloves, weigh boats, pipette tips), and cleaning materials, in a designated and properly labeled hazardous waste container.

  • Container Labeling: Ensure the waste container is clearly labeled with the chemical name and associated hazards.

  • Storage and Disposal: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Disposal must be carried out according to local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Workflow Diagram

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fumehood Work in Fume Hood prep_ppe->prep_fumehood prep_weigh Weigh Compound prep_fumehood->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Equipment handle_reaction->cleanup_decontaminate cleanup_waste Collect Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_wash Wash Hands cleanup_dispose->cleanup_wash

Caption: Workflow for handling this compound.

References

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